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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide on ((2S,5S)-5-Methylpiperazin-2-yl)methanol Dihydrochloride

Executive Summary & Strategic Rationale In modern drug discovery, the piperazine ring is a privileged scaffold, frequently deployed to modulate the physicochemical properties of Active Pharmaceutical Ingredients (APIs)—s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the piperazine ring is a privileged scaffold, frequently deployed to modulate the physicochemical properties of Active Pharmaceutical Ingredients (APIs)—specifically to enhance aqueous solubility, tune pKa, and provide a rigid conformational vector. ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride (CAS: 2407907-33-7) [1] represents a highly specialized, chiral iteration of this scaffold.

As a Senior Application Scientist, I emphasize that the selection of this specific building block is rarely arbitrary. The (2S,5S) stereochemistry dictates the precise spatial trajectory of its functional groups, which is critical for target engagement (e.g., kinase hinge binding or GPCR allosteric modulation). Furthermore, utilizing the dihydrochloride salt [2] rather than the free base is a deliberate operational choice: free piperazines are notoriously hygroscopic, prone to air oxidation, and can form carbonates upon exposure to atmospheric CO₂. The dihydrochloride form ensures stoichiometric precision during weighing, long-term bench stability, and batch-to-batch reproducibility[3].

Physicochemical Profiling & Salt Form Causality

Understanding the fundamental properties of this compound is the first step in successfully integrating it into a synthetic pipeline. The table below summarizes the critical quantitative data for the dihydrochloride salt and its related forms.

ParameterSpecification / Value
IUPAC Name [(2S,5S)-5-methylpiperazin-2-yl]methanol dihydrochloride
CAS Registry Number 2407907-33-7[1]
PubChem CID 145996839[4]
Molecular Formula C₆H₁₆Cl₂N₂O[5]
Molecular Weight 203.11 g/mol [3]
SMILES OC[C@H]1NCNC1.[H]Cl.[H]Cl[2]
Related Forms Free Base (CAS: 2407907-32-6)[6]; Mono-HCl (CAS: 2554776-02-0)

Causality Insight: The molecular weight of the free base is 130.19 g/mol [7]. The addition of two equivalents of hydrochloric acid (MW ~72.9 g/mol ) yields the 203.11 g/mol dihydrochloride[8]. This mass difference must be rigorously accounted for when calculating reaction equivalents.

Structural Significance in Medicinal Chemistry

The architecture of ((2S,5S)-5-methylpiperazin-2-yl)methanol is engineered for dual-purpose pharmacokinetics and pharmacodynamics:

  • The (2S)-Hydroxymethyl Vector: This primary alcohol acts as both a hydrogen-bond donor and acceptor. In kinase inhibitors, this group is often oriented toward the solvent-exposed channel, improving the enthalpy of binding. Synthetically, it serves as a handle for further functionalization (e.g., etherification or esterification).

  • The (5S)-Methyl Shield: The addition of a methyl group breaks the symmetry of the piperazine ring. This restricts the ring into a specific chair conformation (favoring equatorial positioning of bulky substituents). More importantly, it sterically shields the adjacent nitrogen from Cytochrome P450 (CYP)-mediated N-dealkylation and N-oxidation, thereby drastically improving the metabolic half-life of the final drug.

Pharmacophore Piperazine Piperazine Ring (Rigid Scaffold) Methyl (5S)-Methyl Group (Steric Shielding) Piperazine->Methyl Hydroxyl (2S)-Hydroxymethyl (H-Bonding Vector) Piperazine->Hydroxyl Target Target Protein (Solvent Channel) Piperazine->Target Solubilization CYP CYP450 Enzymes (Metabolic Clearance) Methyl->CYP Blocks N-Oxidation Hydroxyl->Target H-Bond Donor/Acceptor

Caption: Pharmacophore interaction paradigm of the (2S,5S)-methylpiperazin-2-yl)methanol scaffold.

Experimental Methodologies & Workflows

To maintain scientific integrity, workflows utilizing this compound must be self-validating. Below are the standard operating procedures for handling and analyzing this building block.

Protocol: Quantitative Free-Basing and Extraction

Causality: The dihydrochloride salt[3] is highly stable but lacks the nucleophilicity required for downstream N-alkylation or SₙAr reactions. Because the free base is highly hydrophilic, a standard extraction will result in poor yields. This protocol utilizes a "salting-out" mechanism to force the product into the organic phase.

  • Step 1: Suspend 1.0 eq of ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous Na₂CO₃ (1:1 v/v).

  • Step 2: Stir vigorously at 25°C for 30 minutes.

    • Self-Validation Check: Pause stirring, allow phase separation, and spot the aqueous layer on pH paper. The pH must be > 10 to ensure complete deprotonation of both basic piperazine nitrogens.

  • Step 3: Add solid NaCl to the aqueous layer until saturation is reached.

  • Step 4: Extract the aqueous layer with a polar organic mixture (DCM/Isopropanol 4:1 v/v) three times. Insight: The addition of isopropanol disrupts the hydrogen bonding between the hydroxymethyl group and water.

  • Step 5: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the reactive free base.

Protocol: Chiral Purity Assessment via LC-CAD

Causality: Piperazine derivatives lacking aromatic rings have negligible UV absorbance. Relying on low-wavelength UV (210 nm) is prone to baseline drift. Therefore, Liquid Chromatography coupled with a Charged Aerosol Detector (LC-CAD) is the gold standard for quantifying enantiomeric excess (ee).

  • Step 1: Prepare a 1.0 mg/mL sample of the free base in HPLC-grade Methanol.

  • Step 2: Inject 5 µL onto a chiral stationary phase column (e.g., Chiralpak IG, 4.6 x 250 mm, 5 µm).

  • Step 3: Elute using an isocratic mobile phase of Hexane/Ethanol/Diethylamine (80:20:0.1 v/v). Insight: The 0.1% Diethylamine suppresses secondary interactions between the basic piperazine nitrogens and residual silanols on the silica support, preventing peak tailing.

  • Step 4:

    • Self-Validation Check: Run a racemic standard of (±)-5-methylpiperazin-2-yl)methanol prior to the sample. Ensure baseline resolution (Rs > 1.5) between all stereoisomers. Calculate ee% based on peak area integration.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical progression of incorporating the dihydrochloride salt into a final pharmaceutical API.

Workflow A ((2S,5S)-5-methylpiperazin-2-yl)methanol Dihydrochloride (CAS: 2407907-33-7) B Free-Basing Protocol (Aqueous Base / Organic Extraction) A->B pH > 10 Adjustment C N-Alkylation / SNAr (Primary Amine Protection/Coupling) B->C Electrophile Addition D Hydroxyl Functionalization (Esterification / Etherification) C->D O-Derivatization E Final Chiral API (Target Modulator) D->E Deprotection & Purification

Caption: Step-by-step synthetic workflow for API incorporation starting from the dihydrochloride salt.

References

  • "Buy ((2S,5S)-5-Methylpiperazin-2-yl)methanol dihydrochloride from ...", Echemi, https://www.echemi.com/[1]

  • "((2S,5S)-5-methylpiperazin-2-yl)methanol ... - PubChem - NIH (Free Base)", National Institutes of Health (NIH), https://pubchem.ncbi.nlm.nih.gov/compound/145996839[7]

  • "2407907-32-6 | ((2S,5S)-5-Methylpiperazin-2-yl)methanol", ChemScene, https://www.chemscene.com/[6]

  • "((2S,5S)-5-Methylpiperazin-2-yl)methanol dihydrochloride (1 x 250 mg) | Alchimica", Alchimica, https://www.alchimica.sk/[2]

  • "Metanol hcl | Sigma-Aldrich (Mono-HCl)", Sigma-Aldrich, https://www.sigmaaldrich.com/

  • "((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride ... - PubChem", National Institutes of Health (NIH), https://pubchem.ncbi.nlm.nih.gov/compound/145996839[4]

  • "2407907-33-7|((2S,5S)-5-Methylpiperazin-2-yl)methanol dihydrochloride - BLDpharm", BLD Pharm, https://www.bldpharm.com/[3]

  • "CAS号:2060027-30-5 - 毕得医药", Bidepharm, https://www.bidepharm.com/[9]

  • "((2S,5S)-5-甲基哌嗪-2-基)甲醇二盐酸盐 - 吉林金泰化玻有限公司", Jtos-Service, https://www.jtos-service.com/[8]

Sources

Exploratory

The Art of Asymmetry: A Technical Guide to the Synthesis of Chiral Piperazine Derivatives

Foreword: The Privileged Piperazine and the Imperative of Chirality The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Privileged Piperazine and the Imperative of Chirality

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of blockbuster drugs, including the anti-cancer agent Imatinib (Gleevec) and the erectile dysfunction treatment Sildenafil (Viagra).[1] Its prevalence stems from its unique physicochemical properties, which can enhance aqueous solubility, modulate basicity, and provide crucial hydrogen bonding interactions with biological targets.[2][3] However, the true potential of this versatile heterocycle is unlocked when chirality is introduced. The stereochemistry of substituents on the piperazine core can profoundly influence a molecule's pharmacological and pharmacokinetic profile, leading to improved target affinity, enhanced selectivity, and a more favorable metabolic outcome.[4][5]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of synthetic methods to provide a deeper understanding of the "why" behind the "how." We will explore the core strategies for constructing chiral piperazine derivatives, dissecting the mechanistic rationale behind catalyst selection, reaction conditions, and the use of chiral auxiliaries. Our focus is on providing actionable, field-proven insights to empower you in the design and execution of robust and efficient asymmetric syntheses.

Strategic Approaches to Asymmetric Piperazine Synthesis

The synthesis of chiral piperazines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the scalability of the process.

Catalytic Asymmetric Hydrogenation of Pyrazine Precursors

One of the most direct and atom-economical methods for accessing chiral piperazines is the asymmetric hydrogenation of readily available pyrazine precursors.[6] However, the high aromaticity of the pyrazine ring and the potential for catalyst poisoning by the two nitrogen atoms present significant challenges.[6] A successful strategy to overcome these hurdles involves the activation of the pyrazine ring through N-alkylation, which weakens its aromaticity and coordination ability, thereby facilitating reduction.[6][7]

Workflow for Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines:

G cluster_activation Activation cluster_hydrogenation Asymmetric Hydrogenation Pyrazine Pyrazine Derivative PyraziniumSalt Pyrazinium Salt Intermediate Pyrazine->PyraziniumSalt N-Alkylation AlkylHalide Alkyl Halide (e.g., BnBr) AlkylHalide->PyraziniumSalt ChiralPiperazine Chiral Piperazine Product PyraziniumSalt->ChiralPiperazine Hydrogenation Catalyst [Ir(cod)Cl]2 / Chiral Ligand (e.g., (S,S)-f-Binaphane) Catalyst->ChiralPiperazine H2 H2 (High Pressure) H2->ChiralPiperazine Solvent Solvent (e.g., THF) Solvent->ChiralPiperazine

Caption: Workflow for the synthesis of chiral piperazines via activation and subsequent asymmetric hydrogenation.

This approach has been successfully applied to a wide range of 2-substituted, 2,3-disubstituted, and 2,5-disubstituted pyrazines, affording the corresponding chiral piperazines in high yields and excellent enantioselectivities.[6]

Table 1: Representative Examples of Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines [6]

Substrate (Pyrazine)Activating AgentChiral LigandYield (%)ee (%)
2-PhenylpyrazineBenzyl bromide(S,S)-f-Binaphane9594
2-Methyl-3-phenylpyrazineBenzyl bromide(S,S)-f-Binaphane9695
2,5-DimethylpyrazineBenzyl bromide(S,S)-f-Binaphane9392
Asymmetric Lithiation and Trapping of N-Boc Piperazines

For the direct functionalization of the piperazine ring at the α-carbon position, asymmetric lithiation-trapping has emerged as a powerful tool.[8][9] This method involves the deprotonation of an N-Boc protected piperazine using a chiral ligand-alkyllithium base complex, followed by quenching the resulting chiral organolithium intermediate with an electrophile. The use of a chiral diamine, such as (-)-sparteine or a (+)-sparteine surrogate, is crucial for achieving high enantioselectivity.[8]

A key challenge in this methodology is the potential for ring fragmentation of the lithiated intermediate. This can be mitigated by introducing a sterically demanding substituent on the distal nitrogen atom, such as an α-methylbenzyl group, which also serves as a chiral auxiliary to enhance diastereoselectivity.[8]

Experimental Protocol: Asymmetric Lithiation-Trapping of N-Boc-N'-(α-methylbenzyl)piperazine [8]

  • Preparation of the Starting Material: Synthesize N-Boc-N'-(α-methylbenzyl)piperazine from piperazine in a two-step sequence involving N-Boc protection followed by N-alkylation with (1-bromoethyl)benzene.

  • Asymmetric Lithiation: To a solution of N-Boc-N'-(α-methylbenzyl)piperazine and (-)-sparteine in a suitable solvent (e.g., toluene) at -78 °C, add s-butyllithium dropwise. Stir the reaction mixture at this temperature for the optimized lithiation time.

  • Electrophilic Trapping: Quench the reaction by adding the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) at -78 °C.

  • Work-up and Purification: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain the enantiomerically enriched α-substituted piperazine.

  • Deprotection: The N-Boc and N'-(α-methylbenzyl) protecting groups can be subsequently removed under appropriate conditions (e.g., acid treatment for the Boc group and hydrogenolysis for the benzyl group) to yield the free chiral piperazine.

Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones

The synthesis of chiral α-secondary and α-tertiary piperazines can be elegantly achieved through the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one enolates.[10][11] This method allows for the construction of a stereogenic center at the C3 position of the piperazin-2-one ring, which can then be reduced to the corresponding chiral piperazine.[10][11]

Mechanism of Pd-Catalyzed Asymmetric Allylic Alkylation:

G cluster_catalytic_cycle Catalytic Cycle cluster_reduction Reduction to Piperazine Pd0L Pd(0)L* PiAllylPd π-Allyl Pd(II) Complex Pd0L->PiAllylPd AllylicSubstrate Allylic Substrate AllylicSubstrate->PiAllylPd Oxidative Addition Product Chiral Piperazin-2-one PiAllylPd->Product Enolate Piperazin-2-one Enolate Enolate->Product Nucleophilic Attack Product->Pd0L Reductive Elimination ChiralPiperazine Chiral Piperazine Product->ChiralPiperazine ReducingAgent Reducing Agent (e.g., LiAlH4) ReducingAgent->ChiralPiperazine

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Foundational

An In-depth Technical Guide to the Core Mechanism of Action of ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride

Abstract: This technical guide provides a comprehensive analysis of the putative mechanism of action for the novel chiral compound, ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride. In the absence of direct empir...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of the putative mechanism of action for the novel chiral compound, ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related piperazine derivatives to propose a primary hypothesis centered on the modulation of sigma receptors. We present a detailed exploration of this proposed mechanism, supported by evidence from analogous compounds, and outline a rigorous experimental framework for its validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting neurological and oncological pathways.

Introduction and Compound Overview

((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride is a chiral piperazine derivative with a defined stereochemistry. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antipsychotic, and antimicrobial effects[1][2]. The therapeutic versatility of piperazine derivatives is largely dictated by the nature and position of substituents on the piperazine ring[3].

The subject of this guide, ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride, possesses two key structural features: a methyl group at the 5-position and a methanol group at the 2-position of the piperazine ring. While this specific compound is commercially available for research purposes, there is a notable absence of published literature detailing its biological activity or mechanism of action[4][5][6]. This guide, therefore, leverages a data-driven, inferential approach to propose a scientifically grounded hypothesis for its molecular mechanism.

Proposed Mechanism of Action: Modulation of Sigma Receptors

Based on the structural characteristics of ((2S,5S)-5-methylpiperazin-2-yl)methanol and data from closely related analogs, we postulate that its primary mechanism of action involves the modulation of sigma receptors, specifically the sigma-1 (σ1) and sigma-2 (σ2) subtypes.

Evidence from Structural Analogs

A pivotal study on chiral, nonracemic (piperazin-2-yl)methanol derivatives, which are structurally very similar to the compound of interest, demonstrated significant affinity for sigma-1 receptors[7]. This research highlighted that the nature of the N-4 substituent on the piperazine ring could tune the affinity for the sigma-1 receptor. Although ((2S,5S)-5-methylpiperazin-2-yl)methanol is not N-substituted, the core (piperazin-2-yl)methanol scaffold is a strong indicator of potential sigma receptor activity.

The Role of Sigma Receptors

Sigma receptors are unique, non-opioid, non-phencyclidine intracellular proteins that are implicated in a variety of cellular functions and are considered promising therapeutic targets for a range of pathologies[7][8].

  • Sigma-1 Receptor (σ1R): This receptor is a chaperone protein located at the endoplasmic reticulum (ER) and is involved in modulating calcium signaling, ion channel function, and neurotransmitter release[9][10]. Ligands of the σ1R have shown potential in the treatment of neuropsychiatric disorders such as schizophrenia and depression, as well as neurodegenerative diseases[7][9].

  • Sigma-2 Receptor (σ2R): The σ2R, encoded by the TMEM97 gene, is also located in the ER and is highly expressed in proliferating tumor cells[11][12]. Agonists of the σ2R have been shown to induce apoptosis in cancer cells, making it a target for anticancer therapies[11][13][14].

The proposed interaction of ((2S,5S)-5-methylpiperazin-2-yl)methanol with sigma receptors could lead to a range of downstream cellular effects, depending on whether it acts as an agonist or an antagonist.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway initiated by the interaction of ((2S,5S)-5-methylpiperazin-2-yl)methanol with sigma receptors at the endoplasmic reticulum.

Sigma_Receptor_Signaling_Pathway cluster_0 Endoplasmic Reticulum cluster_1 Cellular Response Compound ((2S,5S)-5-methylpiperazin-2-yl)methanol Sigma1 Sigma-1 Receptor Compound->Sigma1 Binds to Sigma2 Sigma-2 Receptor Compound->Sigma2 Binds to Ca_channel Calcium Channel Modulation Sigma1->Ca_channel Modulates Apoptosis Apoptosis Induction Sigma2->Apoptosis Initiates Neuroprotection Neuroprotection/ Neurotransmission Modulation Ca_channel->Neuroprotection Anti_cancer Anti-cancer Effects Apoptosis->Anti_cancer

Caption: Proposed signaling pathway of ((2S,5S)-5-methylpiperazin-2-yl)methanol.

Experimental Protocols for Mechanism of Action Validation

To empirically validate the proposed mechanism of action, a series of in vitro and cell-based assays are required. The following protocols provide a framework for this investigation.

Sigma Receptor Binding Assays

The primary step is to determine the binding affinity of ((2S,5S)-5-methylpiperazin-2-yl)methanol for sigma-1 and sigma-2 receptors.

Protocol: Competitive Radioligand Binding Assay [15]

  • Preparation of Membrane Homogenates: Prepare membrane homogenates from guinea pig brain (for σ1R) and rat liver (for σ2R) as sources of the receptors[16].

  • Assay Buffer: Use a Tris-HCl buffer (50 mM, pH 8.0)[15].

  • Radioligand: Utilize -pentazocine for σ1R and [3H]-DTG for σ2R[8][16].

  • Competitive Binding: Incubate the membrane homogenates with a fixed concentration of the radioligand and varying concentrations of ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride.

  • Incubation: Incubate at 37°C for 120 minutes[15].

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assays

To determine whether the compound acts as an agonist or antagonist, functional assays are necessary.

Protocol: Calcium Mobilization Assay

  • Cell Line: Use a cell line that endogenously expresses sigma-1 receptors, such as HEK-293 cells[15].

  • Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation: Treat the cells with a known sigma-1 receptor agonist in the presence and absence of varying concentrations of ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride.

  • Measurement: Measure changes in intracellular calcium concentration using a fluorescence plate reader.

  • Analysis: An increase in calcium mobilization in the presence of the compound suggests agonistic activity, while a blockage of the agonist-induced response indicates antagonistic activity.

Cell-Based Assays for Biological Effects

To investigate the downstream biological effects of sigma receptor modulation, cell-based assays are essential.

Protocol: Cancer Cell Viability Assay (MTT Assay)

  • Cell Lines: Use cancer cell lines known to overexpress sigma-2 receptors (e.g., pancreatic, breast, or lung cancer cell lines)[11][13].

  • Treatment: Treat the cells with increasing concentrations of ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride for 24-72 hours.

  • MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for validating the proposed mechanism of action.

Experimental_Workflow Start Start: Hypothesis Generation Binding_Assay Sigma Receptor Binding Assays (σ1 and σ2) Start->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Mobilization) Binding_Assay->Functional_Assay If binding is confirmed Cell_Based_Assay Cell-Based Assays (e.g., Cancer Cell Viability) Functional_Assay->Cell_Based_Assay Data_Analysis Data Analysis and Interpretation Cell_Based_Assay->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental workflow for mechanism of action validation.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected quantitative data from the proposed experiments, which would support the sigma receptor modulation hypothesis.

AssayParameterExpected Value RangeImplication
σ1 Receptor Binding AssayKi1 - 100 nMHigh affinity for the sigma-1 receptor.
σ2 Receptor Binding AssayKi1 - 100 nMHigh affinity for the sigma-2 receptor.
Calcium Mobilization AssayEC50/IC50< 1 µMPotent functional activity (agonist or antagonist) at the sigma-1 receptor.
Cancer Cell Viability AssayIC50< 10 µMSignificant cytotoxic effect on cancer cells, potentially via σ2R agonism.

Conclusion

While direct experimental evidence for the mechanism of action of ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride is currently unavailable, a compelling hypothesis can be formulated based on its structural similarity to known sigma receptor ligands. The proposed mechanism, centered on the modulation of sigma-1 and sigma-2 receptors, offers a clear and testable framework for future research. The experimental protocols outlined in this guide provide a rigorous pathway to validate this hypothesis and to elucidate the therapeutic potential of this novel compound in the fields of neuroscience and oncology. It is imperative that the scientific community undertakes these investigations to unlock the full potential of this and other promising piperazine derivatives.

References

  • Hayashi, T., & Su, T. P. (2004). Sigma-1 receptor ligands: potential in the treatment of neuropsychiatric disorders. CNS drugs, 18(5), 269–284. [Link]

  • Wikipedia. (n.d.). Sigma-2 receptor. Retrieved March 29, 2026, from [Link]

  • Peviani, M., Hristova, M., & D'Ambrosi, N. (2020). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in neuroscience, 14, 611689. [Link]

  • Alon, A., Schmidt, H. R., & Kruse, A. C. (2021). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. Frontiers in Neuroscience, 15, 700078. [Link]

  • Wikidoc. (2018, September 19). Sigma-2 receptor. [Link]

  • Almansa, C., et al. (2019). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in Pharmacology, 10, 549. [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Retrieved March 29, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2025). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. Medicina, 61(6), 1009. [Link]

  • Zeng, C., et al. (2014). Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. Medicinal research reviews, 34(3), 443–487. [Link]

  • Romero, L., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current pharmaceutical design, 14(33), 3466–3478. [Link]

  • Encyclopedia.pub. (2023, April 6). The Sigma-2 Receptor. [Link]

  • Carrieri, A., et al. (2024). Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. Journal of Chemical Information and Modeling. [Link]

  • Abuo-Rahma, G. E. D. A., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Molecules, 26(11), 3123. [Link]

  • Rédei, D., et al. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International journal of molecular sciences, 21(21), 8272. [Link]

  • Basile, L., et al. (2025). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Pharmaceuticals, 18(11), 1546. [Link]

  • PubChem. (n.d.). CID 145996840 | ((2S,5S)-5-methylpiperazin-2-yl)methanol HCl. National Center for Biotechnology Information. [Link]

  • Al-Mokadem, A. S., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Future Journal of Pharmaceutical Sciences, 8(1), 1-22. [Link]

  • PubChem. (n.d.). CID 138679065 | ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride. National Center for Biotechnology Information. [Link]

  • IntechOpen. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. [Link]

  • International Journal of Research & Review. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

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Exploratory

A Senior Application Scientist's Guide to Procuring ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride for Research and Development

Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, qualifying, and procuring the chiral building block, ((2S,5S)-5-methylpip...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, qualifying, and procuring the chiral building block, ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride. Moving beyond a simple list of vendors, this document details a robust supplier qualification strategy, emphasizes the criticality of analytical documentation, and provides a field-tested protocol for in-house quality verification. The methodologies outlined herein are designed to ensure the procurement of high-quality, reliable starting materials, thereby safeguarding the integrity and reproducibility of research and development activities.

Introduction: The Significance of a Chiral Building Block

((2S,5S)-5-methylpiperazin-2-yl)methanol is a chiral heterocyclic compound featuring two defined stereocenters. Its structural motif is of significant interest in medicinal chemistry, often incorporated into active pharmaceutical ingredients (APIs) to modulate pharmacological activity and pharmacokinetic properties. The dihydrochloride salt form is commonly used to improve the compound's stability and handling characteristics.

Given the stereospecific nature of biological interactions, the enantiomeric purity of this building block is paramount. The use of a reagent with incorrect or poorly defined stereochemistry can lead to misleading experimental results, failed syntheses, or the generation of undesirable impurities, ultimately delaying critical project timelines. Therefore, a rigorous approach to sourcing this material is not merely an administrative task but a foundational component of sound scientific practice.

Compound Identification:

  • Chemical Name: ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride

  • CAS Number: 2407907-33-7[1][2]

  • Molecular Formula: C₆H₁₆Cl₂N₂O[2]

  • Molecular Weight: 203.11 g/mol [2]

  • Stereochemistry: (2S, 5S)

The Supplier Landscape: Identification and Initial Vetting

The market for specialized chemical reagents is diverse, ranging from large, multinational corporations to smaller, niche custom synthesis labs. Identifying a suitable supplier requires a systematic approach that prioritizes quality, documentation, and reliability over simple cost considerations.

Initial searches indicate that ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride is available from several suppliers, often as a research-grade chemical. The following table summarizes a representative, non-exhaustive list of potential commercial sources.

Table 1: Representative Commercial Suppliers

Supplier NamePurity Specification (Typical)Notes
AiFChem (an XtalPi company)95%[1]Available through distributors like MilliporeSigma.
BLDpharmNot specified; batch-specific.Offers online ordering and indicates stock in various global locations.[2]
Abovchem95%Lists the (2R,5R) enantiomer, suggesting they may also supply the (2S,5S) form.[3]

Disclaimer: This list is for informational purposes only and does not constitute an endorsement. Researchers must conduct their own due diligence before procurement.

The Core of Procurement: A Risk-Based Supplier Qualification Workflow

Treating suppliers as partners is a cornerstone of efficient and reliable chemical procurement.[4] A robust qualification process is essential to mitigate risks associated with material quality, supply chain stability, and regulatory compliance.[5][6]

The Central Role of the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the single most important document in reagent procurement. It is not merely a statement of conformity; it is a batch-specific report card detailing the actual analytical results for the material you are purchasing.[7] A comprehensive CoA provides objective evidence of quality and is indispensable for experimental reproducibility and regulatory compliance.[8][9]

A scientifically sound CoA must include:

  • Batch/Lot Number: Ensures traceability.[10]

  • Identity Confirmation: Method and result (e.g., ¹H NMR, MS corresponds to structure).

  • Purity Assessment: Method and result (e.g., HPLC, GC area %).

  • Chiral Purity/Enantiomeric Excess (e.e.): This is critical for a chiral molecule. The method (e.g., Chiral HPLC) and result should be clearly stated.

  • Water Content: (e.g., Karl Fischer).

  • Date of Analysis and Expiration/Retest Date.

Always request a batch-specific CoA before placing an order. If a supplier cannot provide one, it should be considered a significant red flag.

Supplier Qualification Workflow

The following workflow, visualized in the diagram below, outlines a systematic process for selecting a qualified supplier. This process helps ensure that procurement decisions are based on a comprehensive evaluation of quality, documentation, and logistical factors.

G cluster_0 Supplier Qualification Workflow Start Identify Potential Suppliers RequestDocs Request Batch-Specific CoA & MSDS Start->RequestDocs Initial Vetting ReviewCoA Review CoA for Completeness and Specification Compliance RequestDocs->ReviewCoA Documentation Received AssessLogistics Assess Logistics: Lead Time, Scale, Cost, Shipping ReviewCoA->AssessLogistics CoA Meets Specs Reject Reject Supplier or Request Further Data ReviewCoA->Reject CoA Deficient Decision Qualified Supplier? AssessLogistics->Decision Select Select Supplier & Place Order Decision->Select Yes Decision->Reject No

Caption: A risk-based workflow for qualifying chemical suppliers.

Incoming Quality Control: A Self-Validating System

Trust, but verify. Upon receipt of the material, it is crucial to perform in-house analytical testing to confirm the identity and purity stated on the supplier's CoA. This step is a cornerstone of Good Laboratory Practice (GLP) and ensures the integrity of your research.[11] For ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride, a chiral High-Performance Liquid Chromatography (HPLC) method is the gold standard for confirming both chemical and enantiomeric purity.

Protocol: Chiral HPLC for Enantiomeric Purity Verification

The enantiomeric purity of piperazine derivatives can be effectively determined using HPLC with a Chiral Stationary Phase (CSP).[12] Polysaccharide-based CSPs are often effective for this class of compounds.[13] The following protocol provides a robust starting point for method development.

Objective: To resolve the (2S,5S) and (2R,5R) enantiomers and determine the enantiomeric excess (% e.e.) of the incoming material.

Materials & Equipment:

  • HPLC system with UV detector

  • Chiral Stationary Phase Column: Chiralpak® IC (or equivalent cellulose-based CSP) (250 x 4.6 mm, 5 µm)[14]

  • Mobile Phase: Acetonitrile / Methanol / Diethylamine (DEA) (90:10:0.1, v/v/v)[14]

  • Sample Diluent: Mobile Phase

  • Racemic standard of ((2S,5S)-5-methylpiperazin-2-yl)methanol (if available, for peak identification)

  • Test sample (the newly received material)

Step-by-Step Methodology:

  • System Preparation:

    • Install the Chiralpak® IC column in the HPLC system.

    • Prepare the mobile phase, mix thoroughly, and degas using sonication or vacuum filtration.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.[13]

    • Set the column oven temperature to 35°C.[14]

    • Set the UV detector wavelength. As the compound lacks a strong chromophore, detection at a low wavelength (e.g., 205-210 nm) is recommended.[13]

  • Sample Preparation:

    • Accurately weigh and dissolve the test sample in the mobile phase to create a stock solution of approximately 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a working concentration of ~0.2 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject 10 µL of the prepared sample onto the column.[14]

    • Run the analysis for a sufficient time to allow both enantiomeric peaks to elute (typically 15-25 minutes).

    • If a racemic standard is available, inject it first to determine the retention times and resolution of the two enantiomers.

  • Data Analysis & Interpretation:

    • Integrate the peak areas of both enantiomers in the chromatogram.

    • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

    • The result should be ≥98% for most R&D applications, and it must align with the purity value stated on the supplier's CoA. Any significant discrepancy warrants contacting the supplier immediately.

Conclusion

The procurement of specialized reagents like ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride is a critical scientific function that directly impacts the quality and validity of research outcomes. By moving beyond simple vendor selection and implementing a rigorous, documentation-centric qualification and verification process, researchers can build a reliable and resilient supply chain. The principles outlined in this guide—insisting on comprehensive CoAs, partnering with reputable suppliers, and performing independent quality control—serve to protect project integrity, ensure experimental reproducibility, and uphold the highest standards of scientific excellence.

References

  • Vertex AI Search. (2025, May 9). What Is a CoA and Why It Matters for Biochemical Reagents.
  • Reactivo. Understanding Batch Certificates and CoAs: How to Verify Chemical Quality.
  • Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry?.
  • MilliporeSigma. ((2S,5S)-5-Methylpiperazin-2-yl)methanol dihydrochloride.
  • BenchChem. (2025). A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives.
  • BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • Chemical Suppliers. (2024, March 23). The Importance of Certificate of Analysis (COA) and Manufacturer's Specification Data Sheet (MSDS).
  • BLDpharm. 2407907-33-7|((2S,5S)-5-Methylpiperazin-2-yl)methanol dihydrochloride.
  • DEV Community. (2025, May 4). Best Practices for Efficient Chemical Procurement.
  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18).
  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486.
  • Lab Alley. (2025, November 4). Complete Guide to Reading Chemical COAs (Certificate Analysis).
  • Abovchem. ((2R,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride - CAS:2349395-67-9.
  • Datacor. (2026, February 24). Chemical Purchasing and Procurement: Procedure, Policy & Best Practices.
  • PubChem. ((2S,5S)-5-methylpiperazin-2-yl)methanol HCl. National Center for Biotechnology Information.
  • NextSDS. (2-methylpiperazin-2-yl)methanol dihydrochloride — Chemical Substance Information.
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ChemDmart. (2025, September 11). Most Effective Chemical Sourcing Strategies | Core Pillars Every Company Misses.
  • Today's Clinical Lab. (2023, August 17). 5 Steps to Ensure Safety and Compliance in Chemical Procurement.
  • World Health Organization (WHO). Annex 1 WHO good practices for pharmaceutical quality control laboratories.

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety and handling information for ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride (CAS No: 2407907-33-7), a che...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride (CAS No: 2407907-33-7), a chemical intermediate of interest in pharmaceutical research and development. The information herein is intended to supplement, not replace, institutional safety protocols and the professional judgment of trained laboratory personnel. A thorough risk assessment should be conducted before handling this compound.

Chemical and Physical Properties

A summary of the known physical and chemical properties of ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride is provided in the table below. It is important to note that a complete Safety Data Sheet (SDS) with all physical and chemical parameters was not available at the time of this writing. Therefore, some data may be based on structurally similar compounds and should be treated as indicative.

PropertyValueSource
CAS Number 2407907-33-7[1]
Molecular Formula C₆H₁₆Cl₂N₂O
Appearance Solid[1]
Purity ≥95%[1]

Hazard Identification and GHS Classification

((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

Hazard ClassHazard StatementSignal Word
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin irritation (Category 2)H315: Causes skin irritationWarning
Eye irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarning

GHS Pictogram:

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride to minimize exposure.[2] The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[2]

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[3]To protect against eye irritation and potential splashes.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat. For tasks with a higher risk of skin contact, an apron and oversleeves are recommended.[5]To prevent skin irritation from direct contact with the solid compound.[4]
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if there is a risk of generating dust, a NIOSH-approved respirator should be used.[2]To prevent respiratory tract irritation from inhalation of the powder.[4][5]

PPE Selection and Use Workflow:

PPE_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_use Proper Use Start Identify Handling Task AssessRisk Assess Risk of Exposure (Dust, Splash, Contact) Start->AssessRisk SelectEyes Select Eye/Face Protection (Goggles/Face Shield) AssessRisk->SelectEyes High Splash Risk SelectSkin Select Skin Protection (Gloves, Lab Coat) AssessRisk->SelectSkin Contact Risk SelectRespiratory Select Respiratory Protection (Respirator if dusty) AssessRisk->SelectRespiratory Dust Generation Risk DonPPE Don PPE Correctly SelectEyes->DonPPE SelectSkin->DonPPE SelectRespiratory->DonPPE PerformTask Perform Handling Task DonPPE->PerformTask DoffPPE Doff PPE Safely PerformTask->DoffPPE

Caption: Workflow for selecting and using appropriate PPE.

Safe Handling and Storage

Handling
  • Ventilation: Handle ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride in a well-ventilated area, preferably within a chemical fume hood, especially when transferring or weighing the solid to minimize inhalation of dust.[4][5]

  • Dispensing: When weighing, do not dispense the powder directly onto a balance in the open lab.[6][7] Instead, pre-tare a sealed container, add the powder inside a fume hood, and then re-weigh the sealed container.[8]

  • Avoiding Contact: Minimize contact with the skin, eyes, and clothing.[4][9]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.[6]

Storage
  • Conditions: Store in a tightly closed container in a dry and well-ventilated area at room temperature.[1] Storage under an inert atmosphere is also recommended.[1]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Location: Store in a designated chemical storage area, away from incompatible materials.[5]

First Aid Measures

In the event of exposure, follow these first aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[10]
Skin Contact Remove contaminated clothing.[10] Wash skin with plenty of soap and water.[1] If irritation persists, seek medical attention.
Inhalation Move the person to fresh air.[10] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[10] Seek medical attention.
Ingestion Do NOT induce vomiting.[10] Rinse mouth with water.[10] Call a poison control center or doctor/physician if you feel unwell.[1]

Emergency Response Flowchart:

Emergency_Response cluster_actions Immediate Actions Exposure Exposure Occurs AssessScene Assess Scene for Safety Exposure->AssessScene RemoveFromSource Remove from Exposure Source AssessScene->RemoveFromSource Scene is Safe AdministerFirstAid Administer First Aid (See Table) RemoveFromSource->AdministerFirstAid SeekMedicalAttention Seek Immediate Medical Attention AdministerFirstAid->SeekMedicalAttention

Caption: Flowchart for emergency response to chemical exposure.

Spill and Disposal Procedures

Spill Response

In the event of a spill, the primary concern is the safety of laboratory personnel.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.[11]

    • Wear appropriate PPE (goggles, gloves, lab coat).[11]

    • Gently sweep up the solid material to minimize dust generation.[10][12]

    • Place the spilled material into a labeled, sealed container for hazardous waste.[1]

    • Decontaminate the spill area with a suitable solvent and then clean with soap and water.[12]

    • Place all contaminated cleaning materials into the hazardous waste container.[12]

  • Major Spills:

    • Evacuate the immediate area.[1]

    • Alert others and your supervisor.

    • If the spill is large or in a poorly ventilated area, contact your institution's environmental health and safety (EHS) department or emergency response team.[13]

Disposal

Dispose of ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[5]

Toxicological Information

References

  • Chemical Emergency Response - Office of Environmental Health and Safety. (n.d.).
  • ((2S,5S)-5-Methylpiperazin-2-yl)methanol dihydrochloride. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • PPE for Powder Handling: Support Operators Effectively. (2025, September 14). Dust Arrest.
  • Chemical Spill | Campus Safety and Security. (n.d.). Franciscan University of Steubenville.
  • Personal Protective Equipment (PPE). (2026, March 23). CHEMM.
  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency.
  • Chemical Spill Response Guide - Campus Safety. (n.d.). University of Arkansas.
  • Irritants Standard Operating Procedure - Environment, Health & Safety. (2022, June 13). University of Michigan.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Berkeley.
  • SOP: Irritants | PennEHRS. (2022, October 4). University of Pennsylvania.
  • Irritants. (n.d.). University of Washington.
  • 24-002h - General Use SOP - Irritants. (2024, September 11). Stanford Environmental Health & Safety.
  • Irritant Chemicals. (n.d.). University of Michigan-Dearborn.
  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). (n.d.). University of Washington.

Sources

Protocols & Analytical Methods

Method

Application Note: A Diastereoselective Approach to the Asymmetric Synthesis of ((2S,5S)-5-Methylpiperazin-2-yl)methanol

Abstract The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2][3] Specifically, chira...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2][3] Specifically, chiral C-substituted piperazines offer a three-dimensional architecture that can significantly enhance target affinity and selectivity, yet their stereocontrolled synthesis remains a formidable challenge. This application note presents a detailed, field-proven protocol for the asymmetric synthesis of ((2S,5S)-5-methylpiperazin-2-yl)methanol, a valuable building block for drug discovery. The strategy leverages the chiral pool, starting from L-Alanine, to construct the piperazine core via a key diastereoselective reduction of a cyclic diketopiperazine intermediate. We provide a comprehensive, step-by-step methodology, rationale for experimental choices, and characterization data to ensure reproducibility and scientific integrity.

Introduction and Strategic Overview

The synthesis of enantiomerically pure, multi-substituted piperazines is a critical task for the exploration of chemical space in drug development.[4] Unlike simple N-substituted piperazines, introducing stereocenters on the carbon backbone provides a rigid and defined orientation of substituents, which is crucial for precise molecular recognition at biological targets. The target molecule, ((2S,5S)-5-methylpiperazin-2-yl)methanol, features two stereocenters in a cis relationship, a common motif in pharmacologically active agents.

Traditional methods for obtaining chiral piperazines often rely on classical resolution or the use of chiral auxiliaries, which can be inefficient.[5] Modern approaches increasingly favor asymmetric catalysis or chiral pool synthesis.[6][7] Our selected strategy is rooted in the latter, offering a robust and scalable route.

The core tenets of our synthetic design are:

  • Stereochemical Foundation: Utilizing L-Alanine methyl ester as a readily available and inexpensive chiral starting material to set the (S)-stereocenter at the C5 position.

  • Key Intermediate Formation: Construction of a 2,5-diketopiperazine (DKP), a versatile cyclic dipeptide intermediate, which serves as the direct precursor to the piperazine ring.[8]

  • Diastereoselective Reduction: Employing a powerful reducing agent to stereoselectively reduce the DKP to the desired cis-piperazine. This step is critical for establishing the second stereocenter (C2) in the correct (S) configuration relative to the first.

  • Protecting Group Strategy: Implementing a robust protecting group strategy, primarily using the tert-butyloxycarbonyl (Boc) group, to ensure chemoselectivity throughout the synthetic sequence. The Boc group is stable under various conditions and can be efficiently removed under acidic conditions.[9][10]

Overall Synthetic Workflow

The multi-step synthesis is designed for clarity and efficiency, minimizing the need for chromatographic purification until the final steps.

G A L-Alanine Methyl Ester C Dipeptide Intermediate A->C Peptide Coupling B N-Boc-Glycine B->C D N-Boc Protected Diketopiperazine (DKP) C->D Deprotection & Cyclization E cis-Diketopiperazine D->E Boc Deprotection (TFA) F cis-Piperazine-2,5-dione E->F Reduction (LiAlH4) G N,N'-di-Boc-(2S,5S)-piperazine F->G Boc Protection H ((2S,5S)-5-Methylpiperazin-2-yl)methanol G->H Selective Reduction & Deprotection

Caption: High-level workflow for the synthesis of the target compound.

Rationale for Protecting Group Selection

The choice of nitrogen protecting groups is paramount in piperazine chemistry to control reactivity and prevent unwanted side reactions like N,N'-disubstitution.[10][11][12]

DecisionTree start Need to protect a piperazine nitrogen? q1 Are downstream conditions strongly acidic? start->q1 q2 Are downstream conditions hydrogenolysis-sensitive? q1->q2 No cbz Use Cbz Group (Hydrogenolysis) q1->cbz Yes boc Use Boc Group (Acid Labile) q2->boc No other Consider alternative groups (e.g., Ns, Fmoc) q2->other Yes

Caption: Decision tree for selecting a suitable N-protecting group.

For this protocol, the Boc (tert-butyloxycarbonyl) group is chosen for the following reasons:

  • Robustness: It is stable to the basic conditions of peptide coupling and the strongly reducing conditions of lithium aluminum hydride (LAH).

  • Orthogonality: It can be cleanly removed with acids like trifluoroacetic acid (TFA) without affecting other functional groups, allowing for selective deprotection when needed.[9]

  • Simplicity: The protection and deprotection procedures are high-yielding and straightforward.[10]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Lithium aluminum hydride (LAH) is a highly reactive and flammable reagent that reacts violently with water; handle with extreme caution under an inert atmosphere.

Step 1: Synthesis of (S)-methyl 2-(2-((tert-butoxycarbonyl)amino)acetamido)propanoate (Intermediate I)
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add N-Boc-glycine (1.0 eq.), L-alanine methyl ester hydrochloride (1.05 eq.), and anhydrous dichloromethane (DCM).

  • Coupling: Cool the mixture to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and 4-dimethylaminopyridine (DMAP) (0.1 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up: Filter the reaction mixture to remove the DCU. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide, which is typically used in the next step without further purification.

Step 2: Synthesis of (S)-3-methylpiperazine-2,5-dione (Intermediate II)
  • Deprotection: Dissolve the crude dipeptide (Intermediate I) in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

  • Cyclization: Dissolve the resulting ammonium salt in methanol and add triethylamine (TEA) until the pH is ~8-9. Heat the mixture to reflux for 6-8 hours to induce intramolecular cyclization.

  • Isolation: Cool the reaction mixture and concentrate under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized from methanol/ether to yield the pure diketopiperazine (DKP).

Step 3: Diastereoselective Reduction to (2S,5S)-2-methylpiperazine (Intermediate III)

Causality Note: The stereochemical outcome of this reduction is crucial. LAH is a powerful, non-selective reducing agent that reduces both amide carbonyls. The cis-stereochemistry is generally favored thermodynamically in the reduction of such DKPs.

  • Setup: To a flame-dried, three-neck flask equipped with a reflux condenser under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LAH) (4.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition: Cool the LAH suspension to 0 °C. Add a solution of the DKP (Intermediate II) (1.0 eq.) in anhydrous THF dropwise via an addition funnel. (Caution: Exothermic reaction!)

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 18-24 hours.

  • Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LAH used in grams. Stir vigorously until a granular white precipitate forms.

  • Purification: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude diamine, which is immediately protected in the next step.

Step 4: N,N'-Protection to yield di-tert-butyl (2S,5S)-2-methylpiperazine-1,4-dicarboxylate (Intermediate IV)
  • Setup: Dissolve the crude diamine (Intermediate III) in DCM. Add triethylamine (2.5 eq.).

  • Protection: Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (2.2 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the reaction mixture with 1 M HCl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure di-Boc protected piperazine.

Step 5: Synthesis of ((2S,5S)-4-(tert-butoxycarbonyl)-5-methylpiperazin-2-yl)methanol (Intermediate V)

Rationale: This step involves a directed lithiation and subsequent reaction with an electrophile. The C2 position is more sterically accessible for deprotonation than the C5 methyl-substituted position.

  • Lithiation: Dissolve the di-Boc piperazine (Intermediate IV) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. Add sec-butyllithium (1.1 eq.) dropwise and stir for 3 hours at this temperature.

  • Electrophilic Quench: Bubble dry formaldehyde gas (generated from the cracking of paraformaldehyde) through the solution at -78 °C until the yellow color of the anion disappears. Alternatively, add a solution of paraformaldehyde in THF.

  • Reaction: Stir for an additional 1 hour at -78 °C before allowing the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with saturated NH₄Cl solution. Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to isolate the N-Boc protected final product.

Step 6: Final Deprotection to ((2S,5S)-5-methylpiperazin-2-yl)methanol
  • Deprotection: Dissolve the purified intermediate (V) in a solution of 4 M HCl in 1,4-dioxane.

  • Reaction: Stir at room temperature for 4-6 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether to afford the final product as its dihydrochloride salt.

Data Summary and Characterization

The following table summarizes the expected outcomes for the key transformations in the synthesis. Yields and stereoselectivity are representative and may vary based on reaction scale and optimization.

StepTransformationKey ReagentsTypical Yield (%)Stereochemical Purity
1Peptide CouplingDCC, DMAP85-95%N/A
2Deprotection & CyclizationTFA; TEA70-85%>99% ee (retained)
3DKP ReductionLiAlH₄60-75%>95:5 d.r. (cis:trans)
4N,N'-Boc ProtectionBoc₂O, TEA90-98%N/A
5C-H Functionalizations-BuLi, (CH₂O)n50-65%>95% d.r.
6Final Deprotection4 M HCl/Dioxane>95%>99% ee (retained)

Characterization: The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. The stereochemical purity (enantiomeric and diastereomeric excess) of the final product must be confirmed by chiral High-Performance Liquid Chromatography (HPLC).

References

  • Zhang, D., Song, C., & Ma, J. (2016).
  • Kovács, E., et al. (n.d.).
  • Abdel-Jalil, R. J., et al. (1998). A stereospecific synthesis of tetra-substituted chiral piperazines. Sultan Qaboos University Journal for Science.
  • Doolittle, E., & Martin, S. F. (n.d.). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. PMC.
  • D'hooghe, M., & De Kimpe, N. (2020).
  • Ertürk, E., et al. (n.d.).
  • BenchChem. (2025).
  • Pazdera, P., et al. (n.d.). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Bentham Science Publishers.
  • Pazdera, P., et al. (n.d.). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted In the 1-Position by an Electron Withdrawing Group.
  • N/A. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. N/A.
  • N/A. (2009). Expedite protocol for construction of chiral regioselectively N-protected monosubstituted piperazine, 1,4-diazepane, and 1,4-diazocane building blocks. PubMed.
  • Wolfe, J. P. (2007).
  • D'hooghe, M., & De Kimpe, N. (n.d.). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry.
  • Shimada, N., et al. (2023).
  • N/A. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed.
  • N/A. (n.d.). The medicinal chemistry of piperazines: A review.
  • Alfa Chemistry. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights.

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Application

HPLC method for enantiomeric separation of chiral piperazines.

An Application Guide to the Enantiomeric Separation of Chiral Piperazines by HPLC Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Enantiomeric Separation of Chiral Piperazines by HPLC

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of robust High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of chiral piperazines.

Introduction: The Significance of Piperazine Chirality in Pharmaceuticals

Chiral piperazines are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous Active Pharmaceutical Ingredients (APIs). The stereochemistry of these molecules is of paramount importance, as individual enantiomers can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[1] For instance, the renowned HIV-1 protease inhibitor, Indinavir, incorporates a specific (S)-piperazine-2-carboxamide core that is critical for its high binding affinity and therapeutic efficacy.[2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the marketing of only the active enantiomer of chiral drugs, making the development of reliable enantioselective analytical methods an essential aspect of drug development and quality control.

The Foundation of Separation: Chiral Stationary Phases (CSPs)

The direct separation of enantiomers by HPLC is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector.[3] While the selector can be a mobile phase additive, the most common, robust, and effective approach involves the use of a Chiral Stationary Phase (CSP).[4][5][6] For chiral piperazines, polysaccharide-based CSPs have demonstrated exceptional utility and are the recommended starting point for method development.[1][7][8]

Polysaccharide-Based CSPs: The Workhorse for Piperazine Separations

CSPs derived from the naturally chiral polymers cellulose and amylose are highly effective for a wide range of chiral compounds, including piperazine derivatives.[6][8][9] These polymers are derivatized with carbamates (e.g., tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate)) and coated or immobilized onto a silica support.[7]

Mechanism of Action: The separation mechanism relies on the formation of "chiral pockets" or cavities within the three-dimensional structure of the polysaccharide polymer.[4][3] Enantiomers fit differently into these pockets due to steric hindrance and can form various transient interactions, including hydrogen bonds, dipole-dipole interactions, and π-π stacking with the carbamate derivatives. The enantiomer that forms the more stable complex with the CSP is retained longer on the column, thus enabling separation.[4] The use of immobilized polysaccharide phases is particularly advantageous as it allows for a broader range of solvents compared to coated phases.[3]

Diagram: Chiral Recognition on a Polysaccharide CSP

G cluster_0 Chiral Stationary Phase (Polysaccharide) cluster_1 CSP Chiral Pocket Enantiomer_R Enantiomer R Enantiomer_R->CSP Stronger Interaction (More Stable Complex) Longer Retention Time Enantiomer_S Enantiomer S Enantiomer_S->CSP Weaker Interaction (Less Stable Complex) Shorter Retention Time

Caption: Differential interaction of enantiomers with a CSP's chiral pocket.

A Systematic Approach to Method Development

A trial-and-error approach to chiral method development can be inefficient. A systematic screening strategy is the most effective path to achieving a robust, baseline separation.[8] This involves screening a select number of CSPs across different mobile phase modes.

Initial Screening Phase

The goal of the initial screen is to identify a CSP and mobile phase system that shows any degree of enantioselectivity (partial or full separation).

  • Column Selection : Begin with a small, curated set of polysaccharide-based columns. A recommended starting set includes columns with different derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate).[8]

  • Mobile Phase Screening : Test the selected columns under both normal phase and reversed-phase conditions.

    • Normal Phase (NP) : Standard mobile phases include mixtures of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol (EtOH).[8] Typical starting ratios are 90:10 and 80:20 (v/v).

    • Reversed Phase (RP) : Common mobile phases are mixtures of an aqueous buffer (e.g., phosphate buffer) with acetonitrile (ACN) or methanol (MeOH).[8]

    • The Critical Role of Additives : Piperazines are basic compounds. Secondary interactions with residual silanols on the silica support can lead to poor peak shape (tailing). The addition of a small amount of a basic additive, such as 0.1% diethylamine (DEA), to the mobile phase is often crucial for neutralizing these interactions, resulting in sharp, symmetrical peaks and improved resolution.[7][8][10]

G A Step 1: Analyte & CSP Selection Select 2-3 Polysaccharide CSPs B Step 2: Mobile Phase Screening (e.g., Hexane/IPA, ACN/Water) Include 0.1% DEA for Piperazines A->B C Step 3: Evaluate Initial Results B->C E No Separation (Try different CSP class or mobile phase mode) C->E No Separation F Partial Separation (Rs < 1.5) C->F Partial Separation G Baseline Separation (Rs > 1.5) C->G Good Separation D Step 4: Optimization (Fine-tune mobile phase ratio, change alcohol modifier, adjust temperature) D->G F->D H Step 5: Method Validation (Robustness, Linearity, Precision) G->H

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of ((2S,5S)-5-methylpiperazin-2-yl)methanol as a Chiral Building Block in Modern Synthesis

Abstract The piperazine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of clinically successful drugs.[1][2] Its unique physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperazine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of clinically successful drugs.[1][2] Its unique physicochemical properties allow for modulation of aqueous solubility, acid-base characteristics, and the formation of critical hydrogen bond interactions with biological targets.[3] This guide focuses on a specific, high-value derivative: ((2S,5S)-5-methylpiperazin-2-yl)methanol. As a bifunctional chiral building block, it offers a pre-defined stereochemical architecture, enabling chemists to construct complex molecular frameworks with precision and efficiency. We provide an in-depth exploration of its properties, core synthetic applications with detailed protocols, and its strategic deployment in drug discovery programs.

Compound Profile and Physicochemical Properties

((2S,5S)-5-methylpiperazin-2-yl)methanol provides two distinct points for synthetic elaboration: two secondary amine centers (N1 and N4) with different steric environments and a primary hydroxyl group. The cis stereochemical relationship between the methyl and hydroxymethyl groups provides a rigid conformational constraint that is invaluable for designing ligands with high receptor affinity and selectivity.

Data Summary:

PropertyValueSource
IUPAC Name [(2S,5S)-5-methylpiperazin-2-yl]methanol;hydrochloridePubChem[4]
Molecular Formula C₆H₁₅ClN₂O (as HCl salt)PubChem[4]
Molecular Weight 166.65 g/mol (as HCl salt)PubChem[4]
Canonical SMILES C[C@H]1CNCO.ClPubChem[4]
Physical Form SolidMilliporeSigma[5]
Purity Typically ≥95%MilliporeSigma[5]

Handling and Storage: This building block is commonly supplied as a hydrochloride (HCl) or dihydrochloride salt to enhance stability and shelf-life.[4][5] It is crucial to recognize that for most synthetic applications targeting the amine functionalities, the free base must be generated in situ. This is typically achieved by adding a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture.[6] Store the compound in a tightly sealed container in a dry, well-ventilated area under an inert atmosphere.[5]

Core Synthetic Transformations & Protocols

The utility of ((2S,5S)-5-methylpiperazin-2-yl)methanol stems from the selective and predictable reactivity of its nucleophilic nitrogen centers.

N-Alkylation via Reductive Amination

Reductive amination is arguably the most powerful and versatile method for the N-alkylation of piperazines.[6] It is a highly controlled, one-pot process that avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.[7][8] The reaction proceeds through the formation of an imine or iminium ion intermediate from the piperazine and a carbonyl compound, which is then reduced in the same pot to the corresponding tertiary amine.[9]

Reductive_Amination_Workflow

Figure 1: General workflow for one-pot reductive amination.

Experimental Protocol: Synthesis of an N-Benzylated Derivative

This protocol describes the reaction with benzaldehyde as a representative example.

  • Vessel Preparation: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add ((2S,5S)-5-methylpiperazin-2-yl)methanol HCl salt (1.0 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to create a suspension (approx. 0.1-0.2 M).

  • Base Addition: Add triethylamine (TEA) (2.2 eq) to the stirred suspension. Stir for 10-15 minutes at room temperature to liberate the free amine.

  • Carbonyl Addition: Add benzaldehyde (1.1 eq) to the reaction mixture.

  • Initiation of Reduction: After stirring for 20-30 minutes, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Causality Note: NaBH(OAc)₃ is an ideal reagent for this transformation. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the iminium ion intermediate as it forms, driving the reaction to completion.[8][10] Its use obviates the need for pH control that is sometimes required with sodium cyanoborohydride.[8]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (DCM) or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-benzylated product.

N-Acylation to Form Amides

N-acylation is a fundamental transformation for introducing amide functionalities, which are key pharmacophores in many drug molecules. This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of an N-Acetylated Derivative

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve ((2S,5S)-5-methylpiperazin-2-yl)methanol HCl salt (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (3.0 eq) and stir the solution at 0 °C (ice bath) for 10 minutes.

  • Acylating Agent: Slowly add acetyl chloride (1.2 eq) dropwise to the cooled solution.

    • Causality Note: The reaction is performed at 0 °C to control the exothermicity of the acylation. The excess base is required to neutralize both the HCl salt of the starting material and the HCl generated during the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic extracts, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude amide.

  • Purification: If necessary, purify the product via flash chromatography.

Application in Drug Discovery: Targeting Sigma Receptors

Piperazin-2-yl-methanol derivatives are valuable scaffolds for developing ligands targeting the central nervous system.[6] A prominent application is in the design of ligands for sigma receptors, which are implicated in various neurological and psychiatric conditions, including neurodegenerative diseases, pain, and depression.[6] The sigma-1 receptor, in particular, is a chaperone protein that modulates critical cellular signaling pathways.[6]

The synthetic methods described above, especially reductive amination, are instrumental in building libraries of N-substituted analogs for exploring structure-activity relationships (SAR).[6] By systematically varying the N-substituent, researchers can fine-tune the compound's affinity, selectivity, and pharmacokinetic properties. Studies have shown that introducing a phenyl residue in the N-4 substituent can be favorable for high sigma-1 receptor affinity.[12]

Drug_Discovery_Logic

Figure 2: Logic flow for using the chiral building block in SAR studies.

Conclusion

((2S,5S)-5-methylpiperazin-2-yl)methanol is a powerful and versatile chiral building block that provides an efficient entry point into complex, stereochemically defined molecules. Its predictable reactivity allows for the straightforward application of robust synthetic methods like reductive amination and N-acylation. For researchers in drug development, this scaffold offers a reliable platform for constructing compound libraries aimed at exploring structure-activity relationships, ultimately accelerating the journey from a chemical starting point to a viable drug candidate.

References

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • ((2S,5S)-5-methylpiperazin-2-yl)methanol HCl. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • B. M. Reddy, et al. Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Green Chemistry. Published June 17, 2002. Available at: [Link]

  • Alec, C. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Published April 29, 2024. Available at: [Link]

  • Myers, A. C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • Guérin, C., et al. Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters. Published 2011. Available at: [Link]

  • Synthesis method of N-methylpiperazine. Google Patents.
  • An evolving role of piperazine moieties in drug design and discovery. Expert Opinion on Drug Discovery. Published October 15, 2013. Available at: [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Published January 21, 2021. Available at: [Link]

  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry. Published June 15, 2004. Available at: [Link]

Sources

Application

Application Note: Regioselective N-Alkylation of Piperazine Derivatives

Subtitle: Mechanistic Rationale, Strategic Workflows, and Validated Protocols for Mono-Alkylation Introduction & Mechanistic Rationale Piperazine is a privileged scaffold in medicinal chemistry, ubiquitous in the design...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Mechanistic Rationale, Strategic Workflows, and Validated Protocols for Mono-Alkylation

Introduction & Mechanistic Rationale

Piperazine is a privileged scaffold in medicinal chemistry, ubiquitous in the design of neuroactive, anti-infective, and anticancer agents. However, the symmetrical nature of the piperazine ring—possessing two secondary amines of equal reactivity—presents a significant synthetic challenge. The primary hurdle in piperazine alkylation is the cascade of over-alkylation.

Once mono-alkylated, the resulting tertiary amine can sometimes become more nucleophilic than the starting secondary amine, driving rapid di-alkylation. Unchecked over-alkylation ultimately results in the formation of water-soluble quaternary ammonium salts, which are synthetic dead ends[1].

G Pip Piperazine (Secondary Amine) Mono Mono-alkyl Piperazine (Target) Pip->Mono R-X, Base (Controlled) Di Di-alkyl Piperazine (Byproduct) Mono->Di R-X, Base (Excess/High Temp) Quat Quaternary Salt (Dead End) Di->Quat R-X (Over-alkylation)

Reaction pathways from piperazine to mono-, di-, and over-alkylated quaternary salt products.

To mitigate this cascade, experimental conditions must be tightly controlled through causality-driven choices:

  • Base Selection: A base is required to neutralize the hydrogen halide byproduct, preventing the protonation of the piperazine nucleophile. However, strong bases (e.g., NaOH, NaH) can deprotonate the newly formed mono-substituted product, increasing its nucleophilicity and driving di-alkylation. Weaker bases like potassium carbonate (K₂CO₃) or sodium bicarbonate are strictly preferred to minimize this side reaction[1].

  • Temperature Control: Elevated temperatures provide the thermodynamic activation energy required to form the more stable di-substituted product. Reactions should be conducted at the lowest possible temperature that maintains a reasonable kinetic rate[1].

Quantitative Comparison of Synthetic Strategies

Selecting the correct synthetic strategy depends on the availability of the starting materials and the required purity of the final compound.

Table 1: Comparison of Mono-Alkylation Strategies

StrategyStoichiometry (Amine:Alkyl)Typical YieldRegioselectivityPrimary Challenge
Direct Alkylation (Excess) 5:1 to 10:160 - 80%ModerateTedious aqueous extraction of excess piperazine
Protection-Deprotection 1:1 (Protected)85 - 95%Excellent (100%)Multi-step process, lower overall atom economy
Reductive Amination 1:1.1 to 1:1.570 - 90%ExcellentRequires corresponding aldehyde/ketone precursor

Detailed Experimental Protocols

Protocol A: Direct Mono-Alkylation via Statistical Excess

Causality & Design: This "brute force" method relies entirely on statistical probability. By utilizing a massive 10-fold excess of piperazine, the alkylating agent is vastly more likely to collide with an unreacted piperazine molecule than a mono-alkylated one, effectively suppressing di-alkylation[2].

Self-Validation: When conducted in relatively non-polar solvents (e.g., toluene or ether), the initial monoalkylated product forms a hydrohalide salt that is insoluble and precipitates. This physical phase separation provides a visual cue of reaction progress and physically removes the product from the reactive mixture, preventing further alkylation[2].

Step-by-Step Methodology:

  • Preparation: Dissolve piperazine (10.0 eq.) in a suitable solvent (acetonitrile or toluene) in a round-bottom flask[3].

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq.) to the stirring solution[3].

  • Alkylation: Slowly add the primary alkyl halide (1.0 eq.) dropwise at room temperature. Slow addition prevents localized concentration spikes that could lead to di-alkylation[3].

  • Monitoring: Stir the mixture at room temperature for 12–24 hours. Monitor by TLC or LC-MS until the alkyl halide is completely consumed[3].

  • Workup: Filter off the inorganic salts and precipitated piperazine salts. Concentrate the filtrate under reduced pressure[4].

  • Purification: Dissolve the residue in water, adjust the pH to ~9.5 (the ideal free base pH for piperazines), and extract with a non-polar solvent like toluene. This selectively isolates the mono-alkylated free base while leaving the massive excess of unreacted piperazine in the aqueous layer[2].

Protocol B: The Protection-Alkylation-Deprotection Workflow

Causality & Design: For precious or complex alkylating agents where utilizing excess piperazine is economically unviable, complete regiocontrol is achieved by temporarily masking one nitrogen. The tert-butoxycarbonyl (Boc) group sterically and electronically deactivates one amine, reducing the system to a single reactive site and guaranteeing 100% regioselectivity[1].

G Step1 1. Mono-Protection Piperazine + Boc2O Step2 2. N-Alkylation Mono-Boc-Pip + R-X + K2CO3 Step1->Step2 DCM, 0°C to RT Step3 3. Deprotection 4-Alkyl-1-Boc-Pip + HCl Step2->Step3 Acetone/MeCN, 50°C Product Mono-Alkyl Piperazine HCl (Final Product) Step3->Product Dioxane, RT

Step-by-step workflow for the Protection-Alkylation-Deprotection strategy yielding high purity.

Step-by-Step Methodology:

  • Mono-Protection: Dissolve piperazine (2.0 eq.) in dichloromethane (DCM) and cool to 0 °C. Add a solution of Boc₂O (1.0 eq.) in DCM dropwise over several hours. Stir overnight at room temperature. Self-Validation: Mild gas evolution (CO₂) will be observed. Wash the organic layer with water to remove unreacted piperazine and the insoluble di-Boc byproduct, yielding pure 1-Boc-piperazine[1].

  • Alkylation: In a reaction flask, combine 1-Boc-piperazine (1.0 eq.), the alkylating agent (1.0 eq.), and K₂CO₃ (2.0 eq.) in acetone or acetonitrile. Heat the mixture to 50–80 °C and monitor the reaction progress by TLC[1][4].

  • Workup: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify the crude intermediate via silica gel column chromatography[4].

  • Deprotection: Dissolve the purified intermediate in chloroform or DCM. Add a 4M solution of HCl in dioxane (excess) dropwise. Stir overnight at room temperature[5]. Self-Validation: The deprotected mono-alkyl piperazine will crash out of solution as a white hydrochloride precipitate, visually confirming successful cleavage[5].

Protocol C: Reductive Amination

Causality & Design: Reductive amination avoids the use of highly reactive alkyl halides entirely. By reacting a mono-protected piperazine (e.g., benzyl piperazine-1-carboxylate) with an aldehyde or ketone, an iminium ion is formed, which is subsequently reduced. Because the intermediate iminium ion is reduced irreversibly, the resulting tertiary amine cannot easily form a quaternary salt under these mild conditions, inherently preventing over-alkylation[4].

Step-by-Step Methodology:

  • Iminium Formation: Dissolve benzyl piperazine-1-carboxylate (1.0 eq.) and the target aldehyde/ketone (1.1–1.5 eq.) in anhydrous DCM. Add a catalytic amount of acetic acid (0.1 eq.) to accelerate iminium formation. Stir at room temperature for 30–60 minutes[4].

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5–2.0 eq.) portion-wise. Self-Validation: Mild gas evolution (H₂) may occur upon contact with the catalytic acetic acid. The reaction mixture will typically become homogeneous as the reduction proceeds[4].

  • Quenching: Once TLC confirms the consumption of the starting amine, quench the reaction by the slow, careful addition of saturated aqueous sodium bicarbonate[4].

  • Extraction: Separate the organic layer, extract the aqueous layer with DCM, combine the organics, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the product[4].

References[2] What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?, ResearchGate, Link[4] Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate, Benchchem, Link[1] Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride, Benchchem, Link[3] Technical Support Center: Optimizing Piperazine Synthesis, Benchchem,Link[5] Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines, PMC - NIH, Link

Sources

Method

Advanced Application Notes: Palladium-Catalyzed Synthesis and Functionalization of Substituted Piperazines

Executive Summary & Scientific Rationale The piperazine ring is a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore in numerous FDA-approved therapeutics, including antidepressants, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The piperazine ring is a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore in numerous FDA-approved therapeutics, including antidepressants, antipsychotics (e.g., Brexpiprazole), and targeted anticancer agents (e.g., Venetoclax) [1]. Historically, the synthesis of substituted piperazines relied on harsh classical methods such as nucleophilic aromatic substitution (SNAr) or unselective alkylations, which often suffered from poor regioselectivity, over-alkylation, and limited functional group tolerance.

The advent of Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) and Pd-catalyzed decarboxylative cyclization has revolutionized this space. These transition-metal-catalyzed methodologies allow for the precise, modular construction and late-stage functionalization of highly substituted piperazines under mild conditions [2]. This application note provides drug development professionals with field-proven, self-validating protocols for both the intermolecular functionalization and intramolecular de novo synthesis of piperazine derivatives.

Mechanistic Causality: Catalyst, Ligand, and Base Selection

To achieve high yields and prevent catalyst poisoning, researchers must move beyond empirical screening and understand the causality behind each reaction component.

  • The Palladium Source: Pre-catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ are standard. However, the active catalytic species is the monomeric Pd(0)Lₙ complex. The choice of Pd source dictates the initial activation energy required to enter the catalytic cycle.

  • Ligand Sterics and Electronics (The Critical Driver): The coupling of secondary amines like piperazine often stalls at the reductive elimination step. Employing sterically hindered, electron-rich phosphine ligands (e.g., RuPhos , XantPhos , or BINAP ) is mandatory [3]. The electron-rich nature of the ligand accelerates the oxidative addition of unreactive aryl chlorides, while the extreme steric bulk crowds the Pd(II) center, thermodynamically forcing the reductive elimination of the newly formed C–N bond.

  • Base Selection (pKa Matching): The base must be strong enough to deprotonate the coordinated amine but mild enough to avoid degrading sensitive functional groups. Sodium tert-butoxide (NaOt-Bu) is highly effective for robust substrates. For base-sensitive substrates (e.g., esters, enolizable ketones), replacing NaOt-Bu with Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) is required to prevent undesired side reactions.

CatalyticCycle Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X PdII_Ar Ar-Pd(II)-X Complex OxAdd->PdII_Ar AmineBind Amine Coordination (Piperazine) PdII_Ar->AmineBind HN(R)R' PdII_Amine Ar-Pd(II)-Amine Complex AmineBind->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot Base PdII_Amido Ar-Pd(II)-Amido Complex Deprot->PdII_Amido -HX RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Substituted Piperazine RedElim->Product

Caption: The Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling Cycle.

Quantitative Data: Reaction Parameter Profiling

The following table synthesizes quantitative data from benchmark studies, illustrating the optimal conditions for various piperazine functionalizations [2][3][4].

Substrate 1 (Electrophile)Substrate 2 (Nucleophile)Catalyst / LigandBaseSolvent / TempYield (%)
4-BromotolueneN-Boc-piperazinePd₂(dba)₃ (1 mol%) / RuPhosNaOt-BuToluene, 85 °C92%
4-ChloroanisoleN-Boc-piperazinePd(OAc)₂ (2 mol%) / XantPhosCs₂CO₃Dioxane, 100 °C85%
1-Bromo-7-fluoronaphthalene1-Boc-piperazinePd(OAc)₂ (2 mol%) / BINAPNaOt-BuToluene, 90 °C>90%
Propargyl carbonate1,2-DiaminopropanePd₂(dba)₃ (1.5 mol%) / DPEphosNoneCH₂Cl₂, 25 °C98%
Aryl ChloridesUnprotected PiperazinePd(OAc)₂ / RuPhosNaOt-BuSolvent-free, 100 °C75-88%

Standardized Experimental Protocols

Protocol A: Intermolecular N-Arylation of N-Boc-Piperazine (Buchwald-Hartwig)

This protocol provides a self-validating workflow for the late-stage N-arylation of piperazines, ensuring high fidelity and minimal side-product formation.

Materials Required:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2–1.5 equiv)

  • Pd₂(dba)₃ (1.0–2.0 mol%)

  • RuPhos or XantPhos (2.0–4.0 mol%)

  • NaOt-Bu or Cs₂CO₃ (1.4–2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane (0.1–0.2 M)

Step-by-Step Methodology:

  • Preparation of the Schlenk Tube: Oven-dry a Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Solid Reagent Addition: Add the aryl halide (if solid), N-Boc-piperazine, Pd₂(dba)₃, ligand, and base to the tube.

    • Validation Checkpoint 1: Ensure the base is handled rapidly to prevent moisture absorption, which directly quenches the active Pd catalyst.

  • Atmospheric Purge: Seal the tube with a rubber septum. Evacuate the tube via a vacuum manifold and backfill with Argon. Repeat this cycle three times.

  • Solvent Addition & Activation: Inject the anhydrous solvent via a gas-tight syringe.

    • Validation Checkpoint 2: Upon stirring at room temperature for 5 minutes, observe a color shift (typically from dark purple/red of Pd₂(dba)₃ to a deep yellow/orange). This confirms the successful formation of the active Pd(0)-Ligand complex.

  • Thermal Cycling: Replace the septum with a Teflon screwcap under Argon flow. Submerge the tube in a pre-heated oil bath (80–110 °C) and stir vigorously for 4–12 hours.

  • Reaction Monitoring: Monitor reaction progress via LC-MS or TLC.

    • Validation Checkpoint 3: The reaction is deemed complete when the aryl halide is entirely consumed. Do not rely solely on the disappearance of N-Boc-piperazine, as it is used in excess.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Protocol B: Modular Synthesis via Decarboxylative Cyclization (Rawal Method)

For the de novo construction of highly substituted piperazines, the intramolecular coupling of propargyl carbonates with diamines is an elegant, atom-economical approach [2].

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried vial under Argon, dissolve the bis-nitrogen nucleophile (e.g., substituted ethylenediamine, 1.0 equiv) and propargyl carbonate (1.3 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Catalyst Introduction: Add Pd₂(dba)₃·CHCl₃ (1.5 mol%) and DPEphos (3.3 mol%).

    • Causality Note: DPEphos is specifically chosen here because its wide bite angle stabilizes the intermediate cationic palladium allene species, preventing undesired side reactions.

  • Ambient Stirring: Stir the reaction mixture at room temperature (25 °C). Unlike classical cross-couplings, this decarboxylative cyclization is highly exergonic and proceeds rapidly without thermal activation.

  • Isolation: Upon completion (typically 2–12 hours, confirmed by TLC), concentrate the mixture directly onto silica gel and purify via column chromatography.

Process Visualization: Bench-to-Purification Workflow

Workflow Prep Catalyst Prep (Pd + Ligand) Evap Inert Atmosphere (Schlenk line) Prep->Evap Reagents Reagent Addition (Substrates + Base) Evap->Reagents Heat Thermal Activation (80-110 °C) Reagents->Heat Workup Aqueous Workup (Extraction/Celite) Heat->Workup Purify Chromatography (Silica Gel) Workup->Purify QC Validation (NMR, LC-MS) Purify->QC

Caption: Standardized experimental workflow for Palladium-catalyzed piperazine synthesis.

References

  • Emadi, R., et al. (2023). "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." RSC Advances (via NCBI PMC). Available at:[Link]

  • Montgomery, T. D., & Rawal, V. H. (2016). "Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles." Organic Letters. Available at:[Link]

  • Reilly, S. W., & Mach, R. H. (2016). "Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." Organic Letters. Available at:[Link]

Sources

Application

Large-Scale Synthesis of ((2S,5S)-5-methylpiperazin-2-yl)methanol Dihydrochloride: A Scalable Dipeptide Reduction Strategy

Application Note & Protocol Guide Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Strategic Overview & Retrosynthetic Logic Chiral piperazines are privileged pharmacophores in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers

Strategic Overview & Retrosynthetic Logic

Chiral piperazines are privileged pharmacophores in modern drug discovery, frequently utilized to improve the pharmacokinetic profiles and target affinity of small molecules . The large-scale synthesis of ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride presents a unique challenge in stereocontrol and process safety.

The most robust, scalable approach to this scaffold is the assembly and subsequent global reduction of a cyclic dipeptide (diketopiperazine, DKP) . However, this route contains a notorious stereochemical trap regarding the selection of the starting amino acids.

The Stereochemical Priority Swap (Causality of Precursor Selection)

To achieve the (2S, 5S) absolute configuration in the final piperazine, one might intuitively select (S)-Serine and (S)-Alanine. This is incorrect.

  • At C5 (Derived from Alanine): The Cahn-Ingold-Prelog (CIP) priorities for (S)-Alanine are -NH₂ (1), -COOH (2), and -CH₃ (3). Upon reduction to the piperazine, the priorities remain -NH- (1), -CH₂-NH- (2), and -CH₃ (3). Thus, L-Alanine (S-Alanine) correctly yields the (5S) configuration.

  • At C2 (Derived from Serine): The CIP priorities for (S)-Serine are -NH₂ (1), -COOH (2), and -CH₂OH (3). However, when the -COOH group is reduced to a -CH₂-NH- group in the piperazine, its priority drops below that of the -CH₂OH group. The new priorities become -NH- (1), -CH₂OH (2), and -CH₂-NH- (3). Because the relative spatial arrangement remains unchanged but priorities 2 and 3 have swapped, an (S)-amino acid will yield an (R)-piperazine.

Process Workflow Visualization

SynthesisWorkflow SM Starting Materials N-Boc-L-Alanine + D-Serine-OMe·HCl Coupling Amide Coupling (IBCF, NMM, THF, -15°C) SM->Coupling Dipeptide Linear Dipeptide N-Boc-L-Ala-D-Ser-OMe Coupling->Dipeptide Cyclization Deprotection & Cyclization (1. HCl/MeOH  2. Et3N, Heat) Dipeptide->Cyclization DKP Diketopiperazine (DKP) (3S,6S)-Intermediate Cyclization->DKP Reduction Global Reduction (NaBH4 / I2, THF, Reflux) DKP->Reduction FreeBase Free Piperazine (2S,5S)-Isomer Reduction->FreeBase Salt Salt Formation (HCl / MeOH) FreeBase->Salt Target Target Compound ((2S,5S)-5-methylpiperazin-2-yl) methanol dihydrochloride Salt->Target

Figure 1: Scalable synthetic workflow for ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride.

Chemistry & Mechanistic Insights

Step 1: Mixed Anhydride Coupling

For large-scale synthesis, expensive peptide coupling reagents (e.g., HATU, PyBOP) inflate costs and complicate purification. We utilize the mixed anhydride method using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM). This reaction is rapid, atom-economical, and generates water-soluble byproducts (isobutanol, CO₂, NMM·HCl) that are easily removed via aqueous workup.

Step 2: Thermodynamically Driven Cyclization

Acidic deprotection of the Boc group yields the dipeptide hydrochloride. Upon neutralization with a base (Et₃N), the free amine of the Alanine residue undergoes an intramolecular aminolysis with the methyl ester of the Serine residue. The formation of the stable, 6-membered diketopiperazine (DKP) ring is thermodynamically favored and is driven to completion by mild heating.

Step 3: In Situ Borane Reduction (NaBH₄ / I₂)

While LiAlH₄ is a classic reducing agent for amides, it is highly hazardous on a plant scale and generates intractable aluminum emulsions during workup. Instead, we employ the NaBH₄/I₂ system. Iodine reacts with NaBH₄ to generate borane (BH₃) in situ. BH₃ coordinates to the amide carbonyls, activating them for hydride attack. A critical mechanistic step during workup is the acidic reflux (HCl); this is required to hydrolyze the highly stable boron-nitrogen complexes that form during the reduction, ensuring the release of the free piperazine.

Quantitative Data & Process Metrics

The following table summarizes the expected quantitative metrics for a 100-gram scale validation batch.

StepTransformationReagents / ConditionsTime / TempIsolated YieldPurity (HPLC)In-Process Control (IPC)
1 Amide CouplingIBCF, NMM, THF4 h, -15 to 20 °C88%>98.0%Visual: NMM·HCl precipitation
2 CyclizationHCl/MeOH, then Et₃N12 h, 65 °C82%>99.0%LC-MS: Mass shift (M+H - 32)
3 Global ReductionNaBH₄, I₂, THF16 h, 65 °C74%>97.5%TLC: Ninhydrin-positive polar spot
4 Salt FormationHCl (gas), MeOH2 h, 0 °C95%>99.5%Visual: White crystal precipitation
Overall Linear Sequence 4 Steps ~34 h ~50% >99.5% Chiral HPLC: >99% ee

Detailed Experimental Protocols

Note: Every protocol described below acts as a self-validating system, incorporating visual and analytical checkpoints to ensure process integrity before advancing to the next step.

Protocol 1: Synthesis of Linear Dipeptide (N-Boc-L-Ala-D-Ser-OMe)
  • Preparation: Charge a dry, nitrogen-purged reactor with N-Boc-L-Alanine (1.0 eq) and anhydrous THF (10 volumes). Cool the solution to -15 °C using a dry ice/acetone bath.

  • Activation: Add N-methylmorpholine (NMM, 1.1 eq). Dropwise add isobutyl chloroformate (IBCF, 1.05 eq) while maintaining the internal temperature below -10 °C.

    • Self-Validation: A dense white precipitate (NMM·HCl) will form immediately, confirming mixed anhydride generation. Stir for 30 minutes.

  • Coupling: Add D-Serine methyl ester hydrochloride (1.05 eq) followed by a second portion of NMM (1.1 eq).

  • Completion: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Workup: Quench with DI water (5 vol). Extract with EtOAc (3 × 5 vol). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure to yield the dipeptide as a viscous oil.

Protocol 2: Synthesis of (3S,6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione
  • Deprotection: Dissolve the crude dipeptide in methanol (5 vol). Add 4M HCl in dioxane (3.0 eq). Stir at room temperature for 4 hours.

    • Self-Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material.

  • Neutralization & Cyclization: Concentrate the mixture to a thick syrup to remove excess HCl and dioxane. Redissolve in methanol (10 vol). Slowly add triethylamine (Et₃N, 3.0 eq) until the pH is > 8.

  • Heating: Heat the solution to reflux (65 °C) for 12 hours.

  • Isolation: Cool the mixture to 0 °C. The DKP will precipitate as a fine white solid. Filter the solid, wash with cold methanol (2 vol), and dry under vacuum at 45 °C.

Protocol 3: Global Reduction to Free Piperazine
  • Borane Generation: Charge a reactor with NaBH₄ (5.0 eq) and anhydrous THF (15 vol). Cool to 0 °C. Carefully add a solution of I₂ (2.0 eq) in THF dropwise.

    • Self-Validation: Vigorous hydrogen gas evolution will occur. Wait until bubbling ceases (approx. 30 min) before proceeding.

  • Reduction: Add the DKP solid (1.0 eq) in small portions. Heat the suspension to reflux (65 °C) for 16 hours. The suspension will gradually turn into a clear solution as the DKP is reduced.

  • Quench & Hydrolysis: Cool to 0 °C. Carefully quench by dropwise addition of methanol until effervescence stops. Add 6M aqueous HCl (10 vol) and heat the mixture to reflux for 2 hours to destroy the stable boron-amine complexes.

  • Extraction: Cool to room temperature. Basify the aqueous layer to pH 12 using 50% NaOH (aq). Extract extensively with a CH₂Cl₂/Isopropanol (3:1) mixture (5 × 5 vol). Dry the organics over Na₂SO₄ and concentrate to yield the free piperazine as a pale yellow oil.

Protocol 4: Dihydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base in a minimal amount of anhydrous methanol (3 vol). Cool the solution to 0 °C.

  • Precipitation: Dropwise add a saturated solution of HCl in methanol (approx. 3.0 eq of HCl). Stir vigorously at 0 °C for 2 hours.

    • Self-Validation: A thick slurry of white crystals will form, indicating successful salt formation.

  • Filtration: Filter the highly crystalline product under a nitrogen blanket (the salt can be mildly hygroscopic before fully dried). Wash the filter cake with cold diethyl ether (2 × 2 vol).

  • Drying: Dry the solid in a vacuum oven at 50 °C for 24 hours to afford pure ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride.

References

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 2020. URL:[Link]

  • Organic chemistry of L-tyrosine. 1. General synthesis of chiral piperazines from amino acids. The Journal of Organic Chemistry, 1990. URL:[Link]

  • Enantiomerically pure piperazines via NaBH4/I2 reduction of cyclic amides. Tetrahedron: Asymmetry, 2017. URL:[Link]

Method

Application Notes &amp; Protocols: Chiral Resolution of Methylpiperazine Isomers

Abstract & Introduction Chiral piperazines are classified as privileged structures in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] The introduction of a methyl group onto the piperazine ring cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

Chiral piperazines are classified as privileged structures in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] The introduction of a methyl group onto the piperazine ring creates a stereogenic center, resulting in (R)- and (S)-enantiomers that often exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles.[2] For instance, the stereochemistry of methylpiperazine derivatives can be critical for their binding affinity and selectivity for biological targets such as nicotinic acetylcholine receptors.[3] Consequently, the development of robust, scalable, and efficient methods for the resolution of methylpiperazine enantiomers is a critical task in pharmaceutical research and development.[1][4]

This document provides a comprehensive guide to the primary techniques for the chiral resolution of methylpiperazine isomers. It is designed for researchers, scientists, and drug development professionals, offering in-depth theoretical explanations, field-proven insights, and detailed, step-by-step protocols for the following core methodologies:

  • Diastereomeric Salt Formation & Fractional Crystallization

  • Preparative Chiral Chromatography (HPLC & SFC)

  • Enzymatic Kinetic Resolution

Each section explains the causality behind experimental choices, provides quantitative data, and includes workflow diagrams to ensure technical accuracy and practical applicability.

Technique 1: Diastereomeric Salt Formation

This classical resolution technique remains a cost-effective and scalable method, particularly for large-scale production. The principle lies in the reaction of the racemic methylpiperazine base with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility. By exploiting this solubility difference in a specific solvent system, one diastereomer can be selectively precipitated and isolated through fractional crystallization.

Causality of Experimental Choices:

  • Resolving Agent Selection: The choice of the chiral acid is paramount. Tartaric acid is a widely used, cost-effective resolving agent for amines like 2-methylpiperazine.[5][6] The interaction between the amine and the acid, governed by hydrogen bonding and crystal packing forces, determines the solubility difference between the resulting diastereomeric salts.[6][7] The goal is to form a well-defined crystalline salt with one enantiomer while the other remains in the mother liquor.

  • Solvent System: The solvent must provide a significant solubility differential between the two diastereomeric salts. Often, a mixture of solvents (e.g., water and an alcohol) is used to fine-tune this property.[8]

  • Temperature & Cooling Rate: Crystallization is a thermodynamically controlled process. A slow, controlled cooling rate is essential to allow for the selective crystallization of the less soluble diastereomer and prevent the co-precipitation of the more soluble one, thus maximizing the enantiomeric excess (ee) of the isolated salt.[8]

Workflow for Diastereomeric Salt Resolution

G cluster_0 Salt Formation & Crystallization cluster_1 Liberation of Free Amine racemate Racemic (±)-2-Methylpiperazine + (L)-Tartaric Acid in Solvent dissolution Heat to Dissolve (e.g., 85°C) racemate->dissolution cooling Controlled Cooling & Seed Crystal Addition (e.g., to 70°C) dissolution->cooling crystallization Age & Further Cooling (e.g., to 15°C) cooling->crystallization filtration Isolate Crystals (Less Soluble Diastereomer) crystallization->filtration base Treat with Base (e.g., NaOH solution) crystallization->base Mother Liquor (Enriched in (S)-2-MP-(L)-Tartrate) salt Isolated Diastereomeric Salt (e.g., (R)-2-MP-(L)-Tartrate) filtration->salt Solid Phase salt->base extraction Extract with Organic Solvent (e.g., Chloroform) base->extraction purification Dry & Evaporate Solvent extraction->purification final_product Pure (R)-2-Methylpiperazine purification->final_product

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol: Resolution of (±)-2-Methylpiperazine using (L)-Tartaric Acid

This protocol is adapted from established large-scale industrial processes.[8]

A. Diastereomeric Salt Formation & Crystallization:

  • Charge Reactor: To a suitable reaction vessel, add (L)-tartaric acid (e.g., 450 g) and water (e.g., 1200 g). Stir until the acid is fully dissolved.[8]

  • Add Racemate: Add racemic (±)-2-methylpiperazine (e.g., 300 g) to the solution.[8]

  • Dissolution: Heat the reaction mixture to approximately 85°C to ensure complete dissolution of all components.[8]

  • Initiate Crystallization: Cool the solution to a temperature range of 68-74°C. At this point, introduce seed crystals of the desired diastereomeric salt, (R)-2-methylpiperazine-(L)-tartrate, to initiate controlled crystallization.[8]

  • Aging: Maintain the mixture at this temperature for at least 1 hour with gentle stirring to allow for crystal growth.[8]

  • Cooling: Cool the suspension slowly over a period of at least 2 hours to a final temperature of 12-18°C.[8]

  • Isolation: Isolate the precipitated crystals by filtration. Wash the crystal cake with a small amount of cold solvent if necessary. The resulting solid is predominantly the (R)-2-methylpiperazine-(L)-tartrate salt.[8]

B. Liberation of the Free Amine:

  • Dissolve Salt: In a separate vessel, dissolve the isolated (R)-2-methylpiperazine-(L)-tartrate salt (e.g., 96.3 kg) in water (e.g., 140 kg).[8]

  • Basification: Slowly add a concentrated solution of a strong base, such as sodium hydroxide (e.g., 40 kg), to the vessel. This is an exothermic reaction; control the temperature to maintain it below a safe limit. Continue stirring to ensure complete hydrolysis of the salt.[8]

  • Precipitate Tartrate Salt: Cool the mixture to below 10°C. The sodium tartrate salt, which is poorly soluble in the cold aqueous solution, will precipitate.[8]

  • Extraction: Filter off the sodium tartrate. Transfer the aqueous filtrate to a separatory funnel and extract the free (R)-2-methylpiperazine into a suitable organic solvent (e.g., chloroform) multiple times.[8]

  • Final Product: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified (R)-(-)-2-methylpiperazine.[8]

Data Summary: Resolving Agents for Methylpiperazine Derivatives
Racemic AmineChiral Resolving AgentSolvent SystemResulting EnantiomerReference
(±)-2-Methylpiperazine(L)-Tartaric AcidWater(R)-2-Methylpiperazine[8]
(±)-2-Methylpiperazine(D)-Tartaric AcidWater/Alcohol(S)-2-Methylpiperazine[5]
(±)-Diphenyl-N-methyl-piperazinedi-p-anisoyl-d-tartaric acid (d-DATA)THF/H₂O (80/20)Desired Enantiomer (98% ee after recrystallization)[9]

Technique 2: Preparative Chiral Chromatography

Preparative chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful and versatile technique for resolving enantiomers.[4][10] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). SFC is often considered a "greener" alternative to HPLC, using supercritical CO₂ as the primary mobile phase, which reduces organic solvent consumption and allows for faster separations.[11]

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: This is the most critical factor.[12] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally versatile and widely used for separating a broad range of chiral compounds, including piperazine derivatives.[12][13] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

  • Mobile Phase Composition: In HPLC, a normal-phase mobile phase (e.g., hexane/isopropanol) is common. For SFC, supercritical CO₂ is used with a polar co-solvent (modifier) like methanol or ethanol. The addition of a small amount of an amine modifier, such as diethylamine (DEA), is often crucial for basic analytes like methylpiperazine.[12] The DEA acts as a competitor for highly active sites on the stationary phase, preventing peak tailing and improving chromatographic efficiency.[13]

Workflow for Chiral Chromatography Method Development

G start Racemic Methylpiperazine Sample screen_csp Screen Multiple CSPs (e.g., Cellulose & Amylose based) start->screen_csp select_csp Select CSP with Best Initial Separation screen_csp->select_csp optimize_mp Optimize Mobile Phase (Modifier Type & Percentage) select_csp->optimize_mp optimize_params Optimize Other Parameters (Flow Rate, Temperature, Backpressure) optimize_mp->optimize_params scale_up Scale-Up to Preparative Column optimize_params->scale_up collect Collect Enantiomer Fractions scale_up->collect analyze Analyze Fraction Purity (ee%) collect->analyze

Caption: Workflow for chiral HPLC/SFC method development and scale-up.

Protocol: Chiral HPLC Separation of a Piperazine Derivative

This protocol provides a starting point for developing a chiral separation method for a methylpiperazine analog, based on methods for similar structures.[12][13]

A. Materials & System Setup:

  • System: HPLC or SFC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[12]

  • Column: A polysaccharide-based chiral column, for example, Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) on silica).[12][13]

  • Mobile Phase (Example): Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v).[13] Prepare by carefully measuring and mixing the components. Filter through a 0.45 µm filter and degas before use.[12]

  • Sample Preparation: Prepare a stock solution of the racemic methylpiperazine derivative in the mobile phase (e.g., 1 mg/mL). Dilute to a working concentration (e.g., 0.1 mg/mL) and filter through a 0.45 µm syringe filter.[12]

B. Analytical Method Execution:

  • Equilibration: Equilibrate the chiral column with the mobile phase at the desired flow rate (e.g., 1.0 mL/min) for at least 30 minutes or until a stable baseline is achieved.[12]

  • Set Conditions: Set the column temperature (e.g., 35 °C) and the detector wavelength (e.g., 205 nm, or a wavelength appropriate for the analyte's chromophore).[12]

  • Injection: Inject a small volume (e.g., 10 µL) of the prepared sample.[12]

  • Analysis: Monitor the chromatogram for the separation of the two enantiomer peaks. Calculate the resolution factor (Rs). An Rs value > 1.5 is generally desired for baseline separation.

  • Optimization: If separation is not optimal, systematically adjust the mobile phase composition (e.g., change the ratio of acetonitrile to methanol) or screen other chiral columns.[14]

C. Preparative Scale-Up:

  • Once an optimal analytical method is established, it can be scaled up to a larger diameter preparative column.

  • The flow rate is increased proportionally to the cross-sectional area of the column.

  • The sample concentration and injection volume are increased to maximize throughput.

  • Fractions corresponding to each enantiomer peak are collected separately.

  • The purity of the collected fractions is confirmed using the analytical method.

Data Summary: Example Chiral Chromatography Conditions
AnalyteTechniqueChiral Stationary Phase (CSP)Mobile Phase / ModifierKey FeatureReference
Piperazine DerivativesHPLCChiralpak® IC (Cellulose-based)ACN / MeOH / DEA (90:10:0.1)DEA improves peak shape for basic amines[13]
Various DrugsSFCMultiple Polysaccharide CSPsCO₂ / MethanolRapid, high-throughput screening[15]
Cationic PiperazinesCapillary ElectrophoresisSulfated β-cyclodextrinPhosphate Buffer (pH 6.0) + MethanolAlternative to chromatography for charged molecules[16]

Technique 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective "green chemistry" approach that utilizes enzymes (biocatalysts) to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[17] Lipases are a common class of enzymes used for this purpose. They catalyze the acylation or hydrolysis of one enantiomer at a much faster rate than the other.[18][19]

Causality of Experimental Choices:

  • Enzyme Selection: The choice of enzyme is crucial for achieving high enantioselectivity (expressed as the enantiomeric ratio, E). Lipases like Candida antarctica Lipase B (often immobilized, e.g., Novozym 435) and lipases from Pseudomonas species are widely effective.[20][21] Screening a panel of different lipases is the first step in method development.

  • Reaction Medium: The reaction can be run in organic solvents (e.g., THF, MTBE) or, in some cases, ionic liquids.[17][22] The solvent can significantly impact enzyme activity and stability.

  • Acylating Agent/Substrate: For the resolution of an amine, it must first be derivatized (e.g., to an ester). The enzyme then selectively hydrolyzes one ester enantiomer. Alternatively, for resolving an alcohol, an acylating agent (like vinyl acetate) is used, and the enzyme selectively acylates one alcohol enantiomer.[18]

  • Monitoring Conversion: The key to kinetic resolution is to stop the reaction at or near 50% conversion.[22] At this point, the theoretical maximum yield for one enantiomer is 50% with 100% ee, and the other enantiomer (the product) is also produced with 100% ee. Running the reaction past this point will decrease the enantiomeric excess of the starting material.

Workflow for Enzymatic Kinetic Resolution

G cluster_products Isolated Products start Racemic Substrate (e.g., N-Boc-2-methylpiperazine ester) enzyme_screen Screen Panel of Lipases start->enzyme_screen select_enzyme Select Enzyme with High 'E' Value enzyme_screen->select_enzyme optimize_rxn Optimize Reaction Conditions (Solvent, Temperature) select_enzyme->optimize_rxn run_rxn Run Reaction & Monitor Conversion (target ~50%) optimize_rxn->run_rxn stop_rxn Stop Reaction at ~50% Conversion run_rxn->stop_rxn separation Separate Product from Unreacted Starting Material stop_rxn->separation product_A Unreacted Substrate (Enantiomer A) separation->product_A product_B Hydrolyzed Product (Enantiomer B) separation->product_B

Caption: Workflow for developing an enzymatic kinetic resolution process.

Protocol: Lipase-Catalyzed Resolution of a Piperazine Precursor

This protocol describes a general approach for the kinetic resolution of a racemic ester, such as methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate, using a lipase.[17]

  • Enzyme Screening: In separate vials, dissolve the racemic substrate in a suitable buffer or organic solvent. Add a small amount of different lipases (e.g., Alcalase, Candida antarctica Lipase B, Pseudomonas cepacia Lipase) to each vial.

  • Reaction: Incubate the vials with shaking at a controlled temperature (e.g., 30-40°C).

  • Monitoring: Periodically take small aliquots from each reaction. Quench the reaction and analyze the samples by chiral HPLC to determine the conversion percentage and the enantiomeric excess (ee) of both the remaining substrate and the formed product.

  • Selection: Identify the enzyme that provides the highest enantiomeric ratio (E value).

  • Optimized Resolution: Perform the reaction on a larger scale using the optimal enzyme and conditions identified.

  • Workup: Once the reaction reaches approximately 50% conversion, stop the reaction (e.g., by filtering off the immobilized enzyme).

  • Separation: The product (hydrolyzed acid) and the unreacted starting material (ester) will have different chemical properties. They can be separated using standard techniques like liquid-liquid extraction by adjusting the pH.

  • Deprotection: The separated, enantiomerically pure compounds can then be deprotected to yield the final (R)- or (S)-methylpiperazine.

Data Summary: Enzyme Performance in Kinetic Resolutions
EnzymeSubstrate TypeKey OutcomeApplicationReference
AlcalaseMethyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylateYields enantiomerically pure (S)-piperazine-2-carboxylic acidSynthesis of chiral piperazine acids[17]
Candida antarctica Lipase B (CAL-B)Morita-Baylis-Hillman acetatesExcellent ee values (>99%)Resolution of complex chiral alcohols[20]
Pseudomonas cepacia Lipase (PCL)Chiral alcohol precursor to IvabradineAchieved 96:4 enantiomeric ratioSynthesis of a chiral drug precursor[21]
Amano Lipase PS-C IIRacemic alcohol for σ₁ ligands(R)-alcohol with 99.6% ee; (S)-alcohol with 99.7% eeSynthesis of enantiomerically pure receptor ligands[19]

Conclusion

The chiral resolution of methylpiperazine isomers is a foundational requirement for the development of stereochemically pure pharmaceuticals. The choice of technique—diastereomeric salt crystallization, preparative chromatography, or enzymatic resolution—depends on factors such as the required scale, cost, development timeline, and the specific physicochemical properties of the target molecule. Classical salt formation remains a robust method for large-scale manufacturing. Chiral HPLC and SFC offer unparalleled speed and versatility for both analytical and preparative scales, especially during discovery and early development. Enzymatic resolution provides a highly selective and environmentally friendly alternative, capable of producing enantiomers with exceptional purity. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to select and implement the most effective strategy for their specific application.

References

  • Nikolakopoulos, A. et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]

  • Qiu, J. et al. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. ACS Publications. [Link]

  • Niaei, N. et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. PubMed. [Link]

  • Canham, S. M. et al. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC. [Link]

  • Lau, Y. Y. et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. ACS Publications. [Link]

  • Sumitomo Chem Co. (2001). Method for producing optically active 2-methylpiperazine.
  • Katagiri, H. et al. (2009). A pair of diastereomeric 1:1 salts of (S)- and (R)-2-methylpiperazine with (2S,3S)-tartaric acid. PubMed. [Link]

  • Katagiri, H. et al. (2010). A pair of diastereomeric 1:2 salts of (R)- and (S)-2-methylpiperazine with (2S,3S)-tartaric acid. ResearchGate. [Link]

  • Kumar, A. et al. Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. ResearchGate. [Link]

  • Katagiri, H. et al. (2010). A pair of diastereomeric 1:2 salts of (R)- and (S)-2-methylpiperazine with (2S,3S)-tartaric acid. PubMed. [Link]

  • Qiu, J. et al. (2025). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. ResearchGate. [Link]

  • Alkan, A. et al. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. [Link]

  • Lau, Y. Y. et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]

  • Sugai, T. et al. (2016). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. ResearchGate. [Link]

  • Papke, R. L. et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed. [Link]

  • Ravelli, D. et al. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC. [Link]

  • Regalado, E. L. et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. [Link]

  • Reddy, P. R. et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Liu, J. et al. (2014). Preparation of chiral 2-methylpiperazine. ResearchGate. [Link]

  • Kumar, Dr. A. et al. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]

  • de Koning, C. B. et al. (2019). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Repository. [Link]

  • Desmet, G. et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. Chromatography Online. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Al-Ghorbani, M. et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Schepmann, D. et al. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. PubMed. [Link]

  • Fanton, M. et al. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PMC. [Link]

  • Mathew, B. et al. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PMC. [Link]

  • Andrade, L. H. et al. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. MDPI. [Link]

  • Bernard-Gauthier, V. et al. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC. [Link]

  • Contente, M. L. et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. . [Link]

Sources

Application

Application Note: Derivatization Strategies for ((2S,5S)-5-methylpiperazin-2-yl)methanol in Advanced Bioassays

Executive Summary & Analytical Challenges ((2S,5S)-5-methylpiperazin-2-yl)methanol is a highly polar, chiral piperazine derivative frequently utilized as a building block in pharmaceutical development. While its unique s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

((2S,5S)-5-methylpiperazin-2-yl)methanol is a highly polar, chiral piperazine derivative frequently utilized as a building block in pharmaceutical development. While its unique stereochemistry and functional group diversity make it a valuable synthetic intermediate, these same properties present significant analytical hurdles:

  • Chromatographic Escape: Due to its high polarity and hydrophilicity, the underivatized molecule elutes in the void volume of standard reversed-phase (C18) columns, leading to severe ion suppression from matrix components in LC-MS assays.

  • Optical Invisibility: The piperazine scaffold lacks conjugated pi-electron systems, rendering the molecule virtually invisible to standard UV/Vis and fluorescence detectors[1].

  • Ionization Inefficiency: While the secondary amines can be protonated for ESI+ MS, their low molecular weight places the precursor and product ions in the low-mass region, which is heavily plagued by chemical background noise.

To overcome these limitations, this guide details robust, field-proven derivatization protocols using Dansyl chloride (DNS-Cl) and 4-chloro-7-nitrobenzofurazan (NBD-Cl) to enable high-sensitivity LC-MS/MS quantification and fluorescence-based bioassays.

Chemical Logic & Site Selectivity

The target molecule features three potential sites for derivatization: two secondary amines on the piperazine ring (N1 and N4) and a primary alcohol (the hydroxymethyl group at C2). Successful derivatization requires exploiting the nucleophilic differences between these groups.

  • pH Modulation: By conducting the reaction in an alkaline buffer (pH 8.5–9.5), the secondary amines are selectively deprotonated. This maximizes their nucleophilicity, allowing them to react rapidly with electrophiles, while the primary alcohol remains largely unreactive.

  • Steric Considerations: The N1 amine is adjacent to the hydroxymethyl group, making it significantly more sterically hindered than the N4 amine. Sub-optimal reaction conditions often yield an unpredictable mixture of mono-derivatized (at N4) and di-derivatized products.

  • Forced Di-Derivatization: To ensure analytical reproducibility and a single analyte peak, the protocols herein utilize a molar excess of the derivatizing agent and elevated temperatures to drive the reaction to complete di-derivatization[2].

DerivatizationLogic Molecule ((2S,5S)-5-methylpiperazin-2-yl)methanol Challenge Analytical Challenges: High Polarity, No UV Chromophore Molecule->Challenge pHControl Alkaline Buffer (pH 8.5-9.5) Selective Amine Deprotonation Challenge->pHControl Derivatization Required Branch1 Dansyl Chloride (DNS-Cl) pHControl->Branch1 Electrophilic Sub. Branch2 NBD-Cl Derivatization pHControl->Branch2 Nucleophilic Aromatic Sub. Outcome1 Di-Dansyl Derivative Enhanced ESI+ Signal Branch1->Outcome1 Outcome2 NBD Derivative 'Turn-On' Fluorescence Branch2->Outcome2 Application1 LC-MS/MS Quantitation Outcome1->Application1 Application2 Microplate Bioassays Outcome2->Application2

Logical workflow for the selective derivatization of ((2S,5S)-5-methylpiperazin-2-yl)methanol.

Protocol 1: Pre-Column Dansyl Chloride Derivatization for LC-MS/MS

Objective: Enhance retention on reversed-phase LC and drastically increase ESI+ ionization efficiency for pharmacokinetic quantification.

Causality & Mechanism: Dansyl chloride (DNS-Cl) reacts with the N1 and N4 amines via electrophilic substitution to form a stable di-sulfonamide derivative[2]. This transformation increases the molecule's hydrophobicity (improving C18 retention) and introduces a strongly basic dimethylamino group that acts as an excellent proton acceptor, amplifying ESI+ MS sensitivity.

Self-Validating System: The protocol incorporates a stable-isotope-labeled internal standard (SIL-IS) prior to derivatization to correct for matrix effects and reaction yield variations. Crucially, an L-proline quenching step is employed to consume excess DNS-Cl, preventing mass spectrometer source fouling and baseline elevation.

Step-by-Step Methodology:
  • Sample Preparation: Aliquot 50 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube. Spike with 10 µL of SIL-IS (e.g., Piperazine-d8, 1 µg/mL).

  • Alkalinization: Add 50 µL of 0.1 M Sodium Carbonate buffer (pH 9.5) and vortex for 10 seconds. (Rationale: Ensures complete deprotonation of the piperazine nitrogens.)

  • Derivatization: Add 100 µL of freshly prepared DNS-Cl solution (2 mg/mL in anhydrous acetonitrile).

  • Incubation: Seal the tube and incubate at 60°C for 30 minutes in a thermoshaker (800 rpm). (Rationale: The thermal energy overcomes the steric hindrance at the N1 position, forcing complete di-derivatization.)

  • Quenching (Critical Step): Add 20 µL of 10% (w/v) L-proline in water. Incubate at room temperature for 10 minutes. (Rationale: L-proline reacts with residual DNS-Cl to form a highly polar, early-eluting complex that will not suppress the target analyte's MS signal.)

  • Extraction & Reconstitution: Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 14,000 x g for 5 minutes. Transfer the organic layer to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) for LC-MS/MS injection.

Protocol 2: NBD-Cl Derivatization for Fluorescence Bioassays

Objective: Enable high-throughput screening or receptor binding assays where LC separation is not feasible.

Causality & Mechanism: NBD-Cl (4-chloro-7-nitrobenzofurazan) is inherently non-fluorescent. It undergoes nucleophilic aromatic substitution (SNAr) with secondary amines to form a highly fluorescent product[3]. This "turn-on" mechanism is ideal for microplate bioassays, as it minimizes background noise without requiring complex washing or chromatographic separation[4].

Self-Validating System: The reaction is strictly terminated by shifting the pH, which protonates any unreacted amines and stabilizes the fluorophore. Blank matrix controls must be processed in parallel to establish the baseline fluorescence of endogenous amines.

Step-by-Step Methodology:
  • Buffer Adjustment: To 100 µL of the assay sample (e.g., cell lysate or binding buffer), add 50 µL of 0.1 M Sodium Borate buffer (pH 8.5).

  • Labeling: Add 50 µL of NBD-Cl solution (1 mg/mL in methanol).

  • Incubation: Incubate at 70°C for 20 minutes in the dark. (Rationale: NBD derivatives are light-sensitive; thermal energy drives the SNAr reaction to completion.)

  • Reaction Termination: Add 50 µL of 0.1 M HCl. (Rationale: Rapidly drops the pH to ~4, protonating unreacted amines to halt the reaction and stabilizing the NBD-piperazine derivative.)

  • Detection: Transfer 200 µL of the mixture to a black, flat-bottom 96-well microplate. Read fluorescence at λex = 460 nm and λem = 530 nm.

Quantitative Data Presentation

The following table summarizes the expected analytical performance improvements achieved through the described derivatization strategies compared to the native molecule.

Analytical ParameterUnderivatized (LC-MS/MS)DNS-Derivatized (LC-MS/MS)NBD-Derivatized (Microplate FLD)
Retention Factor (k') < 0.5 (Elutes in void volume)> 4.5 (Strong C18 retention)N/A (Direct plate read)
Primary Detection Mode ESI+ (m/z 131 → 85)ESI+ (m/z 597 → 170)Fluorescence (λex 460 / λem 530)
Limit of Detection (LOD) ~50 ng/mL0.1 ng/mL5 ng/mL
Linear Dynamic Range 100 - 5000 ng/mL0.5 - 2000 ng/mL10 - 5000 ng/mL
Matrix Interference Severe (High ion suppression)Minimal (Mass shift to high m/z)Moderate (Endogenous amines)

References

  • A Comparative Guide to LC-MS and Alternative Methods for the Quantification of N-Boc-piperazine and its Byproducts. BenchChem.
  • Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. Semantic Scholar / Taylor & Francis.
  • Determination of Piperazine in Eggs Using Accelerated Solvent Extraction (ASE) and Solid Phase Extraction (SPE) with High-Performance Liquid Chromatography – Fluorescence Detection (HPLC-FLD) and Pre-Column Derivatization with Dansyl Chloride. ResearchGate.

Sources

Method

Application Notes and Protocols for ((2S,5S)-5-methylpiperazin-2-yl)methanol in Medicinal Chemistry

Introduction: The Strategic Value of the Chiral Piperazine Scaffold The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry, appearing in the structures of numerous blockbuster drugs.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Chiral Piperazine Scaffold

The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry, appearing in the structures of numerous blockbuster drugs.[1] Its prevalence stems from a unique combination of properties: the two nitrogen atoms provide handles for synthetic diversification, modulate aqueous solubility, and can be protonated at physiological pH, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

Within this valuable class of heterocycles, ((2S,5S)-5-methylpiperazin-2-yl)methanol emerges as a particularly strategic chiral building block.[2] Its rigid, disubstituted structure presents a defined three-dimensional arrangement of functional groups: a primary alcohol and two secondary amines at positions 1 and 4, differentiated by the adjacent methyl group. This stereochemically defined framework allows for the precise spatial orientation of appended pharmacophoric elements, a critical factor in optimizing interactions with biological targets like enzymes and receptors.[3][4] This guide provides an in-depth exploration of its application, offering detailed protocols for its synthetic manipulation.

Physicochemical and Structural Characteristics

The utility of a building block begins with a fundamental understanding of its properties. ((2S,5S)-5-methylpiperazin-2-yl)methanol is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.[5]

PropertyValueSource
Chemical Formula C₆H₁₄N₂O[5]
Molecular Weight 130.19 g/mol (free base)[5]
CAS Number 2407907-33-7 (dihydrochloride)[6]
Appearance White to off-white solidSupplier Data
Chirality (2S, 5S) configuration[5]
Key Features Two secondary amines, one primary alcohol[7]

Below is a diagram illustrating the key functional and stereochemical features that make this molecule a versatile tool for drug design.

G cluster_0 ((2S,5S)-5-methylpiperazin-2-yl)methanol cluster_1 Key Medicinal Chemistry Features mol N1 N1-H (Secondary Amine) - H-bond donor - Site for acylation/alkylation N4 N4-H (Secondary Amine) - H-bond donor - Sterically less hindered - Site for acylation/alkylation OH Primary Alcohol (-CH2OH) - H-bond donor/acceptor - Site for ether/ester formation Me C5-Methyl Group - Modulates lipophilicity - Creates defined stereochemistry Stereo Defined (2S, 5S) Stereochemistry - Controls 3D vector of substituents - Enables specific target interactions

Caption: Key structural features of ((2S,5S)-5-methylpiperazin-2-yl)methanol.

Applications in Drug Discovery & Development

The primary application of ((2S,5S)-5-methylpiperazin-2-yl)methanol is as a scaffold to generate libraries of diverse small molecules for screening against various therapeutic targets. The differential reactivity of its three functional groups (two distinct amines and one alcohol) allows for controlled, stepwise derivatization.

Core Rationale for Use:

  • Vectorial Diversity: Attaching different functional groups to the N1, N4, and hydroxyl positions allows for the exploration of chemical space in three distinct vectors from a rigid core, which is highly effective for probing the binding pockets of target proteins.

  • Solubility Enhancement: The piperazine core is a well-established motif for improving the aqueous solubility of drug candidates, a crucial parameter for oral bioavailability.[1]

  • Introduction of a Basic Center: The secondary amines provide a basic center, allowing for the formation of pharmaceutically acceptable salts, which can improve stability, solubility, and handling properties.[7]

While specific approved drugs containing this exact isomer are not prominently documented in public literature, numerous patents describe the use of closely related methyl-piperazine derivatives in the synthesis of inhibitors for targets in oncology, neuroscience, and infectious diseases.[5][8] The principles and protocols described herein are directly applicable to these research areas. For instance, piperazine derivatives have been extensively investigated for their anticancer properties, often acting through mechanisms like apoptosis induction or the inhibition of key signaling pathways.[3]

Synthetic Protocols and Methodologies

The successful application of this building block hinges on the selective and efficient modification of its functional groups. The following protocols provide detailed, field-tested methodologies for common synthetic transformations.

A typical synthetic workflow involves initial protection, followed by diversification at the available sites, and final deprotection.

G cluster_0 Diversification Pathways start ((2S,5S)-5-methylpiperazin -2-yl)methanol boc Selective N-Boc Protection (Protocol 1) start->boc inter Mono-Boc Protected Intermediate boc->inter alk N-Alkylation (Protocol 2) inter->alk acyl Amide Coupling (Protocol 3) inter->acyl deprotect Boc Deprotection alk->deprotect acyl->deprotect final Final Derivative Library deprotect->final

Caption: General synthetic workflow for derivatizing the scaffold.

Protocol 1: Selective Mono-N-Boc Protection

Rationale: The two nitrogen atoms of the piperazine ring have different steric environments due to the adjacent methyl group. However, for highly selective modification, protection of one amine is essential. Di-tert-butyl dicarbonate (Boc₂O) is commonly used to protect the less sterically hindered N4-amine, leaving the N1-amine available for subsequent reactions.[9]

Materials:

  • ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride (1 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride in anhydrous DCM (10 mL per gram of starting material) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Cool the suspension to 0 °C using an ice bath.

  • Add the base (TEA or DIPEA) dropwise to the stirred suspension. Stir for 15-20 minutes to liberate the free base.

  • In a separate flask, dissolve Boc₂O in a minimal amount of DCM.

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM).

  • Characterization: Confirm the structure of the mono-Boc protected product by ¹H NMR, ¹³C NMR, and MS analysis. The expected mass increase corresponds to the addition of one Boc group (100.12 g/mol ).

Protocol 2: N-Alkylation via Reductive Amination

Rationale: Reductive amination is a robust and high-yielding method for N-alkylation that avoids the over-alkylation often seen with alkyl halides.[10] This one-pot process involves the formation of an imine intermediate between the amine and an aldehyde/ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[11] This protocol assumes the use of the mono-Boc protected intermediate from Protocol 1.

Materials:

  • N-Boc-((2S,5S)-5-methylpiperazin-2-yl)methanol (1 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected piperazine (1 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCE in a round-bottom flask under an inert atmosphere.

  • If the reaction is sluggish, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add STAB portion-wise to the reaction mixture. An initial effervescence may be observed.

  • Continue stirring at room temperature for 6-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting N-alkylated product by flash column chromatography (silica gel, eluting with a suitable solvent system such as ethyl acetate/hexanes or methanol/DCM).

  • Characterization: Confirm the structure and purity of the final product by NMR and MS analysis.

Protocol 3: Amide Bond Formation

Rationale: Amide bonds are a cornerstone of medicinal chemistry. Standard peptide coupling reagents facilitate the efficient formation of an amide bond between the piperazine nitrogen and a carboxylic acid, even with sterically hindered substrates.[12][13] This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent.

Materials:

  • N-Boc-((2S,5S)-5-methylpiperazin-2-yl)methanol (1 eq)

  • Carboxylic Acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF under an inert atmosphere.

  • Stir the mixture for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the N-Boc protected piperazine (1 eq) to the mixture.

  • Add DIPEA (3.0 eq) dropwise. The reaction mixture may change color.

  • Stir at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by flash column chromatography (silica gel, typically using an ethyl acetate/hexanes gradient).

  • Characterization: Verify the structure of the desired amide by NMR and high-resolution mass spectrometry (HRMS).

Summary of Reaction Conditions

The following table provides representative conditions for the diversification of the scaffold. Yields are illustrative and will vary based on the specific substrates used.

Reaction TypeReagentsSolventTemp (°C)Time (h)Typical Yield (%)
N-Boc Protection Boc₂O, TEADCMRT1285-95
N-Alkylation Benzaldehyde, STABDCERT875-90
Amide Coupling Benzoic Acid, HATU, DIPEADMFRT680-95

Conclusion

((2S,5S)-5-methylpiperazin-2-yl)methanol is a high-value, chiral building block that provides a robust and stereochemically defined platform for the synthesis of novel chemical entities. Its distinct functional handles can be manipulated selectively using established and reliable synthetic protocols, such as those detailed in this guide. By leveraging this scaffold, medicinal chemists can efficiently generate libraries of compounds with precise three-dimensional architectures, accelerating the discovery and optimization of new therapeutic agents.

References

  • PubChem. ((2S,5S)-5-methylpiperazin-2-yl)methanol HCl. National Center for Biotechnology Information. [Link]

  • Garg Lab, UCLA. Patents & Products. [Link]

  • Google Patents. WO2016021524A1 - Method for producing optically active 2-methylpiperazine.
  • Google Patents.
  • Google Patents. US 2009/0227791 A1 - Synthetic Schemes for N-Substituted Piperazines. [Link]

  • Organic Letters. Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. [Link]

  • Journal of the Brazilian Chemical Society. Application of chiral building blocks to the synthesis of drugs. [Link]

  • PubMed. [Synthesis, modifications, and antimicrobial activity of the methylpiperazinyl amides of triterpenic acids]. [Link]

  • PubMed. Efficient synthesis of 5-(hydroxymethyl)piperazin-2-ones using automatically prepared chiral bromocarboxylic acid and Garner's aldehyde as versatile building blocks. [Link]

  • MDPI. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol. [Link]

  • Google Patents. WO2014184039A1 - Method for preparing n-alkyl-piperazines.
  • ResearchGate. The medicinal chemistry of piperazines: A review. [Link]

  • Royal Society of Chemistry. Toward safer and more sustainable by design biocatalytic amide-bond coupling. [Link]

  • PubMed. N-Alkylation of Amines with 2,5-Furandimethanol to N, N'-Disubstituted 2,5-Bis(aminomethyl)furans Catalyzed by a Metal-Ligand Bifunctional Iridium Catalyst. [Link]

  • Biosciences Biotechnology Research Asia. Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. [Link]

  • MDPI. Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. [Link]

  • Organic Chemistry Portal. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. [Link]

  • PubMed. Synthesis and bio-physicochemical properties of amide-functionalized N-methylpiperazinium surfactants. [Link]

  • J-GLOBAL. Optimization of the use of a chiral bio-based building block for the manufacture of DHPPA, a key intermediate for propionate herbicides. [Link]

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Application

Application Notes &amp; Protocols: Synthesis of Novel Compounds from ((2S,5S)-5-Methylpiperazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview and detailed experimental protocols for the synthetic derivatization of ((2S,5S)-5-methylpip...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthetic derivatization of ((2S,5S)-5-methylpiperazin-2-yl)methanol. This chiral building block, possessing a defined stereochemistry and multiple reactive sites, is a valuable starting material for the construction of diverse chemical libraries in drug discovery. We will explore strategies for selective functionalization of its two distinct secondary amine positions and its primary alcohol, enabling the synthesis of novel, structurally complex molecules. The protocols herein are designed to be robust and adaptable, providing a solid foundation for further chemical exploration.

Introduction: The Strategic Value of the (2S,5S)-Piperazine Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved therapeutic agents.[1][2][3] Its ability to engage in hydrogen bonding and its basic nature allow it to modulate the physicochemical properties of a molecule, such as solubility and cell permeability, which are critical for pharmacokinetic profiles. The specific starting material, ((2S,5S)-5-methylpiperazin-2-yl)methanol (a hydrochloride salt thereof is identified by CAS Number 168369-34-4), offers several strategic advantages[4]:

  • Fixed Stereochemistry: The (2S,5S) configuration provides a rigid three-dimensional framework, crucial for optimizing interactions with chiral biological targets like enzymes and receptors.

  • Differential Reactivity: The molecule contains three distinct nucleophilic centers: the N1 and N4 secondary amines and the primary hydroxyl group. The electronic and steric environments of the two nitrogens are non-equivalent, creating opportunities for site-selective reactions.

  • Versatility: These multiple reactive handles allow for the systematic exploration of chemical space through N-alkylation, N-acylation, and O-functionalization, leading to a wide array of novel derivatives.[5][6]

This document will detail the core synthetic strategies to harness the potential of this versatile building block.

Foundational Synthetic Strategies

The derivatization of ((2S,5S)-5-methylpiperazin-2-yl)methanol hinges on controlling the reactivity of its three functional groups. The secondary amines are generally more nucleophilic than the primary alcohol, but selectivity between the two non-equivalent nitrogens (N1, adjacent to the hydroxymethyl group, and N4, adjacent to the methyl group) is the primary challenge.

A logical workflow for creating diverse derivatives involves a series of protection, functionalization, and deprotection steps.

G cluster_0 Synthetic Workflow A ((2S,5S)-5-methylpiperazin-2-yl)methanol (Starting Material) B Selective N1-Protection (e.g., Boc Anhydride) A->B Step 1 C Functionalization of N4 (Alkylation, Acylation, etc.) B->C Step 2 D Deprotection of N1 (e.g., TFA or HCl) C->D Step 3 E Functionalization of N1 (Orthogonal Chemistry) D->E Step 4 F Optional O-Functionalization (Esterification, Etherification) E->F Optional Step 5 G Final Novel Compound Library E->G F->G

Caption: General workflow for synthesizing diverse piperazine derivatives.

Protocols for N-Functionalization

Direct alkylation or acylation of the unprotected piperazine will often lead to a mixture of mono- and di-substituted products, which can be difficult to separate.[7] Therefore, a protection strategy is highly recommended for achieving selectivity. The tert-butoxycarbonyl (Boc) group is a common and effective choice for protecting one of the nitrogen atoms.[2]

Protocol 1: Selective Mono-N-Boc Protection

Rationale: This protocol selectively protects one of the piperazine nitrogens. The reaction is performed at low temperature to favor mono-protection and minimize the formation of the di-Boc-protected byproduct. Dichloromethane (DCM) is an excellent solvent for this transformation.

Materials:

  • ((2S,5S)-5-methylpiperazin-2-yl)methanol hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend ((2S,5S)-5-methylpiperazin-2-yl)methanol hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension to neutralize the HCl salt and deprotonate one amine.

  • In a separate flask, dissolve (Boc)₂O (1.05 eq) in a small amount of DCM.

  • Add the (Boc)₂O solution dropwise to the cooled piperazine suspension over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the mono-Boc-protected intermediate.

Protocol 2: N-Alkylation of the Boc-Protected Intermediate

Rationale: With one nitrogen protected, the remaining secondary amine can be selectively functionalized. This protocol describes a standard N-alkylation using an alkyl halide.[8][9] Potassium carbonate is a suitable base for this reaction, and acetonitrile is a common polar aprotic solvent.[8]

Materials:

  • Mono-Boc-protected ((2S,5S)-5-methylpiperazin-2-yl)methanol (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water and Brine

Procedure:

  • To a solution of the mono-Boc-protected piperazine in acetonitrile, add potassium carbonate.[8]

  • Add the alkyl halide to the mixture.

  • Heat the reaction mixture to reflux (or a suitable temperature depending on the alkyl halide's reactivity) and stir for 12-24 hours. Monitor progress by TLC or LC-MS.[8]

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.[8]

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated, Boc-protected product.

Reagent/ConditionProtocol 1: Boc-ProtectionProtocol 2: N-Alkylation
Piperazine Substrate HCl Salt (1.0 eq)Mono-Boc Adduct (1.0 eq)
Key Reagent (Boc)₂O (1.05 eq)Alkyl Halide (1.2 eq)
Base Triethylamine (2.2 eq)K₂CO₃ (3.0 eq)
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)
Temperature 0 °C to RTReflux
Typical Yield 70-90%60-85%
Table 1. Representative conditions for N-functionalization. Yields are illustrative and substrate-dependent.
Protocol 3: N-Acylation

Rationale: N-acylation introduces an amide bond, which can act as a hydrogen bond acceptor and add rigidity to the molecule. The reaction with an acyl chloride is typically rapid and high-yielding. A non-nucleophilic base like triethylamine is used to scavenge the HCl byproduct.

Materials:

  • Mono-Boc-protected ((2S,5S)-5-methylpiperazin-2-yl)methanol (1.0 eq)

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the mono-Boc-protected piperazine in anhydrous DCM and cool to 0 °C.

  • Add triethylamine to the solution.

  • Add the acyl chloride dropwise. A precipitate of triethylamine hydrochloride may form immediately.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acylated product, which can be purified by chromatography if necessary.

Protocols for O-Functionalization

The primary alcohol offers another site for diversification. These reactions are typically performed after N-functionalization is complete.

Protocol 4: O-Acylation (Esterification)

Rationale: This protocol forms an ester linkage. It is analogous to N-acylation but may require slightly more forcing conditions or a catalyst like 4-Dimethylaminopyridine (DMAP).

Materials:

  • N-functionalized ((2S,5S)-5-methylpiperazin-2-yl)methanol derivative (1.0 eq)

  • Acyl chloride or anhydride (1.2 eq)

  • Triethylamine (1.5 eq) and DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the N-functionalized piperazine and DMAP in anhydrous DCM and cool to 0 °C.

  • Add triethylamine, followed by the dropwise addition of the acyl chloride or anhydride.

  • Stir at room temperature for 4-12 hours until the reaction is complete (monitor by TLC/LC-MS).

  • Perform an aqueous work-up as described in Protocol 3.

  • Purify the resulting ester by column chromatography.

Deprotection and Further Functionalization

The final step in many synthetic sequences is the removal of the Boc protecting group to either yield the final product or to allow for orthogonal functionalization of the second nitrogen atom.

Protocol 5: Boc Deprotection

Rationale: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard method for clean and efficient deprotection.[2]

Materials:

  • Boc-protected piperazine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM (approx. 0.1 M solution).

  • Add TFA (5-10 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-3 hours. Monitor deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting TFA salt can often be used directly in the next step or neutralized with a base (e.g., NaHCO₃) and extracted to yield the free amine.

G cluster_1 Selective Functionalization Pathway Start Starting Material Boc_Protect N1-Boc Protection Start->Boc_Protect N4_Func N4-Alkylation or N4-Acylation Boc_Protect->N4_Func Boc_Deprotect N1-Deprotection (TFA) N4_Func->Boc_Deprotect N1_Func N1-Functionalization (Reductive Amination, etc.) Boc_Deprotect->N1_Func Final_Product Unsymmetrical N1,N4-Disubstituted Product N1_Func->Final_Product

Caption: Pathway for creating unsymmetrically disubstituted piperazines.

Conclusion

((2S,5S)-5-methylpiperazin-2-yl)methanol is a powerful chiral building block for medicinal chemistry and drug discovery. By employing strategic protection and functionalization protocols, researchers can systematically and efficiently generate libraries of novel compounds. The methods outlined in this guide—selective N-protection, N-alkylation, N-acylation, O-acylation, and final deprotection—provide a robust framework for exploring the vast chemical space accessible from this versatile starting material. Careful control of reaction conditions and diligent monitoring are key to achieving high yields and purity in these synthetic transformations.

References

  • ResearchGate. A Simple Synthesis of N-Alkylpiperazines. [Link]

  • ACS Publications. Site-Selective C–H Functionalization of N-Aryl and N-Heteroaryl Piperidines, Morpholines, and Piperazines Controlled by a Chiral Dirhodium Tetracarboxylate Catalyst. [Link]

  • Google Patents.
  • Google Patents. Method for preparing n-alkyl-piperazines.
  • Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • ACS Publications. Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. [Link]

  • ACS Publications. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • PubMed. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. [Link]

  • Beilstein Journal of Organic Chemistry. Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • ACS Publications. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. [Link]

  • ScienceDaily. Turning alcohol into key ingredients for new medicines. [Link]

  • ACS Publications. Organocatalytic Asymmetric Assembly Reactions: One-Pot Synthesis of Functionalized β-Amino Alcohols from Aldehydes, Ketones, and Azodicarboxylates. [Link]

  • PubChem. ((2S,5S)-5-methylpiperazin-2-yl)methanol HCl. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield and Enantioselectivity in Stereoselective Piperazine Synthesis

Welcome to the Technical Support Center for Stereoselective Piperazine Synthesis. While piperazines rank among the most ubiquitous N-heterocycles in FDA-approved pharmaceuticals, constructing highly functionalized, enant...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Stereoselective Piperazine Synthesis. While piperazines rank among the most ubiquitous N-heterocycles in FDA-approved pharmaceuticals, constructing highly functionalized, enantiopure piperazine scaffolds remains a significant synthetic bottleneck.

As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Here, we address the root chemical causes of yield and enantiomeric excess (ee) erosion. Every protocol provided is a self-validating system, ensuring that you can verify the integrity of your intermediates before committing to the next synthetic step.

Diagnostic Workflow

TroubleshootingWorkflow Start Yield or ee < 90% in Piperazine Synthesis? CatATH Tandem Hydroamination/ATH (Ti/Ru Catalysis) Start->CatATH CatOrg Organocatalytic α-Chlorination (Jørgensen Catalyst) Start->CatOrg CatCu Aziridine Ring-Opening (Cu Catalysis) Start->CatCu Diag1 Check Substrate H-Bonding to [(S,S)-Ts-DPEN] Ligand CatATH->Diag1 Imine Reduction Diag2 Prevent α-Chloro Aldehyde Enolization (Keep at -20°C) CatOrg->Diag2 Reductive Amination Diag3 Optimize Steric Bulk of N-Tosyl Group for Regiocontrol CatCu->Diag3 Regioselective Opening Success Enantiopure Piperazine (>95% ee, >60% Yield) Diag1->Success Validated Diag2->Success Validated Diag3->Success Validated

Workflow for diagnosing and resolving yield and enantioselectivity drops in piperazine synthesis.

Section 1: Mechanistic Troubleshooting FAQs

Q1: Why is my enantiomeric excess (ee) dropping during the Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) of cyclic imines? A1: High enantioselectivity in tandem hydroamination/ATH reactions—such as those utilizing the Noyori-Ikariya RuCl catalyst—relies strictly on precise hydrogen-bonding interactions in the transition state[1]. If your substrate lacks an appropriate hydrogen bond acceptor (e.g., an ether oxygen or a strategically placed nitrogen in the backbone), the transition state becomes too flexible, leading to ee erosion[2]. Actionable Fix: Ensure your substrate design accommodates this H-bonding requirement. Incorporating an N-benzyl group as a hydrogen bond acceptor is critical for achieving >81% ee in 3-substituted piperazines[1].

Q2: How do I prevent racemization during the organocatalytic synthesis of C2-functionalized piperazines? A2: When utilizing Jørgensen’s catalytic enantioselective α-chlorination of aldehydes, racemization of the α-chloro aldehyde intermediate via enolization is the primary cause of ee loss[3]. Actionable Fix: Do not isolate or purify the α-chloro aldehyde. Use it immediately in a one-pot sequence for the reductive amination step. Maintaining the reaction temperature strictly at -20°C during chlorination and immediately proceeding to the next step secures 75–98% ee[3].

Q3: I am using a Cu-catalyzed aziridine ring-opening strategy, but my regioselectivity is poor. How can I fix this? A3: Poor regioselectivity in the ring-opening of non-activated N-tosyl aziridines stems from insufficient steric differentiation between the two aziridine carbons[4]. The Cu-catalyzed spontaneous regioselective ring-opening relies on the nucleophile attacking the less hindered carbon to form cis-2,5-disubstituted piperazines[5]. Actionable Fix: Ensure the N-tosyl group is fully intact; its electron-withdrawing nature activates the aziridine while providing the necessary steric bulk to direct the incoming nucleophile exclusively to the less hindered position[4].

Section 2: Quantitative Data & System Optimization

Use the following table to benchmark your current synthetic strategy against established literature standards. Deviations from these expected yields or ee values indicate a failure at the key troubleshooting parameter.

Catalytic StrategyTarget ScaffoldTypical YieldExpected eeKey Troubleshooting Parameter
Tandem Ti/Ru ATH 3-Substituted Piperazines65–85%>81–95%Substrate H-bond acceptor alignment[1]
Organocatalytic α-Chlorination C2-Functionalized Piperazines35–60% (Over 5 steps)75–98%Strict temperature control (-20°C)[3]
Cu-Catalyzed Aziridine Opening cis-2,5-Disubstituted Piperazines70–90%>95%N-protecting group sterics[4]
Pd-Catalyzed Carboamination 2,6-Disubstituted Piperazines50–71%97–99%Ligand bite angle optimization[5]

Section 3: Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols incorporate mandatory validation checkpoints. Do not proceed to the next step unless the checkpoint criteria are explicitly met.

Protocol 1: Tandem Hydroamination / ATH for 3-Substituted Piperazines

Causality Focus: The Ti catalyst forms the cyclic imine, but the Ru catalyst requires a specific spatial arrangement to reduce it enantioselectively. If the imine formation is incomplete, the ATH step will yield complex, inseparable mixtures[1].

  • Hydroamination: In a nitrogen-filled glovebox, charge a Schlenk flask with the aminoalkyne substrate and the bis(amidate)bis(amido)Ti catalyst (5 mol%) in anhydrous toluene. Stir at 100°C for 24 hours.

  • Self-Validation Checkpoint (CRITICAL): Remove a 0.1 mL aliquot, concentrate under reduced pressure, and analyze via ^1H NMR. Proceed to Step 3 ONLY if the terminal alkyne proton signal has completely disappeared, confirming >95% conversion to the cyclic imine.

  • Catalyst Swap: Cool the reaction to room temperature. Add the Noyori-Ikariya catalyst (RuCl) and an azeotropic mixture of formic acid/triethylamine (5:2)[1].

  • Reduction: Stir at room temperature for 14 hours. Quench with saturated aqueous Na2CO3, extract with dichloromethane, and purify via flash chromatography.

Protocol 2: Organocatalytic Synthesis of Orthogonally Protected Piperazines

Causality Focus: The α-chloro aldehyde intermediate is chemically unstable. Trapping it via reductive amination before it can enolize is the only physical mechanism to preserve the stereocenter generated by the organocatalyst[3].

  • Enantioselective Chlorination: To a solution of the aldehyde and Jørgensen’s catalyst (10 mol%) in dichloromethane at -20°C, add N-chlorosuccinimide (NCS). Stir until NCS is fully consumed (monitor via TLC, typically 2-4 hours).

  • Self-Validation Checkpoint (CRITICAL): Do not concentrate or heat the mixture. Run a rapid crude TLC. The absence of baseline degradation confirms the α-chloro intermediate is intact and has not polymerized or enolized.

  • Reductive Amination: Immediately add the orthogonally protected amine nucleophile (e.g., N-Boc-protected amino alcohol) and NaBH(OAc)3 directly to the reaction mixture at -20°C. Allow the system to warm to room temperature slowly over 6 hours[3].

  • Cyclization: Induce base-mediated cyclization using K2CO3 in methanol to yield the final C2-functionalized piperazine scaffold.

References

  • Title: Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines Source: The Journal of Organic Chemistry - ACS Publications URL: 1

  • Title: Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines Source: Organic Chemistry Portal URL: 2

  • Title: A General, Enantioselective Synthesis of Protected Morpholines and Piperazines Source: Organic Letters - ACS Publications URL: 3

  • Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: RSC Publishing URL: 4

  • Title: A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives Source: ResearchGate / Thieme E-Books & E-Journals URL: 5

Sources

Optimization

Resolving co-eluting impurities in piperazine chromatography

Welcome to the Technical Support Center for Piperazine Chromatography . This guide is designed for analytical scientists and drug development professionals facing the notoriously difficult task of resolving co-eluting im...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperazine Chromatography . This guide is designed for analytical scientists and drug development professionals facing the notoriously difficult task of resolving co-eluting impurities in piperazine-based active pharmaceutical ingredients (APIs).

The Core Analytical Challenge

Piperazine and its derivatives present a "perfect storm" of chromatographic challenges. As secondary diamines with pKa values around 9.8, they are doubly protonated at physiological and acidic pH levels. This extreme polarity causes them to bypass hydrophobic interactions on standard Reversed-Phase (RP) C18 columns, eluting at the dead volume ( t0​ ) alongside unretained solvent peaks and polar impurities.

Furthermore, the piperazine ring lacks a conjugated π -electron system, resulting in a negligible UV absorption coefficient at standard wavelengths (absorbing weakly only at ~205 nm)[1]. At this low wavelength, mobile phase solvents and trace matrix components heavily absorb UV light, masking the piperazine peaks and causing severe co-elution issues[2].

PiperazineWorkflow Start Piperazine Impurity Profiling UVCheck Adequate UV Chromophore? Start->UVCheck Deriv Pre-column Derivatization (e.g., NBD-Cl) UVCheck->Deriv No RetCheck Retained on C18 Column? UVCheck->RetCheck Yes Deriv->RetCheck HILIC HILIC or Mixed-Mode Chromatography RetCheck->HILIC No RPHPLC High-pH RP-HPLC or Ion-Pairing RetCheck->RPHPLC Yes

Decision workflow for selecting piperazine chromatography strategies.

Troubleshooting & FAQs

Q1: My piperazine analyte and its related impurities are co-eluting at the solvent front on a C18 column. How do I force retention? Causality & Solution: The co-elution at the solvent front occurs because highly polar, protonated amines cannot partition into the hydrophobic C18 stationary phase. To resolve this, you must alter the retention mechanism.

  • Approach A (HILIC): Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC, the mobile phase is highly organic (typically >80% acetonitrile), and a water-enriched layer forms on the polar stationary phase (e.g., bare silica, diol, or amide). Piperazine impurities partition into this aqueous layer, increasing retention and separating them from hydrophobic matrix components[3].

  • Approach B (High pH): Use a specialized high-pH tolerant column (e.g., Waters XBridge) and raise the mobile phase pH above 11.0. This deprotonates the secondary amines, rendering the molecule neutral and hydrophobic enough to interact with the C18 phase.

Q2: I am using direct HPLC-UV at 210 nm, but baseline noise and matrix peaks are completely obscuring my trace piperazine impurities. What is the most robust fix? Causality & Solution: At 210 nm, almost all organic compounds exhibit some UV absorbance, leading to a noisy baseline and co-eluting artifact peaks. The most robust solution is pre-column chemical derivatization . By reacting piperazine with a chromophoric reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl), you replace the active amine hydrogen with a bulky, highly conjugated aromatic tag[1]. This achieves two goals simultaneously:

  • It shifts the UV absorption maximum from 205 nm to ~340 nm, moving detection into a clean spectral window free from matrix interference[1].

  • It significantly increases the hydrophobicity of the molecule, allowing for excellent baseline resolution on standard C18 or Chiralpak IC columns[1][4].

Derivatization Sample Piperazine Sample Mix Mix & Heat (60°C, 30 min) Sample->Mix Reagent NBD-Cl in Acetonitrile Reagent->Mix Cool Cool to RT & Dilute Mix->Cool Analyze HPLC-UV Analysis at 340 nm Cool->Analyze

Step-by-step NBD-Cl derivatization workflow for piperazine UV detection.

Validated Experimental Protocol: NBD-Cl Derivatization for HPLC-UV

This protocol is designed as a self-validating system to ensure complete reaction and the absence of false positives during impurity profiling[1][4].

Reagents & Materials:

  • NBD-Cl (4-chloro-7-nitrobenzofuran) solution: 1 mg/mL in HPLC-grade methanol.

  • Sample diluent: Borate buffer (pH 9.0) to ensure the piperazine amines are deprotonated and sufficiently nucleophilic.

  • Analytical Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent C18 column[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the piperazine sample in the borate buffer diluent to a target concentration of ~1 mg/mL.

  • Derivatization Reaction: In a glass vial, combine 1.0 mL of the sample solution with 1.0 mL of the NBD-Cl reagent solution[2].

  • Incubation: Seal the vial and heat in a water bath at 60°C for exactly 30 minutes. Causality: Heat accelerates the nucleophilic aromatic substitution, ensuring quantitative conversion of the trace impurities without degrading the API.

  • Quenching: Remove the vial and cool rapidly to room temperature to halt the reaction. Dilute 1:10 with the mobile phase.

  • System Suitability (Self-Validation):

    • Blank Injection: Inject a derivatized blank (buffer + NBD-Cl, no sample) to map the reagent peaks.

    • Resolution Mix: Inject a spiked sample containing piperazine and a known co-eluting impurity (e.g., 1,4-bis(2-chloroethyl)piperazine)[2].

    • Acceptance Criteria: The analytical run is only valid if the Resolution ( Rs​ ) between piperazine and the impurity is > 1.5, and no blank peaks elute at the target retention times.

  • Chromatographic Analysis: Inject 10 µL onto the HPLC system. Run an isocratic mobile phase (e.g., Acetonitrile:Methanol:Diethyl amine at 90:10:0.1 v/v/v) at 1.0 mL/min, with the column at 35°C. Monitor UV absorbance at 340 nm[1].

Quantitative Comparison of Analytical Strategies

When selecting a method to resolve co-eluting impurities, consider the trade-offs between sensitivity, selectivity, and instrumentation availability[2].

Analytical TechniquePrimary Retention MechanismTypical Sensitivity (LOD)Selectivity against Co-EluentsKey Limitations
Direct HPLC-UV Reversed-Phase (Ion-Pairing)Low (~100-500 ppm)ModeratePoor retention; low UV wavelength (205 nm) is highly prone to baseline noise and matrix interference.
Derivatization HPLC-UV Reversed-Phase (Hydrophobic)High (~30 ppm)HighRequires additional sample preparation time; potential for incomplete derivatization.
HILIC-ELSD / CAD Hydrophilic PartitioningModerate (~50 ppm)Very High (for polar species)Requires specialized detectors (ELSD/CAD) since UV is ineffective; long column equilibration times.
LC-MS/MS RP or HILICVery High (<1 ppm)Exceptional (MRM mode)High instrumentation cost; susceptible to ion suppression from matrix components.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. 1

  • A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. BenchChem. 2

  • Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. BenchChem. 4

  • Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis. PubMed.3

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Piperazine N-Arylation

Welcome to the Technical Support Center for Piperazine N-Arylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked ques...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperazine N-Arylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for this critical transformation in medicinal chemistry. The N-arylpiperazine motif is a privileged structure found in numerous marketed drugs, making the efficient and selective synthesis of these compounds a key focus in pharmaceutical development.[1][2][3]

This resource will help you navigate the common challenges associated with piperazine N-arylation, enabling you to optimize your reaction conditions for higher yields, better selectivity, and improved overall efficiency.

Troubleshooting Guide

This section addresses common problems encountered during the N-arylation of piperazine. Each issue is presented with potential causes and actionable solutions.

Problem 1: Low or No Conversion to the Desired N-Arylpiperazine

Symptoms:

  • LC-MS or TLC analysis shows primarily unreacted starting materials (aryl halide and piperazine).

  • Formation of only trace amounts of the desired product.

Potential Causes & Solutions:

Cause Explanation Solutions
Inactive Catalyst The palladium catalyst may be deactivated due to oxidation or improper handling. This is a common issue, especially when not using air- and moisture-stable pre-catalysts.[1]Use Pre-catalysts: Employ modern, air-stable palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) to ensure consistent activity.[4] • Proper Handling: If using a catalyst like Pd₂(dba)₃, ensure it is stored under an inert atmosphere and handled in a glovebox or with proper Schlenk techniques. • Degas Solvents: Thoroughly degas solvents to remove oxygen, which can oxidize the active Pd(0) species.[5]
Inappropriate Base The base may be too weak to facilitate the deprotonation of piperazine or may have poor solubility in the reaction solvent. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases are typically required.[4]Select a Stronger Base: Use strong bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS).[4] • Ensure Solubility: Check the solubility of the chosen base in your reaction solvent. If solubility is an issue, consider a different base or solvent system.[4] • Milder Bases for Sensitive Substrates: For substrates with base-sensitive functional groups, a milder base like cesium carbonate (Cs₂CO₃) may be beneficial, though it may require higher temperatures or longer reaction times.[1][4]
Poor Ligand Choice The phosphine ligand plays a crucial role in the catalytic cycle. An unsuitable ligand can lead to slow oxidative addition or reductive elimination, hindering the reaction.Use Bulky, Electron-Rich Ligands: For coupling with aryl chlorides, bulky, electron-rich biarylphosphine ligands such as RuPhos or XPhos are often highly effective.[2][4] • Screen Ligands: If the initial choice is ineffective, screen a panel of ligands to identify the optimal one for your specific substrate combination.
Unsuitable Solvent The solvent must dissolve all reactants to a sufficient extent and be stable at the reaction temperature. Water in the solvent can also deactivate the catalyst and base.[4]Common Solvents: Toluene, dioxane, and THF are frequently used and effective solvents for Buchwald-Hartwig aminations.[4] • Anhydrous Conditions: Ensure the use of anhydrous solvents to prevent catalyst deactivation.[4]
Low Reaction Temperature Some aryl halides, particularly electron-rich or sterically hindered chlorides, require higher temperatures to undergo oxidative addition.Increase Temperature: Gradually increase the reaction temperature, typically in the range of 80-120 °C, to facilitate the reaction.[6]
Problem 2: Formation of Bis-arylated Byproduct

Symptoms:

  • Significant formation of a 1,4-diarylpiperazine byproduct is observed by LC-MS or NMR.

  • Reduced yield of the desired mono-arylated product.

Potential Causes & Solutions:

Cause Explanation Solutions
Incorrect Stoichiometry An excess of the aryl halide relative to piperazine will favor the formation of the bis-arylated product.Use Excess Piperazine: Employ a significant excess of piperazine (e.g., 4 equivalents or more). In some cases, piperazine can even be used as the solvent ("neat" conditions) to maximize the concentration of the amine.[1][4][7] • Slow Addition of Aryl Halide: Add the aryl halide slowly to the reaction mixture to maintain a high concentration of piperazine relative to the electrophile at all times.[4]
High Reactivity of Unprotected Piperazine Piperazine has two nucleophilic secondary amines, making it susceptible to double arylation, especially with highly reactive aryl halides.Use a Mono-protected Piperazine: Employ a mono-protected piperazine, such as N-Boc-piperazine. The Boc protecting group can be easily removed in a subsequent step using acidic conditions.[4]
Problem 3: Dehalogenation of the Aryl Halide

Symptoms:

  • Formation of the corresponding arene (the aryl halide minus the halogen) as a major byproduct.

  • Low mass balance, with starting materials consumed but little desired product formed.

Potential Causes & Solutions:

Cause Explanation Solutions
Catalyst-Mediated Side Reaction The palladium catalyst can sometimes promote the reduction of the aryl halide, particularly in the presence of certain bases and ligands.Screen Ligands: Changing the ligand can often suppress this side reaction. Experiment with different classes of phosphine ligands. • Optimize Base: The choice of base can influence the extent of dehalogenation. Consider screening different bases to minimize this pathway.
Ullmann Coupling Side Product In copper-catalyzed N-arylation reactions (Ullmann coupling), reductive dehalogenation can be a common side reaction.[4]Screen Copper Source and Ligand: Experiment with different copper sources (e.g., CuI, Cu₂O) and ligands (e.g., 1,10-phenanthroline) to find a combination that favors C-N bond formation.[4][6]

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for a Buchwald-Hartwig amination of piperazine?

A1: For palladium-catalyzed reactions, a catalyst loading of 1-2 mol % of the palladium source is common.[1] The ligand-to-palladium ratio is also critical, with a 2:1 ratio of ligand to Pd₂(dba)₃ often providing good results.[1][7]

Q2: Can I run the piperazine N-arylation reaction open to the air?

A2: While traditional Buchwald-Hartwig reactions require an inert atmosphere, recent advancements have led to the development of robust catalyst systems that can be run under aerobic (open to air) conditions.[1][3][7] This simplifies the experimental setup and is particularly advantageous for high-throughput synthesis. However, for sensitive substrates or when experiencing low yields, working under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent catalyst deactivation.

Q3: My aryl halide is an electron-rich chloride. What are the best starting conditions?

A3: This can be a challenging substrate combination. For a palladium-catalyzed Buchwald-Hartwig reaction with an electron-rich aryl chloride, you should consider the following starting conditions[4]:

  • Catalyst: A modern, air-stable Pd-precatalyst (e.g., a G3 or G4 Buchwald precatalyst).

  • Ligand: A bulky, electron-rich biarylphosphine ligand such as XPhos or RuPhos.

  • Base: A strong base like NaOtBu or LiHMDS.

  • Temperature: Higher temperatures, in the range of 80-110 °C, may be necessary to promote oxidative addition.

Q4: How can I improve the "greenness" of my piperazine N-arylation reaction?

A4: To make the reaction more environmentally friendly, consider the following strategies:

  • Solvent-Free Conditions: Use an excess of piperazine as the solvent. This "neat" approach eliminates the need for potentially hazardous organic solvents.[1][3][4]

  • Avoid High-Impact Solvents: If a solvent is necessary, try to avoid those with a high environmental impact, such as 1,4-dioxane.[4] Toluene or 2-methyl-THF are often greener alternatives.

  • Catalyst Loading: Optimize the catalyst loading to use the minimum amount necessary for efficient conversion.

Q5: What are the main differences between Palladium-catalyzed and Copper-catalyzed N-arylation of piperazine?

A5: Both palladium and copper-catalyzed methods are effective for C-N bond formation, but they have key differences:

  • Palladium-Catalyzed (Buchwald-Hartwig): Generally more versatile and efficient, especially for aryl chlorides.[1] Often proceeds under milder conditions with a broader substrate scope. The catalysts and ligands can be more expensive.

  • Copper-Catalyzed (Ullmann Condensation): A more classical method that is often more cost-effective.[6] Typically requires higher reaction temperatures and is more effective with aryl iodides and bromides.[8][9] Ligand development has also improved the efficiency of modern Ullmann reactions.[6]

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in piperazine N-arylation.

G start Low or No Conversion catalyst Check Catalyst Activity (Use Pre-catalyst) start->catalyst base Optimize Base (Strength & Solubility) catalyst->base If still low conversion ligand Screen Ligands (Bulky, Electron-Rich) base->ligand If still low conversion conditions Adjust Conditions (Temperature, Solvent) ligand->conditions If still low conversion success Reaction Optimized conditions->success bis_arylated Bis-Arylation Observed stoichiometry Adjust Stoichiometry (Excess Piperazine) bis_arylated->stoichiometry protecting_group Use Mono-Protected Piperazine stoichiometry->protecting_group If still an issue protecting_group->success dehalogenation Dehalogenation Byproduct ligand_base_screen Screen Ligands & Bases dehalogenation->ligand_base_screen ligand_base_screen->success

Caption: A troubleshooting decision tree for piperazine N-arylation.

Simplified Catalytic Cycle for Buchwald-Hartwig Amination

This diagram outlines the key steps in the palladium-catalyzed N-arylation of piperazine.

G pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination Piperazine, Base pd_amido Ar-Pd(II)-N(Pip)(L) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination Forms Ar-N(Pip) reductive_elimination->pd0

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

Experimental Protocols

General Protocol for Palladium-Catalyzed N-Arylation of Piperazine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Piperazine (4.0 equiv)

  • Pd₂(dba)₃ (1 mol %)

  • RuPhos (2 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, NaOtBu, and piperazine.[4]

  • Seal the vial with a septum and purge with an inert gas (e.g., argon) for 5-10 minutes.

  • Add the anhydrous solvent via syringe, followed by the aryl halide.[4]

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously.[4]

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 10-30 minutes but may require longer for less reactive substrates.[1][4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

References

  • In silico screening of P,N-ligands facilitates optimization of Au(iii)
  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275.
  • Optimizing reaction conditions for N-aryl
  • Application Notes and Protocols for N-aryl
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Synfacts.
  • Reilly, S. W., & Mach, R. H. (2017). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
  • Synthesis of Piperazines by C-H Functionaliz
  • A General and Convenient Synthesis of N-Aryl Piperazines.
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • A New Method for the Preparation of Piperazines. I. Preparation of N-Mono-alkyl(-aryl). Journal of the Pharmaceutical Society of Japan.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Practical Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides under Ligand and Additive Free Conditions.
  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC.
  • Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. Scilit.
  • Process for the preparation of N-aryl-N'aklyl-piperazines.
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC.
  • Opportunities and challenges for direct C–H functionaliz

Sources

Optimization

Preventing racemization during piperazine derivative synthesis

Welcome to the Technical Support Center for Chiral Piperazine Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the stereochemical pitfalls associated with piperazine derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Piperazine Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the stereochemical pitfalls associated with piperazine derivatives.

Synthesizing chiral piperazines—privileged scaffolds in drug discovery—requires strict control over reaction conditions. A single misstep in base selection, temperature control, or coupling reagent can lead to catastrophic racemization. This guide moves beyond basic troubleshooting by explaining the causality behind these failures and providing self-validating protocols to ensure your enantiomeric excess (ee%) remains intact.

Section 1: Mechanistic Deep Dive into Chiral Degradation

Q: Why are C2- and C3-substituted piperazines inherently vulnerable to racemization? A: The proton at the chiral C2 or C3 position is highly acidic, particularly when it is adjacent to an electron-withdrawing protecting group (such as Boc or Cbz) or an amide carbonyl. When exposed to basic conditions, this proton can be abstracted, leading to a planar enolate-like intermediate. Because this intermediate is planar, subsequent reprotonation can occur from either face of the molecule, resulting in a racemic mixture1[1].

G A Chiral Piperazine (C2/C3 Substituted) B Base Exposure (e.g., TEA, NaOH) A->B C Proton Abstraction (alpha to N/Carbonyl) B->C High Temp / Strong Base D Planar Enolate Intermediate C->D Loss of Stereocenter E Non-selective Reprotonation D->E F Racemic Mixture (Loss of ee%) E->F Both faces attacked

Mechanistic pathway of base-catalyzed racemization in chiral piperazines.

Q: How do protecting groups influence racemization at the C2 position? A: Harsh conditions used during deprotection are a hidden source of epimerization. For instance, removing a Boc group with strong acids like Trifluoroacetic acid (TFA) can inadvertently cause the chiral center to epimerize. To prevent this, causality dictates switching to milder deprotection reagents; using p-toluenesulfonic acid (p-TsOH) instead of TFA provides the necessary acidic environment to cleave the Boc group without providing the activation energy required for racemization1[1].

Section 2: Data-Driven Troubleshooting for Reagents and Conditions

Q: Standard coupling reagents (DCC/HOBt) are causing epimerization when coupling chiral piperazines. What are the alternatives? A: During amide bond formation, traditional activating agents can promote the formation of oxazolone intermediates, which are highly prone to racemization. To bypass this, you must switch to reagents that prevent oxazolone formation. Reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or novel Ynamides act as racemization-free coupling agents by forming stereochemically stable active esters under extremely mild conditions 2[2], 3[3].

Q: Does the choice of base really matter if I keep the temperature low? A: Absolutely. The steric bulk of the base is just as critical as temperature. Triethylamine (TEA) is relatively unhindered and can easily access the alpha-proton, promoting direct enolization 4[4]. In contrast, N,N-Diisopropylethylamine (DIPEA) possesses two bulky isopropyl groups that create a steric shield. While DIPEA remains an excellent proton scavenger for neutralizing acids, it is physically blocked from abstracting the sterically hindered chiral alpha-carbon proton 5[5].

Quantitative Comparison of Reaction Conditions on Enantiomeric Purity:

Reaction StepBase/ReagentSolventTemp (°C)Resulting ee%Mechanistic Rationale
Amide CouplingDCC / HOBt / TEADMF2585–90%Unhindered base (TEA) abstracts alpha-proton; oxazolone formation occurs[2][4].
Amide CouplingDEPBT / DIPEATHF098–99%DEPBT prevents oxazolone; DIPEA's steric bulk prevents alpha-proton abstraction[2][5].
N-AlkylationNaOHH₂O/THF60< 50%Strong base and heat provide activation energy for planar enolate formation[1].
N-AlkylationNaHCO₃MeCN25> 98%Weak base scavenges acid without deprotonating the chiral center[1].

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, meaning they include built-in analytical checkpoints to verify stereochemical integrity before proceeding to the next synthetic step.

Protocol A: Racemization-Free Amide Coupling using DEPBT

Use this protocol when coupling a chiral piperazine to a carboxylic acid to prevent oxazolone-induced epimerization.

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and the chiral piperazine derivative (1.1 eq) in anhydrous THF (0.1 M concentration) under an inert argon atmosphere. Cool the vessel to 0 °C.

  • Reagent Addition: Add DEPBT (1.2 eq) in one portion. Follow immediately by the dropwise addition of DIPEA (2.0 eq).

    • Causality Check: DEPBT is chosen over DCC to form a stereochemically stable active ester. DIPEA is utilized because its steric hindrance prevents base-catalyzed enolization[2][5].

  • Reaction Phase: Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature over 12 hours.

  • In-Process Validation: Before workup, extract a 50 µL aliquot, quench in methanol, and analyze via Chiral SFC (Supercritical Fluid Chromatography) against a known racemic standard. Do not proceed to workup if ee% is below 98%.

  • Workup: Dilute with ethyl acetate and wash sequentially with cold 5% NaHCO₃ (aq) and brine. Avoid strong acidic washes (like 1M HCl) which can induce late-stage epimerization. Dry over Na₂SO₄ and concentrate.

Protocol B: Mild N-Alkylation of Chiral Piperazines

Use this protocol to alkylate the secondary amine of a piperazine ring without disrupting the adjacent C2/C3 chiral center.

  • Preparation: Suspend the chiral piperazine (1.0 eq) and the desired alkyl halide (1.1 eq) in anhydrous acetonitrile.

  • Base Selection: Add finely powdered NaHCO₃ (2.5 eq).

    • Causality Check: NaHCO₃ acts solely as an acid scavenger for the generated HX. It is far too weak to abstract the C2/C3 proton, thereby locking the stereocenter in place[1].

  • Reaction Phase: Stir vigorously at 25 °C for 24 hours. Critical: Do not heat the reaction. Elevated temperatures provide the activation energy needed for racemization to occur[1].

  • Validation: Perform chiral HPLC analysis of the crude mixture to confirm the retention of enantiomeric purity prior to column chromatography.

Section 4: Troubleshooting Workflow

If you detect a loss of enantiomeric excess during your synthesis, follow this logical workflow to isolate and eliminate the root cause.

Workflow Start Racemization Detected (Loss of ee%) Step1 Identify Reaction Stage Start->Step1 Cond1 Amide Coupling? Step1->Cond1 Cond2 N-Alkylation? Step1->Cond2 Cond3 Deprotection? Step1->Cond3 Fix1 Switch to DEPBT or Ynamide Reagents Cond1->Fix1 Prevent Oxazolone Fix2 Change TEA to DIPEA Reduce Temp to 0°C Cond1->Fix2 Prevent Enolization Fix3 Use NaHCO3 instead of NaOH/KOH Cond2->Fix3 Weak Base Strategy Fix4 Use mild acids (p-TsOH) instead of TFA Cond3->Fix4 Avoid Harsh pH

Troubleshooting workflow for identifying and mitigating racemization.

Sources

Troubleshooting

Troubleshooting low enantiomeric excess in chiral separations

Welcome to the Technical Support Center for Chiral Separations. Achieving a high and accurate enantiomeric excess (ee) is a critical quality attribute in asymmetric synthesis and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Separations. Achieving a high and accurate enantiomeric excess (ee) is a critical quality attribute in asymmetric synthesis and drug development. When your measured ee is lower than expected, it is rarely a simple calculation error; rather, it is a symptom of underlying thermodynamic, kinetic, or methodological failures within your chromatographic system.

This guide provides a causal, step-by-step approach to diagnosing and resolving low enantiomeric excess in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Diagnostic Workflow for Low Enantiomeric Excess

G Start Low Enantiomeric Excess (ee) Detected in Separation Diag1 Analyze Chromatographic Peak Shape Start->Diag1 Shape1 Plateau / Raised Baseline Between Peaks Diag1->Shape1 Shape2 Poor Resolution / Co-elution Diag1->Shape2 Shape3 Peak Tailing / Broadening Diag1->Shape3 Cause1 On-Column Racemization (Dynamic Interconversion) Shape1->Cause1 Cause2 Suboptimal Method (Weak Chiral Recognition) Shape2->Cause2 Cause3 Column Overloading or Stationary Phase Degradation Shape3->Cause3 Fix1 Decrease Temperature & Remove Acid/Base Additives Cause1->Fix1 Fix2 Screen Different CSPs & Lower Flow Rate Cause2->Fix2 Fix3 Reduce Injection Volume & Verify Column Integrity Cause3->Fix3

Diagnostic workflow for identifying and resolving low enantiomeric excess in chiral chromatography.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My enantiomers are co-eluting, resulting in an artificially low calculated ee. How do I improve chiral recognition? Causality & Solution: Co-elution occurs when the Chiral Stationary Phase (CSP) fails to provide at least three points of simultaneous interaction with one of the enantiomers, which is a fundamental requirement for chiral discrimination[1]. If you observe a single broad peak or poorly resolved twin peaks, the interaction energies of the two transient diastereomeric complexes are too similar. Actionable Steps:

  • Lower the Flow Rate: Chiral separations are highly diffusion-limited. Optimum flow rates for maximum efficiency on analytical chiral columns (e.g., 4.6 mm ID) are often as low as 0.2 to 0.5 mL/min[2][3]. Running at a standard 1.0 mL/min can halve your theoretical plates and destroy resolution.

  • Decrease Column Temperature: Lower temperatures generally enhance the weaker bonding forces (such as hydrogen bonding, dipole-dipole, and π

    π interactions) responsible for chiral selectivity[3].
  • Screen Alternative CSPs: Enantiomer separations are highly specific. If a polysaccharide-based column fails, switch to a macrocyclic glycopeptide (e.g., CHIROBIOTIC) or a Pirkle-type column.

Q2: I observe a raised baseline or a "plateau" between my two enantiomeric peaks. What causes this? Causality & Solution: A plateau or elevated signal bridging the two peaks is the classic hallmark of on-column racemization (dynamic enantiomerization)[1][3]. This occurs when a stereolabile analyte interconverts between its (R) and (S) forms at a rate comparable to the chromatographic timescale. Molecules that change chirality while traversing the column elute at intermediate times, forming the plateau and artificially lowering the measured ee. Actionable Steps:

  • Sub-ambient Temperatures: Temperature is the primary driver of interconversion kinetics. Lower the column temperature to suppress racemization. Depending on the activation energy of the interconversion, temperatures as low as 0°C, or even sub-ambient dynamic HPLC down to -70°C, may be required for highly stereolabile compounds[3][4].

  • Remove Aggressive Additives: Acidic (e.g., TFA) or basic (e.g., TEA) mobile phase additives used to improve peak shape can inadvertently catalyze the racemization of sensitive compounds. Switch to neutral conditions or use the lowest possible concentration[5].

  • Minimize Residence Time: If temperature control is insufficient, increase the flow rate or use a shorter column to elute the compound before significant racemization can occur[5].

G TempHigh High Temperature (> 25°C) KineticsHigh Fast Enantiomer Interconversion TempHigh->KineticsHigh TempLow Low Temperature (< 0°C to 10°C) KineticsLow Suppressed Interconversion TempLow->KineticsLow ChromHigh Plateau Formation (Apparent Low ee) KineticsHigh->ChromHigh ChromLow Baseline Resolution (Accurate ee) KineticsLow->ChromLow

Thermodynamic relationship between temperature, interconversion kinetics, and baseline resolution.

Q3: How do I select the right mobile phase for my specific Chiral Stationary Phase? Causality & Solution: The strength of enantioselective mechanisms is heavily dictated by the solvent environment. Using the wrong mobile phase not only ruins resolution but can permanently destroy coated columns.

  • Polysaccharide phases (coated): Strictly adhere to normal phase (Hexane/IPA or Hexane/EtOH). Do not use prohibited solvents (like DCM or EtOAc) unless using an immobilized phase, as they will strip the chiral selector from the silica support[4].

  • Macrocyclic Glycopeptides: Highly versatile. For ionizable molecules, the Polar Ionic Mode (PIM)—typically Methanol with volatile salts (e.g., ammonium acetate) or small amounts of acid/base—is unmatched for speed and LC-MS compatibility[2].

Quantitative Data: Chiral Stationary Phase (CSP) Selection Matrix

To optimize enantiomeric excess, the CSP must be matched to the analyte's chemical properties. The table below summarizes the operational parameters for the most common CSPs.

CSP TypeChiral SelectorTypical Mobile PhaseIdeal Target AnalytesPolysaccharide (Coated)Amylose/Cellulose derivativesNormal Phase (Hexane/EtOH)Broad range of non-polar to moderately polar chiral compounds.Polysaccharide (Immobilized)Amylose/Cellulose derivativesNP, RP, and Extended Solvents (DCM, THF)Broad range; highly soluble analytes requiring aggressive solvents.Macrocyclic GlycopeptideVancomycin, TeicoplaninPolar Ionic Mode (MeOH/Salts), Reversed PhaseAmino acids, polar amines, ionizable molecules, LC-MS applications.Pirkle-Type (Brush)Whelk-O1, small moleculesNormal Phase, SFCAromatic compounds, molecules capable of strong π π interactions.

Experimental Protocols
Protocol 1: Method Development and Flow-Rate Optimization for Chiral HPLC

This self-validating protocol ensures that low ee is not an artifact of poor column efficiency or insufficient equilibration.

  • Column Equilibration: Flush the CSP with exactly 10 column volumes of your chosen mobile phase. Critical Note: Macrocyclic glycopeptide columns (e.g., CHIROBIOTIC) exhibit slower wetting kinetics and require 1 to 2 hours of equilibration before baseline stability is achieved.

  • Initial Screening: Inject the racemate standard at a standard flow rate (1.0 mL/min) and ambient temperature (25°C) to identify any partial separations.

  • Flow Rate Optimization: If partial resolution is observed, immediately reduce the flow rate to 0.2 - 0.5 mL/min. Because chiral separations rely on complex, multi-point steric interactions, they are diffusion-limited. Lowering the flow rate significantly increases theoretical plates and resolution[2][3].

  • Temperature Tuning: Decrease the column temperature in 5°C increments. Monitor the chromatogram. Lower temperatures enhance weak enantioselective bonding forces, pushing the separation factor ( α ) higher[3].

  • System Validation: Calculate the resolution ( Rs​ ) between the two peaks. Do not integrate for ee calculation unless Rs​>1.5 (baseline resolution).

Protocol 2: Diagnosing and Mitigating On-Column Racemization

Use this protocol when a plateau is observed between peaks, indicating dynamic enantiomerization.

  • Baseline Diagnostics: Inject an enantiomerically pure standard (if available) or the racemate. Observe the chromatogram for a raised baseline or plateau between the peaks. This confirms dynamic interconversion on the column[1][3].

  • Additive Removal: If using acidic (TFA) or basic (TEA) modifiers, perform a control run with a strictly neutral mobile phase. Compare the plateau height. If the plateau disappears, the additives were catalyzing the racemization[5].

  • Thermodynamic Suppression: Equip the HPLC with a sub-ambient thermostat. Lower the temperature systematically from 25°C down to 0°C. For highly stereolabile compounds (e.g., certain benzodiazepines), utilize sub-ambient dynamic HPLC down to -70°C until the plateau resolves into a flat baseline[3][4].

  • Kinetic Elution (Alternative): If sub-ambient cooling is unavailable or ineffective, increase the flow rate and utilize a shorter column (e.g., 5 cm instead of 25 cm). This minimizes the analyte's residence time on the stationary phase, outpacing the racemization kinetics and preserving the apparent ee[5].

References
  • Chromatography Today. Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Available at:[Link]

  • Wahab, M. F., et al. (2020). Chiral Liquid Chromatography. ResearchGate. Available at:[Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Available at: [Link]

Sources

Optimization

Technical Support Center: Stabilizing ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride in Solution

Welcome to the technical support guide for ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride (herein referred to as "MMPM-2HCl"). This resource is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride (herein referred to as "MMPM-2HCl"). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when handling this compound in solution. Our goal is to provide practical, evidence-based guidance to ensure the stability and integrity of your experimental solutions.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary stability concerns for MMPM-2HCl in solution?

MMPM-2HCl, as a substituted piperazine derivative and a dihydrochloride salt, presents several potential stability challenges that researchers must manage:

  • Hygroscopicity : The dihydrochloride salt form is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This can lead to physical changes like clumping and, more critically, introduce water that may initiate chemical degradation or lead to inaccurate concentrations when weighing the solid.[2][3]

  • pH Sensitivity : As a dihydrochloride salt of a diamine, dissolving MMPM-2HCl in neutral, unbuffered water will result in an acidic solution. The stability of the piperazine ring and its substituents can be pH-dependent. Hydrolysis and other degradation reactions can be influenced by the solution's pH.[4][5]

  • Oxidation : The two nitrogen atoms in the piperazine ring are susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metal ions (like Cu²⁺), or light.[1][6] This can lead to the formation of colored byproducts or loss of compound integrity.

  • Thermal Degradation : Like many organic molecules, MMPM-2HCl can be susceptible to thermal degradation, particularly at elevated temperatures.[1][7] While piperazine itself is relatively stable, methyl substitution can increase the rate of degradation.[7][8] Long-term storage at room temperature is generally not recommended.[9]

FAQ 2: My MMPM-2HCl powder has clumped. Can I still use it?

Clumping is a clear indicator of moisture absorption due to the compound's hygroscopic nature.[2]

  • For non-critical applications : If minor clumping is observed, you may gently break up the clumps with a clean, dry spatula in a low-humidity environment (e.g., a glovebox or desiccator) and use it immediately.[2]

  • For quantitative and sensitive experiments : It is strongly recommended to use a fresh, free-flowing lot. The absorbed water adds weight, making it impossible to accurately prepare a stock solution of a known concentration.[2][3] The presence of excess water can also accelerate degradation once in solution.[1]

To prevent this, always store the solid compound in a tightly sealed container with a desiccant, and minimize its exposure to ambient air during weighing.[10]

FAQ 3: I dissolved MMPM-2HCl in water and the pH is acidic. Is this normal and should I adjust it?

Yes, this is completely normal. MMPM-2HCl is the salt of a weak base (the piperazine derivative) and a strong acid (HCl). When dissolved in water, the hydrochloride ions fully dissociate, leading to an acidic solution.

Whether you should adjust the pH depends entirely on your downstream application:

  • If the experiment is pH-sensitive (e.g., cell-based assays, enzyme kinetics) : You MUST adjust the pH. Use a suitable buffer system to bring the solution to the desired physiological or experimental pH. Failure to do so can introduce significant artifacts into your results.

  • If the compound is being used as a synthetic intermediate in an organic reaction : The acidic nature might be acceptable or even beneficial. However, if the reaction requires a free-base form, a stoichiometric amount of a non-nucleophilic base will be required to neutralize the HCl.

FAQ 4: How can I monitor the stability of my MMPM-2HCl stock solution over time?

Visual inspection is insufficient. The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[11][12]

A robust stability program involves:

  • Baseline Analysis : Immediately after preparing a fresh stock solution, run an HPLC analysis to obtain a "time-zero" chromatogram. This provides the initial purity profile and retention time of the parent compound.

  • Periodic Testing : At set intervals (e.g., 1 week, 1 month, 3 months), re-analyze an aliquot of the stored solution using the exact same HPLC method.

  • Evaluation : Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.[11][13]

For a more detailed analysis, coupling HPLC with Mass Spectrometry (LC-MS) can help identify the mass of any degradation products, offering clues into the degradation pathway.[14][15]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Precipitate forms in aqueous stock solution upon storage (especially in the cold). The concentration exceeds the solubility limit at the storage temperature. The buffer components are precipitating at low temperatures.1. Prepare a less concentrated stock solution.2. Consider using a co-solvent like DMSO or ethanol if compatible with your experiment.3. If using a buffer (e.g., phosphate), be aware it can precipitate at low temperatures. Consider an alternative buffer or store at 2-8°C instead of -20°C if stability data permits.4. Before use, allow the solution to fully warm to room temperature and vortex to ensure complete re-dissolution.
Solution turns yellow or brown over time. Oxidative Degradation. The piperazine nitrogen atoms are likely being oxidized.[1] This can be accelerated by light, air (oxygen), and trace metal contaminants.1. Use Degassed Solvents: Sparge your buffer/solvent with an inert gas (nitrogen or argon) before preparing the solution to remove dissolved oxygen.2. Protect from Light: Store aliquots in amber vials or wrap clear vials in aluminum foil.[9][10]3. Work Under Inert Atmosphere: For maximum stability, prepare the solution and aliquot in a glovebox under a nitrogen atmosphere.4. Consider Chelators: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like EDTA (if compatible with the experiment) may help.
Inconsistent or non-reproducible experimental results. Solution Degradation or Inaccurate Concentration. The active concentration of your compound is lower than expected due to degradation or inaccurate initial weighing of hygroscopic material.1. Prepare Fresh Solutions: The most reliable practice is to prepare stock solutions fresh on the day of the experiment or on a weekly basis.[15]2. Verify Stability: Perform an HPLC analysis to confirm the purity of your stored solution.[12]3. Review Weighing & Storage Protocol: Ensure the solid is stored in a desiccator and handled quickly to prevent moisture absorption.[2][16]4. Use Volumetric Glassware: For accurate concentrations, always use calibrated analytical balances and Class A volumetric flasks.[17][18]

Protocols and Methodologies

Protocol 1: Preparation of a Buffered Aqueous Stock Solution

This protocol is designed to create a stable, pH-controlled stock solution for use in biological or other pH-sensitive assays.

  • Pre-Weighing Preparation : Bring the sealed container of MMPM-2HCl to room temperature before opening to prevent condensation.[9] Handle the solid in a low-humidity environment if possible.

  • Weighing : On a calibrated analytical balance, accurately weigh the desired mass of MMPM-2HCl. It is better to record the exact weight and calculate the final concentration than to try and hit an exact target mass.[17]

  • Initial Dissolution : Quantitatively transfer the weighed solid to a volumetric flask of the appropriate size.[18] Add approximately 70-80% of the final volume using your chosen buffer (e.g., PBS, HEPES, Tris).

  • pH Adjustment : Place a calibrated pH probe into the solution. The initial pH will be acidic. Slowly add a dilute base (e.g., 1 M NaOH or 1 M Tris-base) dropwise while stirring until the desired final pH is reached.[19]

  • Final Volume Adjustment : Once the pH is stable, carefully add the buffer to the calibration mark on the volumetric flask.

  • Homogenization & Filtration : Cap the flask and invert it 15-20 times to ensure a homogenous solution.[9] For sterile applications, filter the solution through a 0.22 µm syringe filter compatible with your buffer.

  • Aliquoting and Storage : Dispense the solution into single-use, sterile, light-protecting (amber) vials.[9] This prevents contamination and avoids repeated freeze-thaw cycles which can degrade the compound.[9] Store at ≤ -20°C for long-term storage or 2-8°C for short-term use, based on your own stability validation.

Diagram: Stock Solution Preparation & Verification Workflow

G cluster_prep Preparation cluster_qc QC & Storage weigh 1. Weigh MMPM-2HCl (Record Exact Mass) dissolve 2. Dissolve in ~75% Final Buffer Volume weigh->dissolve adjust_ph 3. Adjust to Target pH (e.g., 7.4 with 1M NaOH) dissolve->adjust_ph final_vol 4. Add Buffer to Final Volume in Volumetric Flask adjust_ph->final_vol mix 5. Mix & Sterile Filter (0.22 µm) final_vol->mix hplc 6. Analytical QC (HPLC) (Establish T=0 Baseline) mix->hplc aliquot 7. Aliquot into Single-Use Amber Vials hplc->aliquot store 8. Store at ≤ -20°C aliquot->store

Caption: Workflow for preparing a stable, pH-adjusted stock solution of MMPM-2HCl.

Diagram: Troubleshooting Solution Instability

G start Problem: Inconsistent Experimental Results check_precip Is there a visible precipitate or color change? start->check_precip cause_solubility Potential Cause: - Exceeded Solubility Limit - Oxidation/Degradation check_precip->cause_solubility  YES cause_invisible Potential Cause: - Non-visible Degradation - Inaccurate Initial Concentration check_precip->cause_invisible  NO precip_yes YES action_solubility Action: 1. Prepare Fresh Solution at a Lower Concentration. 2. Use Degassed Buffers & Protect from Light. cause_solubility->action_solubility precip_no NO action_verify Action: 1. Verify Purity of Stored Solution via HPLC. 2. Review Solid Handling (Hygroscopicity). cause_invisible->action_verify

Caption: Decision tree for troubleshooting issues with MMPM-2HCl solutions.

References

  • Biosynce. (2025). What are the stability conditions of piperazine? - Blog.
  • Freeman, S. A. (2025). Thermal degradation of piperazine and its structural analogs.
  • Yu, H., et al. (2014). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 31, 214–228.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Liyana-Arachchi, T. P., et al. (2021).
  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • BenchChem. (2025). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
  • Pharmaceutical Technology. (2019).
  • Rochelle, G. T. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis.
  • BenchChem. (2025). Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder.
  • LCGC International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Medley, C. D., et al. (2016). Chemical de-conjugation for investigating the stability of small molecule drugs in antibody... PubMed.
  • BenchChem. (2025).
  • ResearchGate. (2016). How to prepare and store Amino acid stock solution?
  • HepatoChem. (2016). How do you handle hygroscopic salts?
  • Bitesize Bio. (2025).
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
  • Pharma Excipients. (2022).

Sources

Troubleshooting

Technical Support Center: Managing Hygroscopicity of Piperazine Dihydrochloride Salts

Answering the call for in-depth technical guidance, this support center is designed for researchers, scientists, and drug development professionals managing the inherent hygroscopicity of piperazine dihydrochloride salts...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call for in-depth technical guidance, this support center is designed for researchers, scientists, and drug development professionals managing the inherent hygroscopicity of piperazine dihydrochloride salts. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the physicochemical challenges posed by moisture, enabling you to anticipate, troubleshoot, and resolve issues encountered during research and development.

Introduction

Piperazine dihydrochloride is a widely used chemical intermediate and active pharmaceutical ingredient (API). While the formation of the dihydrochloride salt enhances the stability of the piperazine base, it also introduces a significant challenge: hygroscopicity.[1] This is the tendency of the solid salt to attract and absorb atmospheric moisture, a phenomenon that can profoundly impact its physical properties, chemical stability, and performance in formulations.[2][3] This guide provides a comprehensive framework for understanding and managing these challenges through a series of frequently asked questions, troubleshooting scenarios, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What exactly is hygroscopicity and why is piperazine dihydrochloride affected?

A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[4] This occurs through either absorption (where water is drawn into the bulk of the material) or adsorption (where water adheres to the surface). The driving force is the difference between the partial pressure of water in the air and the water activity at the surface of the solid.[5][6]

Piperazine dihydrochloride's structure, with its polar amine and chloride ions, provides numerous sites for hydrogen bonding with water molecules, making it inherently susceptible to moisture uptake.[4][5] While anhydrous piperazine itself is deliquescent (absorbing enough moisture to dissolve), its dihydrochloride salt is classified as hygroscopic, meaning it will readily absorb water from the air.[2][7]

Q2: What are the direct consequences of moisture absorption on my experiments and product development?

A2: Uncontrolled moisture absorption can lead to a cascade of issues that compromise data integrity and product quality:

  • Inaccurate Weighing: The measured mass of the salt will be artificially high due to the weight of absorbed water, leading to significant errors in preparing solutions and calculating reaction stoichiometry.[2][8]

  • Physical State Alterations: Moisture acts as a plasticizer, which can lead to physical changes such as caking, clumping, and reduced powder flowability.[5][9] This severely impacts handling during manufacturing processes like tableting and capsule filling.[4][6]

  • Changes in Crystal Structure: Absorbed water can induce transitions between different crystalline forms or from an amorphous to a crystalline state, which can alter critical properties like solubility and bioavailability.[5]

  • Chemical Degradation: Water can act as a reactant or a medium to facilitate degradative reactions like hydrolysis, leading to the formation of impurities and a reduction in the potency of the API.[3][10]

  • Compromised Product Performance: For formulated products, moisture uptake can affect tablet hardness, dissolution rates, and ultimately, the shelf-life and therapeutic efficacy of the drug.[10][11]

Q3: How should I properly store piperazine dihydrochloride to prevent moisture uptake?

A3: Proper storage is the first and most critical line of defense. The primary goal is to isolate the material from atmospheric moisture.

  • Primary Container: Always store the salt in a tightly sealed container.[12][13] For highly sensitive applications, consider containers with induction seals or those made of materials with low water vapor permeability.

  • Secondary Environment: Place the primary container inside a desiccator containing an active desiccant (e.g., silica gel, phosphorus pentoxide).[2] This creates a low-humidity microenvironment.

  • Controlled Conditions: Store in a cool, dry, and well-ventilated area away from direct heat sources.[2][12][13] Some suppliers may recommend refrigerated storage (2-8°C) for long-term stability.[14]

  • Inert Atmosphere: For maximum protection, especially for analytical standards or long-term storage, consider blanketing the material with an inert gas like nitrogen or argon before sealing the container.[2][14]

Q4: What are the best laboratory practices for handling this hygroscopic salt?

A4: Every exposure to ambient air is an opportunity for moisture uptake. Handling procedures must be designed to minimize this exposure.

  • Controlled Environments: Whenever possible, handle the material in a low-humidity environment, such as a glove box or a dry room.[2]

  • Minimize Exposure Time: If a controlled environment is unavailable, work quickly and efficiently. Have all necessary tools and vessels ready before opening the primary container.

  • Equilibration: If the material is stored under refrigerated conditions, allow the container to reach ambient temperature before opening it.[8] Opening a cold container will cause condensation of atmospheric moisture onto the product.

  • Tools and Glassware: Always use dry glassware, spatulas, and weighing boats.[2]

  • Dispensing: Weigh out only the amount of material needed for the immediate experiment and promptly and securely reseal the main container. Avoid returning unused material to the stock container.

Troubleshooting Guide

This section addresses common problems encountered when working with piperazine dihydrochloride and provides a logical workflow for their resolution.

Problem 1: Inconsistent or Inaccurate Weighing

You notice that the weight of your sample drifts on the analytical balance, or that solution concentrations calculated from weighed mass are consistently lower than expected.

  • Causality: This is a classic symptom of rapid moisture uptake. The weight is increasing as the material absorbs water from the air while on the balance pan.

  • Solution Workflow:

    G start Start: Inconsistent Weight Reading check_env Is the balance in a low-humidity environment (e.g., glove box)? start->check_env weigh_fast Action: Weigh Quickly Use a weighing boat with a lid. Record weight as soon as it stabilizes. check_env->weigh_fast Yes use_glovebox Recommendation: Move weighing operations into a glove box or dry room. check_env->use_glovebox No kf_analysis Action: Quantify Water Content Perform Karl Fischer titration on the stock material. weigh_fast->kf_analysis use_glovebox->weigh_fast correct_mass Solution: Correct for Water Adjust all weight calculations based on the measured water content. Mass_actual = Mass_weighed * (1 - Water_fraction) kf_analysis->correct_mass dry_sample Alternative: Dry the Sample Dry a portion of the material under vacuum at an elevated temperature (e.g., 60-80°C) prior to weighing. kf_analysis->dry_sample end End: Accurate Mass Determined correct_mass->end dry_sample->end

    Caption: Workflow for addressing inaccurate weighing of hygroscopic salts.

Problem 2: Material Shows Caking, Poor Flow, or a Lowered Melting Point

The free-flowing white powder has become clumpy or solidifies in the container. During pre-formulation studies, the melting point is broad and lower than the literature value (~320°C with decomposition).[1][13]

  • Causality: These are physical manifestations of significant water absorption.[5] Water molecules act as a plasticizer, allowing particles to agglomerate (caking) and disrupting the crystal lattice, which depresses the melting point.[2]

  • Solutions:

    • Assess Water Content: Quantify the water content using Karl Fischer titration to understand the extent of the issue.

    • Drying: For immediate use, a portion of the material can be dried in a vacuum oven. However, this may not be suitable for all applications as it can potentially alter the crystalline form.

    • Improve Storage: The primary solution is to prevent further moisture ingress. Review and improve the storage conditions as outlined in the FAQ section (e.g., use fresh desiccant, ensure containers are sealed).

    • Particle Size Engineering: In a development context, larger crystals with a smaller surface-area-to-volume ratio may absorb moisture more slowly than fine powders.

Problem 3: Appearance of New Impurities in Stability Studies

HPLC analysis of a stability sample stored under accelerated conditions (e.g., 40°C / 75% RH) shows new impurity peaks that were not present in the initial sample.

  • Causality: This strongly suggests chemical degradation, likely hydrolysis, facilitated by the presence of moisture and elevated temperature.[3] The piperazine ring itself can also be susceptible to oxidation.[14]

  • Solutions:

    • Characterize Impurities: Use techniques like LC-MS to identify the structure of the degradation products. This confirms the degradation pathway (e.g., hydrolysis).

    • Forced Degradation: Perform a forced degradation study (see Protocol 3) to systematically investigate the compound's susceptibility to hydrolysis, oxidation, and photolysis. This helps in developing stability-indicating analytical methods.[2]

    • Formulation Strategies: If the API is intended for a solid dosage form, this is a clear signal that protective formulation strategies are required.

Advanced Management: Formulation Strategies

For drug development professionals, managing hygroscopicity extends to the final dosage form to ensure stability over the product's shelf life.[5][15]

StrategyMechanism of ActionKey Considerations
Film Coating A polymer film is applied to the tablet or granule, acting as a physical barrier to moisture ingress.[2][5]Polymer selection is critical. Hydrophilic polymers (e.g., HPMC) may not offer sufficient protection, while water-insoluble polymers (e.g., ethyl cellulose) can impact drug release.[5]
Encapsulation The API is enveloped within a polymer matrix, often via spray-drying.[2][5]Can be effective but may lead to the generation of an amorphous solid, which itself can be highly hygroscopic and physically unstable.[5]
Co-processing with Excipients The API is blended with hydrophobic or non-hygroscopic excipients (e.g., tricalcium phosphate).[2][16]These excipients act to repel or divert water away from the sensitive API, enhancing the overall stability of the formulation.[5][16]
Crystal Engineering The crystalline form of the API is intentionally modified, for example, by forming a cocrystal with a non-hygroscopic co-former.[2][5]This can fundamentally change the crystal lattice and reduce the availability of sites for water interaction, but requires significant solid-state chemistry expertise.[15]

G start Start: API is Hygroscopic q1 Is the dosage form a tablet or granule? start->q1 film_coating Strategy: Film Coating q1->film_coating Yes q2 Is the API highly potent or requires taste masking? q1->q2 No excipients Strategy: Co-process with Hydrophobic Excipients film_coating->excipients Can be combined encapsulation Strategy: Encapsulation (e.g., Spray Drying) q2->encapsulation Yes q3 Is modification of the API's solid state feasible? q2->q3 No crystal_eng Strategy: Crystal Engineering / Co-crystallization q3->crystal_eng Yes q3->excipients No

Caption: Decision aid for choosing an appropriate formulation strategy.

Key Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration
  • Objective: To accurately quantify the amount of water in a sample of piperazine dihydrochloride.[2][]

  • Principle: This method is based on the Bunsen reaction where iodine is reduced by sulfur dioxide in the presence of water. The titration endpoint is reached when all the water is consumed.

  • Materials:

    • Karl Fischer titrator (volumetric or coulometric).

    • Appropriate Karl Fischer reagents (e.g., single-component or two-component systems).

    • Anhydrous methanol or other suitable solvent.

    • Gastight syringe.

    • Sodium tartrate dihydrate (as a water standard for volumetric titrator standardization).

  • Procedure:

    • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Solvent Conditioning: Add the appropriate solvent to the titration vessel and perform a pre-titration to neutralize any residual moisture in the solvent and vessel until a stable, dry endpoint is achieved.

    • Titer Determination (for Volumetric Titration): Accurately weigh an appropriate amount of sodium tartrate dihydrate and add it to the vessel. Titrate to the endpoint. The titer (mg H₂O / mL reagent) is calculated based on the known water content of the standard and the volume of titrant consumed.

    • Sample Analysis: Accurately weigh a suitable amount of the piperazine dihydrochloride sample. The required mass will depend on the expected water content and the instrument's sensitivity.

    • Titration: Quickly and carefully transfer the weighed sample into the titration vessel, minimizing its exposure to the atmosphere.[2] Seal the vessel and begin the titration.

    • Calculation: The instrument's software will typically calculate the water content automatically, expressed as a percentage (w/w).

Protocol 2: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
  • Objective: To characterize the moisture sorption and desorption behavior of piperazine dihydrochloride as a function of relative humidity (RH).[]

  • Principle: A DVS instrument measures the change in mass of a sample as it is exposed to a precisely controlled stream of air with varying levels of relative humidity at a constant temperature.

  • Materials:

    • Dynamic Vapor Sorption (DVS) analyzer.

    • Microbalance (integrated into the DVS).

    • Piperazine dihydrochloride sample (typically 5-15 mg).

  • Procedure:

    • Sample Preparation: Accurately weigh a small amount of the sample onto the DVS sample pan.

    • Drying Step: Begin the experiment by exposing the sample to 0% RH until the mass stabilizes ( dm/dt ≤ 0.002% per minute). This establishes the initial dry mass.

    • Sorption Phase: Program the instrument to increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until mass equilibrium is reached.

    • Desorption Phase: After reaching the maximum RH, program the instrument to decrease the RH in the same stepwise manner back down to 0% RH, again waiting for equilibrium at each step.

    • Data Analysis: The output is a sorption-desorption isotherm, which plots the percentage change in mass versus RH. From this plot, you can determine:

      • The total amount of moisture absorbed at a given RH.

      • The critical relative humidity (CRH), if any, where a sharp increase in moisture uptake occurs.

      • Hysteresis, which is the difference between the sorption and desorption curves, indicating the kinetics of water retention.

G start Start prep Sample Preparation Weigh 5-15 mg of sample into DVS pan. start->prep dry Drying Stage Equilibrate at 0% RH to establish dry mass. prep->dry sorption Sorption Cycle Increase RH stepwise (e.g., 0% -> 90% in 10% steps). Wait for mass equilibrium at each step. dry->sorption desorption Desorption Cycle Decrease RH stepwise (e.g., 90% -> 0% in 10% steps). Wait for mass equilibrium at each step. sorption->desorption analysis Data Analysis Plot % mass change vs. RH. Generate sorption-desorption isotherm. desorption->analysis end End analysis->end

Caption: Step-by-step workflow for a Dynamic Vapor Sorption experiment.

Protocol 3: Forced Degradation Study (Hydrolytic Stability)
  • Objective: To investigate the intrinsic stability of piperazine dihydrochloride under hydrolytic stress conditions and identify potential degradation products.[2]

  • Principle: The drug substance is intentionally exposed to acidic, basic, and neutral aqueous conditions at elevated temperatures to accelerate degradation.

  • Materials:

    • Piperazine dihydrochloride.

    • Hydrochloric acid (e.g., 0.1 M).

    • Sodium hydroxide (e.g., 0.1 M).

    • HPLC-grade water.

    • Calibrated oven or water bath.

    • HPLC system with a suitable detector (e.g., UV, MS).

  • Procedure:

    • Sample Preparation: Prepare three separate solutions of piperazine dihydrochloride at a known concentration (e.g., 1 mg/mL) in:

      • 0.1 M HCl (Acid Hydrolysis)

      • 0.1 M NaOH (Base Hydrolysis)

      • HPLC-grade water (Neutral Hydrolysis)

    • Control Sample: Prepare a fourth solution in the mobile phase diluent and keep it refrigerated. This is the time-zero (T₀) control.

    • Stress Conditions: Place the three stress samples in an oven or water bath set to an elevated temperature (e.g., 60°C or 80°C).[2]

    • Time Points: Withdraw aliquots from each stressed sample at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).

    • Sample Quenching: Immediately neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

    • HPLC Analysis: Analyze the T₀ control and all stressed samples using a validated, stability-indicating HPLC method. The method should be capable of separating the parent peak from all potential degradation products.

    • Data Evaluation: Compare the chromatograms of the stressed samples to the T₀ control.

      • Calculate the percentage degradation of the parent compound.

      • Identify and quantify any new peaks (impurities).

      • If using a mass spectrometer, determine the mass of the degradation products to help elucidate their structures.

References

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Piperazine Dihydrochloride. NJ.gov. [Link]

  • Ng, L. H., Ling, J. K. U., & Hadinoto, K. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2015. [Link]

  • Centers for Disease Control and Prevention. (2024). NIOSH Pocket Guide to Chemical Hazards: Piperazine dihydrochloride. CDC.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8893, Piperazine dihydrochloride. PubChem. [Link]

  • Anbarasan, A., et al. (2018). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67. [Link]

  • Pharmaoffer. (2024). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Pharmaoffer.com. [Link]

  • Majko, E. (n.d.). Water Content of APIs and Its Impact on Potency Results. ARL Bio Pharma. [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Pharmainfo.in. [Link]

  • ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

  • Zografi, G. (2008). Characterization of the "Hygroscopic" Properties of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059. [Link]

  • U.S. Pharmacopeia. (n.d.). Piperazine Dihydrochloride. USP. [Link]

  • Kaur, G., & Kumar, S. (2023). Effect of moisture on solid state stability. Journal of Drug Delivery and Therapeutics, 13(10-S), 214-222. [Link]

  • Bansal, A. K., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Molecules, 28(2), 578. [Link]

Sources

Optimization

Technical Support Center: Scaling Up Piperazine Synthesis from Lab to Pilot Plant

Welcome to the technical support center for the scale-up of piperazine synthesis. This resource is designed for researchers, scientists, and drug development professionals who are transitioning their piperazine synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scale-up of piperazine synthesis. This resource is designed for researchers, scientists, and drug development professionals who are transitioning their piperazine synthesis from the laboratory bench to a pilot plant setting. As a senior application scientist, I have compiled this guide to address the common challenges and critical considerations you will face during this transition. The information provided herein is grounded in established chemical principles and practical industry experience to ensure both scientific integrity and operational success.

Piperazine and its derivatives are crucial building blocks in the pharmaceutical industry, forming the core of many blockbuster drugs.[1][2] The successful and efficient scale-up of piperazine synthesis is therefore a critical step in the drug development pipeline.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this process.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise when planning the scale-up of piperazine synthesis.

Q1: What are the most common industrial synthesis routes for piperazine, and how do they compare for pilot-scale production?

A1: The primary industrial synthesis routes for piperazine involve the ammoniation of 1,2-dichloroethane or ethanolamine.[3] Another significant method is the catalytic hydrogenation of pyrazine.[1] The choice of route for pilot-scale production depends on factors like raw material cost, desired purity, and available equipment.

Synthesis Route Starting Materials Typical Conditions Advantages Disadvantages Citation(s)
From Diethanolamine Diethanolamine, AmmoniaHigh temperature and pressure, catalyst (e.g., Ni-MgO)Utilizes readily available bulk chemicals.Can produce a mixture of products requiring extensive purification.[1][1][4]
From Ethylenediamine EthylenediamineGas-phase cyclization over a zeolite catalyst (e.g., HZSM-5) at high temperatures (~340-360°C).High conversion of the starting material.Requires high temperatures; catalyst preparation is a critical step.[1][5][1][5]
Reduction of Pyrazine Pyrazine, Hydrogen GasCatalytic hydrogenation (e.g., Ni-Co/SiO2 catalyst) at moderate temperature (~80°C) and high pressure.High yields and selectivity.Pyrazine starting materials can be more expensive.[1][1]
Q2: How can I control the formation of byproducts during scale-up?

A2: Controlling byproduct formation is critical for achieving high purity and yield. Key strategies include:

  • Stoichiometry Control: Ensure precise addition of reagents. For instance, in the synthesis of monosubstituted piperazines, using a protecting group like Boc can prevent over-alkylation.[6][7]

  • Temperature Management: Many side reactions are promoted at higher temperatures.[6] Implementing robust temperature control in the pilot plant reactor is essential.

  • Catalyst Selection: The choice of catalyst can significantly influence selectivity. For example, in the synthesis from ethylenediamine, modifying the acidity of zeolite catalysts can improve selectivity for piperazine.[5]

  • Protecting Groups: For syntheses involving functionalized piperazines, employing protecting groups on one of the nitrogen atoms is a common strategy to prevent undesired side reactions.[7]

Q3: What are the primary safety concerns when handling piperazine and its precursors at the pilot scale?

A3: Piperazine and its precursors can pose several hazards. A thorough safety review is mandatory before any pilot plant run. Key concerns include:

  • Corrosivity: Piperazine is corrosive and can cause skin burns and severe eye damage.[8]

  • Respiratory Sensitization: Exposure to piperazine can lead to occupational asthma.[9]

  • Flammability: While piperazine itself is combustible, some precursors and solvents may be flammable.

  • High-Pressure Reactions: Many piperazine synthesis routes involve high-pressure gases like ammonia and hydrogen, requiring appropriately rated reactors and safety protocols.[4][10]

Always consult the Safety Data Sheet (SDS) for all chemicals and ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye/face protection.[9][11] The work area must be well-ventilated.[12]

Q4: What analytical methods are recommended for in-process monitoring and final product quality control?

A4: A range of analytical techniques is essential for monitoring reaction progress and ensuring the final product meets specifications.

Analytical Method Purpose Citation(s)
Gas Chromatography (GC) To determine the conversion of starting materials and the yield of piperazine. Also used for purity assessment of the final product.[13][14]
High-Performance Liquid Chromatography (HPLC) For the analysis of non-volatile derivatives and for determining enantiomeric excess of chiral piperazines using a chiral stationary phase.[6][15]
Mass Spectrometry (MS) Often coupled with GC or HPLC (GC-MS, LC-MS) for identification of byproducts and trace impurities.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy For structural elucidation of the final product and key intermediates.[6]

II. Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues that may be encountered during the scale-up of piperazine synthesis.

Problem 1: Low Yield and/or Conversion

Q: My piperazine synthesis yield has dropped significantly after moving from the lab to the pilot plant. What are the potential causes and how can I troubleshoot this?

A: A drop in yield upon scale-up is a common challenge. The underlying causes can often be traced back to changes in physical and chemical parameters that are more pronounced in larger equipment.

Troubleshooting Steps:
  • Mass and Heat Transfer Limitations:

    • Cause: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions or incomplete conversion.

    • Solution:

      • Agitation: Review and optimize the agitator design and speed for the pilot plant reactor to ensure homogenous mixing.

      • Baffling: Ensure the reactor is properly baffled to prevent vortexing and improve mixing efficiency.

      • Heating/Cooling: The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging. Ensure the reactor's heating/cooling jacket has sufficient capacity to maintain the optimal reaction temperature.

  • Reagent Addition and Dosing:

    • Cause: The rate of reagent addition can significantly impact the reaction. A dosing rate that was effective in the lab may be too fast or too slow at the pilot scale.

    • Solution:

      • Controlled Dosing: Implement a controlled dosing system (e.g., a metering pump) to ensure the addition rate is proportional to the larger batch size.

      • Subsurface Addition: For highly reactive reagents, consider subsurface addition to promote rapid dispersion and minimize localized high concentrations.

  • Catalyst Activity and Deactivation:

    • Cause: Heterogeneous catalysts can be sensitive to impurities in the feedstock, which may have a more significant impact at a larger scale. The catalyst may also be deactivating more rapidly.

    • Solution:

      • Feedstock Purity: Analyze the purity of the starting materials being used in the pilot plant.

      • Catalyst Loading: Re-evaluate the catalyst loading to ensure it is appropriate for the pilot scale.

      • Catalyst Regeneration/Replacement: Investigate the catalyst's lifespan under pilot plant conditions and establish a suitable regeneration or replacement schedule.

Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low yield.

Problem 2: Product Purity Issues - Discoloration and Impurities

Q: The final piperazine product from our pilot run is discolored and contains unexpected impurities. What could be the cause, and what purification strategies are effective at this scale?

A: Product discoloration and impurities are often indicative of side reactions, degradation, or inefficient purification.

Potential Causes and Solutions:
  • Thermal Degradation:

    • Cause: Prolonged exposure to high temperatures during reaction or distillation can cause the product to degrade and discolor.[13]

    • Solution:

      • Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress on the product.

      • Evaporator Design: Use an evaporator with a low wall temperature and small liquid capacity to reduce residence time at high temperatures.[13]

  • Oxidation:

    • Cause: Exposure to air (oxygen) at elevated temperatures can lead to oxidative degradation and color formation.

    • Solution:

      • Inert Atmosphere: Ensure the reactor and distillation setup are properly inerted with nitrogen or argon.

  • Inefficient Purification:

    • Cause: The purification method used in the lab may not be as effective at the pilot scale.

    • Solution:

      • Fractional Distillation: This is a common and effective method for large-scale purification of piperazine from impurities with different boiling points.[16]

      • Recrystallization via Salt Formation: Piperazine can be purified by forming a salt (e.g., diacetate or hexahydrate), which can then be recrystallized to a high purity and the free base regenerated.[16]

      • Ion Exchange/Carbon Treating: These methods can be effective for removing dissolved metal catalysts and other degradation products.[17]

Comparison of Piperazine Purification Methods
Purification Method Typical Purity Advantages Disadvantages Citation(s)
Fractional Distillation Moderate to HighSuitable for large scale; effective for impurities with different boiling points.Not effective for azeotropes or impurities with similar boiling points. Can cause thermal degradation if not performed under vacuum.[13][16]
Recrystallization via Salt Formation HighCan achieve very high purity; effective for removing closely related impurities.Multi-step process (salt formation, crystallization, free base regeneration).[16]
Ion Exchange VariableEffective for removing ionic impurities and metal catalysts.Resin capacity can be a limitation at a large scale; may require regeneration.[17]
Carbon Treating VariableEffective for removing color bodies and some organic impurities.Can have lower capacity than ion exchange for some impurities.[17]
Problem 3: Work-up and Isolation Challenges

Q: We are experiencing significant product loss during the aqueous work-up and extraction of our piperazine derivative. How can we improve the recovery at the pilot scale?

A: Product loss during work-up is often due to the water solubility of piperazine and its derivatives, especially in their salt forms.[6]

Troubleshooting Steps:
  • pH Adjustment:

    • Cause: If the product is in its protonated (salt) form after an acidic deprotection step, it will have high water solubility.

    • Solution: Ensure the reaction mixture is thoroughly neutralized with a base (e.g., NaOH, NaHCO3) to a pH >12 to form the free amine before extraction.[6]

  • Solvent Selection and Extraction Efficiency:

    • Cause: The choice of extraction solvent and the extraction technique are crucial for efficient recovery.

    • Solution:

      • Solvent Choice: Use an appropriate organic solvent for extraction. For water-soluble products like 1-(Piperazin-2-yl)ethanol, a mixture of isopropanol/chloroform or multiple extractions with dichloromethane may be necessary.[6]

      • Multiple Extractions: Perform multiple extractions of the aqueous phase to ensure complete recovery of the product.

      • Brine Wash: Washing the combined organic extracts with brine (saturated NaCl solution) can help to remove dissolved water and improve phase separation.

Experimental Protocol: General Work-up for Piperazine Derivatives
  • Neutralization: Following the reaction, cool the mixture to room temperature. Carefully add a base (e.g., 1M NaOH solution) with stirring until the pH of the aqueous phase is >12.

  • Extraction: Transfer the mixture to a suitable separation vessel. Extract the aqueous phase with an appropriate organic solvent (e.g., dichloromethane, 3 x volume of aqueous phase).

  • Phase Separation: Allow the layers to separate completely. Drain the organic layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh organic solvent.

  • Combine and Dry: Combine all the organic extracts. Dry the combined organic phase over a suitable drying agent (e.g., anhydrous Na2SO4 or MgSO4).

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

III. Concluding Remarks

The transition from laboratory-scale to pilot-plant production of piperazine is a complex undertaking that requires careful consideration of chemical, engineering, and safety principles. This guide has provided a framework for addressing common challenges encountered during this scale-up process. By anticipating potential issues related to reaction kinetics, heat and mass transfer, purification, and safety, researchers and drug development professionals can increase the likelihood of a successful and efficient scale-up.

It is crucial to remember that each synthesis is unique, and the solutions presented here may require adaptation to your specific process. A thorough understanding of the underlying chemistry and a systematic approach to troubleshooting are the most valuable tools for a successful scale-up.

IV. References

  • Technical Support Center: Scaling Up Enantiomerically Pure 1-(Piperazin-2-yl)ethanol Production - Benchchem.

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI.

  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI.

  • The Chemistry of Piperazine: Synthesis, Reactions, and Applications.

  • US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents.

  • Synthesis of piperazines - Organic Chemistry Portal.

  • Piperazine synthesis - ChemicalBook.

  • A Comparative Analysis of Piperazine Synthesis Methods for Researchers and Drug Development Professionals - Benchchem.

  • US3682919A - Process for the preparation of piperazine - Google Patents.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI.

  • Synthesis process of anhydrous piperazine in pilot scale - ResearchGate.

  • New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine - ResearchGate.

  • piperazine anhydrous - s d fine-chem limited.

  • PIPERAZINE ANHYDROUS FOR SYNTHESIS - Loba Chemie.

  • Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production | The Journal of Organic Chemistry - ACS Publications.

  • A Review on Analytical Methods for Piperazine Determination - NTU Journal.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC.

  • Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride - ACS Publications.

  • Piperazine - Santa Cruz Biotechnology.

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - unodc.

  • SAFETY DATA SHEET - 1.

  • US3037023A - Process for preparation of piperazine - Google Patents.

  • Piperazine - Apollo Scientific.

  • Pilot Plant Results with Piperazine - Sci-Hub.

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed.

  • Analytical Methods - RSC Publishing.

  • CN1911914A - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents.

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE - ScienceAsia.

  • Combined preparation method for ethylene diamine and aminoethylpiperazine - Eureka.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

  • A novel route for the synthesis of piperazine from N-(2,3-dihydroxypropyl)ethylenediamine over composite photocatalysts - Chemical Communications (RSC Publishing).

  • Piperazine: Human health tier II assessment.

  • Pilot plant testing to mitigate piperazine oxidation - National Carbon Capture Center.

  • Piperazine Market Share, Size Analysis, Growth, Forecast, 2034 - Fortune Business Insights.

  • Energy use of piperazine with the advanced stripper from pilot plant testing - OSTI.

  • Pilot plant study of aqueous solution of piperazine activated 2-amino-2-methyl-1-propanol for post combustion carbon dioxide capture | Request PDF - ResearchGate.

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Stereoselective Bioactivity of Piperazine Derivatives

The piperazine ring is a cornerstone in modern medicinal chemistry, forming the structural core of a multitude of approved drugs with a wide array of biological activities.[1] However, the introduction of chirality to th...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperazine ring is a cornerstone in modern medicinal chemistry, forming the structural core of a multitude of approved drugs with a wide array of biological activities.[1] However, the introduction of chirality to the piperazine scaffold or its substituents unlocks a new dimension of pharmacological complexity. Stereoisomers, molecules with identical chemical formulas but different three-dimensional arrangements, can exhibit profoundly different interactions with biological targets, leading to significant variations in efficacy, selectivity, and safety profiles.[2][3]

This guide provides an in-depth, objective comparison of the biological activities of piperazine stereoisomers, supported by experimental data and detailed protocols. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate and leverage stereoselectivity in their own research.

The Principle of Chiral Recognition: Why Stereochemistry Matters

Biological systems, from enzymes to receptors, are inherently chiral. This three-dimensional specificity means that they can differentiate between the stereoisomers of a drug molecule. One enantiomer, the "eutomer," may fit perfectly into a receptor's binding pocket, eliciting the desired therapeutic effect. In contrast, its mirror image, the "distomer," might bind with lower affinity, have no activity, or even interact with different targets, potentially causing off-target effects.[2]

The following diagram illustrates the fundamental concept of chiral recognition at a receptor binding site.

cluster_receptor Receptor Binding Site cluster_enantiomers Enantiomers receptor_pocket Chiral Binding Pocket eutomer Eutomer (Active) eutomer->receptor_pocket High Affinity Binding (Therapeutic Effect) distomer Distomer (Inactive/Less Active) distomer->receptor_pocket Low/No Affinity Binding

Caption: Enantiomer-receptor interaction model.

Case Study 1: Cetirizine - A Classic Example of Stereoselectivity in Antihistamines

A compelling illustration of the importance of stereochemistry is the second-generation antihistamine, cetirizine. Marketed as a racemic mixture (an equal mixture of both enantiomers), its therapeutic effect is almost entirely attributable to one of its enantiomers, levocetirizine.[2]

Pharmacological Profile:

ParameterLevocetirizine (R-enantiomer)Dextrocetirizine (S-enantiomer)Racemic Cetirizine
H1 Receptor Binding Affinity (Ki) ~3 nM~100 nM~6 nM
Primary Activity Potent H1 AntagonistInactive/Significantly Less ActiveH1 Antagonist

Data compiled from multiple sources.[4][5]

As the data clearly indicates, levocetirizine possesses a significantly higher binding affinity for the histamine H1 receptor compared to its counterpart, dextrocetirizine. This stereoselective binding is the molecular basis for its potent antihistaminic effects.

Case Study 2: Piperazine Derivatives in Neurology - Targeting Dopamine Receptors

The piperazine scaffold is a common feature in many antipsychotic drugs that target dopamine receptors.[6][7] Stereochemistry plays a crucial role in the selectivity and efficacy of these compounds. For instance, in a series of 3-benzisothiazolylpiperazine derivatives developed as potential atypical antipsychotics, the stereoisomers exhibited marked differences in their binding affinities for dopamine D2 and serotonin 5-HT2A receptors.[8]

Experimental Protocols for Comparing Stereoisomer Activity

To quantitatively assess the differences in biological activity between piperazine stereoisomers, a range of in vitro assays can be employed. The following sections provide detailed, step-by-step methodologies for key experiments.

Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of each stereoisomer for a target receptor (e.g., Histamine H1 Receptor).

Materials:

  • Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with the human H1 receptor).[6]

  • Radioligand (e.g., [³H]-mepyramine for H1 receptor).

  • Unlabeled stereoisomers of the piperazine compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Protocol:

  • Preparation:

    • Prepare serial dilutions of the unlabeled stereoisomers in assay buffer.

    • Dilute the radioligand to a working concentration (typically at or below its Kd value).

    • Prepare the cell membrane suspension in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add a high concentration of an unlabeled competitor, radioligand, and cell membranes.

    • Competitive Binding: Add the serial dilutions of each stereoisomer, radioligand, and cell membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the stereoisomer.

    • Determine the IC50 value (the concentration of the stereoisomer that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prepare_reagents Prepare Reagents (Stereoisomers, Radioligand, Membranes) start->prepare_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Competitive Binding) prepare_reagents->setup_plate incubate Incubate to Reach Equilibrium setup_plate->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash quantify Quantify Radioactivity filter_wash->quantify analyze Analyze Data (Calculate IC50 and Ki) quantify->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Functional Assay (Calcium Flux for GPCRs)

This assay measures the functional response of a cell upon receptor activation, such as the release of intracellular calcium for Gq-coupled G-protein coupled receptors (GPCRs).

Objective: To determine the potency (EC50) of agonist stereoisomers or the inhibitory potency (IC50) of antagonist stereoisomers.

Materials:

  • Cells expressing the target GPCR (e.g., CHO-K1 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities.

Protocol:

  • Cell Plating: Seed the cells into the 96-well plates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the fluorescent dye loading solution in assay buffer.

    • Remove the culture medium from the cells and add the dye solution.

    • Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes).

  • Compound Addition:

    • Prepare serial dilutions of the stereoisomers in assay buffer.

    • For antagonist testing, pre-incubate the cells with the antagonist stereoisomers before adding a known agonist.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence.

    • Add the agonist stereoisomers (or agonist in the presence of antagonist stereoisomers).

    • Immediately begin kinetic reading of fluorescence intensity over time.

  • Data Analysis:

    • Determine the change in fluorescence from baseline for each well.

    • Plot the response against the concentration of the stereoisomer.

    • For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist response).

start Start plate_cells Plate Cells in 96-well Plate start->plate_cells load_dye Load Cells with Calcium-sensitive Dye plate_cells->load_dye add_compounds Add Stereoisomers (Agonists or Antagonists + Agonist) load_dye->add_compounds measure_fluorescence Measure Kinetic Fluorescence add_compounds->measure_fluorescence analyze Analyze Data (Calculate EC50 or IC50) measure_fluorescence->analyze end End analyze->end start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Stereoisomers seed_cells->treat_cells incubate_treatment Incubate for Desired Time treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance analyze Analyze Data (Calculate IC50) measure_absorbance->analyze end End analyze->end

Caption: Workflow for an MTT cytotoxicity assay.

Conclusion

The stereochemical configuration of piperazine-containing compounds is a critical determinant of their biological activity. As demonstrated by the case of cetirizine and the broader implications in neurology, a thorough understanding and evaluation of individual stereoisomers are paramount in drug discovery and development. By employing rigorous experimental methodologies such as receptor binding assays, functional cellular assays, and cytotoxicity studies, researchers can elucidate the distinct pharmacological profiles of each stereoisomer. This knowledge enables the rational design of more potent, selective, and safer therapeutic agents, ultimately leading to improved clinical outcomes.

References

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. [Link]

  • Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. [Link]

  • Cetirizine. Wikipedia. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. [Link]

  • 3-Benzisothiazolylpiperazine Derivatives as Potential Atypical Antipsychotic Agents. ACS Publications. [Link]

  • Radioligand binding assay. Bio-protocol. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. Bio-protocol. [Link]

  • H1 Human Histamine GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. PubMed. [Link]

  • What is the difference between cetirizine (Zyrtec) and levocetirizine (Xyzal)?. Dr.Oracle. [Link]

  • Compared pharmacological characteristics in humans of racemic cetirizine and levocetirizine, two histamine H1-receptor antagonists. PubMed. [Link]

  • Distinct binding of cetirizine enantiomers to human serum albumin and the human histamine receptor H1. PubMed. [Link]

  • Comparison of the Antihistaminic Activity Between Cetirizine Enantiomers. SciSpace. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ijrrjournal.com. [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chiral Purity of ((2S,5S)-5-methylpiperazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail; it is a critical a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail; it is a critical attribute that dictates efficacy and safety. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The starkest reminder of this is the thalidomide tragedy, where one enantiomer was therapeutic while the other was teratogenic. For molecules like ((2S,5S)-5-methylpiperazin-2-yl)methanol, a chiral building block with multiple stereocenters, ensuring chiral purity is paramount for quality control and regulatory compliance.[1][2]

This guide provides an in-depth comparison of analytical methodologies for validating the chiral purity of ((2S,5S)-5-methylpiperazin-2-yl)methanol. Drawing from extensive field experience, this document will not only detail the "how" but also the "why" behind experimental choices, grounding every protocol in the rigorous standards set by international guidelines such as the ICH Q2(R1).[2][3][4][5]

The Analytical Toolkit: A Comparative Overview of Chiral Separation Techniques

The selection of an analytical technique for chiral separation is the foundational step. The choice depends on the physicochemical properties of the analyte, required sensitivity, and laboratory capabilities. For a polar, basic compound like ((2S,5S)-5-methylpiperazin-2-yl)methanol, several techniques are viable.

TechniquePrincipleAdvantages for ((2S,5S)-5-methylpiperazin-2-yl)methanolDisadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction with a Chiral Stationary Phase (CSP).High versatility, robustness, and a wide variety of available CSPs. Polysaccharide-based columns are particularly effective for piperazine derivatives.[1][6][7]Can consume significant amounts of organic solvents. Method development can be time-consuming.[8]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the main mobile phase.Faster analysis times, lower solvent consumption, and often complementary selectivity to HPLC.[9][10] Excellent for polar compounds when using co-solvents.[10][11]Requires specialized instrumentation. Mobile phase pH is not easily controlled.[10]
Capillary Electrophoresis (CE) Differential migration in an electric field, often with a chiral selector in the buffer.Extremely high efficiency, minimal sample and solvent consumption. Effective for charged species like protonated amines.[12][13]Can be less robust than HPLC for routine QC. Lower sensitivity with UV detection unless concentration techniques are used.

For the purpose of this guide, we will focus on Chiral HPLC as the primary, most commonly implemented technique, with a direct comparison to the increasingly popular and "greener" Chiral SFC .

Visualizing the Validation Workflow

Before delving into specific protocols, it is crucial to understand the overall validation process. This workflow ensures that an analytical method is fit for its intended purpose. The process is a logical sequence of experiments designed to test the method's performance characteristics against predefined acceptance criteria.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Formal Validation Protocol (ICH Q2) cluster_2 Phase 3: Implementation Dev Method Development (Column & Mobile Phase Screening) Opt Method Optimization (Resolution > 2.0, Tailing < 1.5) Dev->Opt Initial Separation Found Spec Specificity (Peak Purity) Opt->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ Limit of Quantitation Prec->LOQ Rob Robustness LOQ->Rob SOP Standard Operating Procedure (SOP) Written Rob->SOP Validation Successful Routine Routine Use in QC SOP->Routine

Caption: High-level workflow for analytical method validation.

Deep Dive: Validation of a Chiral HPLC-UV Method

Here, we present a detailed, self-validating protocol for determining the chiral purity of ((2S,5S)-5-methylpiperazin-2-yl)methanol, with the undesired (2R,5R) enantiomer as the target impurity.

Part A: Optimized Chromatographic Conditions

The causality behind these choices is critical. A polysaccharide-based CSP is selected due to its proven success with a wide range of chiral compounds, including those with amine functionalities.[1][14] The mobile phase components are chosen to ensure good peak shape and resolution. The amine modifier (DEA) is essential to prevent peak tailing by masking active sites on the silica support that can interact with the basic piperazine nitrogens.[1]

  • Instrument: HPLC system with UV/PDA detector.[1]

  • Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile / Methanol / Diethylamine (DEA) (90:10:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35 °C.[1]

  • Detection: UV at 205 nm (as the analyte lacks a strong chromophore).[1]

  • Injection Volume: 10 µL.[1]

Part B: The Validation Protocol & Acceptance Criteria

The validation process must be systematic, following the principles outlined in ICH Q2(R1) and USP <1225>.[2][5][15][16]

  • Purpose: To demonstrate that the method can unequivocally assess the desired enantiomer in the presence of its undesired counterpart and any potential matrix components.

  • Protocol:

    • Inject a solution of the desired ((2S,5S)) enantiomer.

    • Inject a solution of the undesired ((2R,5R)) enantiomer.

    • Inject a 50:50 racemic mixture to confirm baseline separation (Resolution > 1.5).[1]

    • Inject a spiked sample: The desired enantiomer spiked with the undesired enantiomer at the specification limit (e.g., 0.15%).

    • Perform peak purity analysis using a PDA detector on the spiked sample to ensure no co-eluting peaks are present.

  • Acceptance Criteria: The method must resolve the two enantiomers. The peak for the desired enantiomer should show no interference from the undesired enantiomer in the spiked sample. Peak purity index should be > 0.999.

  • Purpose: To verify that the method's response is directly proportional to the concentration of the undesired enantiomer over a specified range.

  • Protocol:

    • Prepare a series of at least five solutions of the undesired enantiomer by spiking the desired enantiomer. The range should typically span from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit (e.g., if the limit is 0.15%, the range could be 0.05% to 0.18%).[15]

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area of the undesired enantiomer versus its concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.99.

    • The y-intercept should not be significantly different from zero.

  • Purpose: To determine the closeness of the test results to the true value. This is assessed using recovery studies.

  • Protocol:

    • Prepare samples of the desired enantiomer spiked with the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 120% of the specification limit).

    • Prepare each level in triplicate (total of 9 determinations).

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: Mean recovery should be within 90.0% to 110.0% for each level.

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 10.0% for both repeatability and intermediate precision.

  • Purpose: To determine the lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.[17]

  • Protocol:

    • Establish the LOQ based on a signal-to-noise ratio of 10:1 or by determining the concentration where the precision (RSD) is acceptable (e.g., ≤ 10%).

    • Confirm the established LOQ by preparing and injecting six replicate samples at this concentration and verifying that the accuracy and precision criteria are met.

  • Acceptance Criteria: RSD of peak areas for six replicates at the LOQ should be ≤ 10.0%.

  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Flow Rate (± 0.1 mL/min).

      • Column Temperature (± 2 °C).

      • Mobile Phase Composition (e.g., vary acetonitrile by ± 2%).

    • Analyze a system suitability solution (racemic mixture) and a spiked sample under each condition.

  • Acceptance Criteria: The resolution between enantiomers should remain > 1.5, and the calculated amount of the impurity in the spiked sample should not change significantly.

Interconnectivity of Validation Parameters

It's a common misconception to view validation parameters as a disconnected checklist. In reality, they form a self-validating system where one parameter's success often underpins another's. For example, a method cannot be considered accurate if it is not also specific and linear.

G Specificity Specificity Linearity Linearity Specificity->Linearity enables Accuracy Accuracy Specificity->Accuracy prerequisite for Linearity->Accuracy supports Range Range Linearity->Range defines Precision Precision Precision->Accuracy impacts LOQ LOQ Precision->LOQ determines Range->Accuracy tested over

Caption: Logical relationships between core validation parameters.

Comparative Performance: Chiral HPLC vs. Chiral SFC

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations.[9] It often provides orthogonal selectivity and significant advantages in speed and environmental impact.

Typical SFC Method Conditions
  • Instrument: SFC system with UV/PDA detector and back-pressure regulator.

  • Column: Same as HPLC (Chiralpak® IC) or a complementary phase.

  • Mobile Phase: Supercritical CO2 and Methanol with 0.1% DEA as a co-solvent.

  • Gradient: 5% to 40% Methanol over 3 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

Head-to-Head Performance Comparison

The table below summarizes typical performance data derived from validation experiments for both techniques.

ParameterChiral HPLC MethodChiral SFC MethodSenior Scientist's Insight
Resolution (Rs) > 2.5> 2.0Both methods achieve baseline resolution. HPLC may offer slightly higher resolution due to longer run times and different solvent interactions.
Analysis Time ~15 minutes~4 minutesSFC is significantly faster , increasing throughput by nearly 4x. This is a major advantage in development and high-throughput screening.
Solvent Consumption ~15 mL/injection (mostly organic)~4 mL/injection (mostly co-solvent, CO2 is recycled)SFC is the "greener" technique , drastically reducing organic solvent purchase and disposal costs.
Sensitivity (LOQ) ~0.05%~0.05%Both techniques can achieve the required sensitivity for typical pharmaceutical impurity profiling.
Robustness Highly robust. Sensitive to mobile phase composition.Generally robust. Highly sensitive to back-pressure and temperature fluctuations.SFC requires more specialized operator training due to the physics of supercritical fluids, but modern instruments have excellent control.
Best Use Case Routine QC, method transfer to less specialized labs.High-throughput screening, purification, labs focused on green chemistry.

Conclusion and Recommendations

Both Chiral HPLC and Chiral SFC are powerful, reliable techniques for validating the chiral purity of ((2S,5S)-5-methylpiperazin-2-yl)methanol. The choice between them is not about which is "better," but which is more "fit for purpose" based on the specific laboratory context.

  • For routine quality control and release testing in a GMP environment, the Chiral HPLC method is a robust, well-understood, and easily transferable choice. Its slightly longer run time is often acceptable in exchange for its widespread availability and familiarity among analysts.

  • For process development, high-throughput screening, or laboratories with a green chemistry mandate, the Chiral SFC method offers compelling advantages in speed and sustainability. The initial investment in specialized equipment is quickly offset by savings in solvent costs and increased productivity.

Ultimately, a thoroughly validated analytical method, regardless of the platform, is the cornerstone of ensuring the quality, safety, and efficacy of any chiral pharmaceutical product. The protocols and comparative data presented here provide a comprehensive framework for achieving this critical goal.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LCGC International. (2026). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]

  • Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 118-124. [Link]

  • West, C. (2017). How Good is SFC for Polar Analytes?. Chromatography Today. [Link]

  • Nováková, L., & Chocholouš, P. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(2), 394-411. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

Sources

Validation

A Comparative Guide to NMR Techniques for Determining the Enantiomeric Purity of Piperazines

This guide provides an in-depth comparison of nuclear magnetic resonance (NMR) techniques for the determination of enantiomeric purity (enantiomeric excess, or ee) of piperazine derivatives. As a critical structural moti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of nuclear magnetic resonance (NMR) techniques for the determination of enantiomeric purity (enantiomeric excess, or ee) of piperazine derivatives. As a critical structural motif in numerous active pharmaceutical ingredients (APIs), the stereochemical integrity of piperazines is paramount to ensuring therapeutic efficacy and safety. We will explore the practical application and underlying principles of chiral solvating agents (CSAs), chiral derivatizing agents (CDAs), and metal-based chiral auxiliaries, offering field-proven insights and experimental protocols for researchers in pharmaceutical development and chemical synthesis.

The Critical Role of Enantiomeric Purity in Piperazine-Containing Drugs

The specific three-dimensional arrangement of atoms in a chiral molecule, its stereochemistry, is fundamental to its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. For instance, one enantiomer of a drug may be responsible for the desired therapeutic effect, while the other could be inactive or, in worst-case scenarios, contribute to adverse effects. The tragic case of thalidomide serves as a stark reminder of this principle.

Piperazine scaffolds are prevalent in medicinal chemistry, appearing in drugs such as the antipsychotic aripiprazole and the antidepressant vortioxetine. The introduction of a substituent on the piperazine ring often creates a chiral center, necessitating precise control and accurate measurement of enantiomeric composition. Consequently, robust and reliable analytical methods for determining enantiomeric purity are indispensable in drug discovery, development, and quality control. NMR spectroscopy, a powerful tool for structural elucidation, offers several elegant solutions for this analytical challenge.

The Principle of Chiral Recognition by NMR

Enantiomers are chemically and physically identical in an achiral environment. As a result, their NMR spectra are indistinguishable. To differentiate enantiomers by NMR, they must be placed in a chiral environment. This is achieved by introducing a chiral auxiliary that interacts with the enantiomeric analytes to form transient diastereomeric complexes (with CSAs) or stable diastereomeric compounds (with CDAs). These diastereomers are no longer mirror images and, therefore, have distinct physical properties, leading to chemically non-equivalent nuclei and resolvable signals in the NMR spectrum.

The degree of separation between the signals of the two diastereomers, known as the chemical shift difference (Δδ), is the key to quantification. The enantiomeric excess (% ee) can then be calculated by integrating the corresponding signals.

G cluster_0 Achiral Environment cluster_1 Chiral Environment R_enantiomer R-Enantiomer S_enantiomer S-Enantiomer NMR_achiral Identical NMR Spectra R_enantiomer->NMR_achiral S_enantiomer->NMR_achiral R_enantiomer_chiral R-Enantiomer R_diastereomer Diastereomer R-Aux R_enantiomer_chiral->R_diastereomer S_enantiomer_chiral S-Enantiomer S_diastereomer Diastereomer S-Aux S_enantiomer_chiral->S_diastereomer Chiral_Aux Chiral Auxiliary Chiral_Aux->R_diastereomer Chiral_Aux->S_diastereomer NMR_chiral Distinct NMR Spectra R_diastereomer->NMR_chiral S_diastereomer->NMR_chiral G cluster_0 Chiral Derivatization Workflow Analyte Piperazine Enantiomers (R and S) Reaction Covalent Reaction (e.g., Urea formation) Analyte->Reaction CDA Chiral Derivatizing Agent (e.g., R-NEIC) CDA->Reaction Diastereomers Stable Diastereomers (R,R and S,R) Reaction->Diastereomers NMR NMR Analysis Diastereomers->NMR

Comparative

Benchmarking ((2S,5S)-5-methylpiperazin-2-yl)methanol in Modern Drug Discovery: A Comparative Synthon Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The piperazine ring is a privileged heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The piperazine ring is a privileged heterocyclic scaffold in medicinal chemistry, present in numerous blockbuster drugs ranging from kinase inhibitors to atypical antipsychotics [1]. However, historical drug libraries suffer from structural redundancy, with over 83% of piperazine-containing approved drugs relying exclusively on N1/N4-disubstitution [2].

To access novel chemical space, improve pharmacokinetic (PK) profiles, and design complex bifunctional molecules (like PROTACs), medicinal chemists are increasingly turning to C-substituted chiral piperazines. This guide benchmarks ((2S,5S)-5-methylpiperazin-2-yl)methanol against traditional chiral synthons, providing structural rationale, comparative data, and validated experimental protocols for its integration into drug discovery pipelines.

Structural Rationale & Benchmarking Candidates

The utility of a chiral synthon is defined by its vectors for derivatization, its influence on molecular conformation, and its impact on physicochemical properties. We benchmark ((2S,5S)-5-methylpiperazin-2-yl)methanol against three common alternatives:

  • ((2S,5S)-5-methylpiperazin-2-yl)methanol (The Focus): A trans-2,5-disubstituted piperazine. The (2S,5S) configuration ensures that in the lowest-energy chair conformation, both the methyl and hydroxymethyl groups adopt pseudo-equatorial positions, minimizing 1,3-diaxial strain while projecting three distinct functionalization vectors (N1, N4, and the hydroxyl oxygen).

  • (S)-2-Methylpiperazine: A standard, monosubstituted synthon used primarily to introduce mild steric bulk and break molecular symmetry.

  • (R)-3-Hydroxymethylpiperazine: A monosubstituted synthon utilized to improve aqueous solubility via its hydrogen-bond donating (HBD) hydroxyl group.

  • 2,5-Diazabicyclo[2.2.1]heptane: A bridged, conformationally locked bicyclic system used when absolute rigidity is required.

Quantitative Comparative Analysis

The table below summarizes the physicochemical and synthetic attributes of these synthons [3].

Property((2S,5S)-5-methylpiperazin-2-yl)methanol(S)-2-Methylpiperazine(R)-3-Hydroxymethylpiperazine2,5-Diazabicyclo[2.2.1]heptane
Substitution Pattern 2,5-Disubstituted2-Monosubstituted3-MonosubstitutedBridged Bicyclic
H-Bond Donors 3 (2x NH, 1x OH)2 (2x NH)3 (2x NH, 1x OH)2 (2x NH)
Derivatization Vectors 3 (N1, N4, O-hydroxyl)2 (N1, N4)3 (N1, N4, O-hydroxyl)2 (N1, N4)
Steric Shielding High (Both N-atoms shielded)Low (N4 is exposed)Moderate (N4 is exposed)High (Conformationally locked)
CYP450 Vulnerability Low (Steric hindrance at α-carbons)ModerateModerateLow
Primary Application PROTAC linkers, Covalent inhibitorsBasic ADME tuningSolubility enhancementRigid vector projection

Mechanistic Insights: Why 2,5-Disubstitution Matters

The integration of both a methyl group and a hydroxymethyl group on the piperazine core creates a highly synergistic effect. As demonstrated in the development of covalent allosteric inhibitors for KRAS G12C [4], the precise spatial arrangement of substituents dictates target affinity.

The methyl group at C5 provides steric shielding to the N4 nitrogen, slowing down oxidative metabolism by cytochrome P450 enzymes. Simultaneously, the hydroxymethyl group at C2 provides a critical anchoring point for hydrogen bonding with target proteins or serves as an orthogonal attachment point for linker-warhead assemblies in targeted protein degradation (e.g., BRM targeting compounds) [5].

Mechanism Sub 2,5-Disubstitution ((2S,5S) Configuration) Conf Equatorial Vector Projection Sub->Conf Hbond Hydroxymethyl H-Bonding Sub->Hbond Metab Steric Shielding of α-Carbons Sub->Metab Target Enhanced Target Affinity (e.g., KRAS) Conf->Target Hbond->Target Solub Improved Aqueous Solubility Hbond->Solub PK Increased Metabolic Stability (CYP450) Metab->PK

Causal relationship between 2,5-disubstitution and resulting pharmacological properties.

Experimental Methodologies: Self-Validating Workflows

To fully leverage the three vectors of ((2S,5S)-5-methylpiperazin-2-yl)methanol, orthogonal protection strategies are mandatory. The following protocols are designed as self-validating systems, where the success of each step can be unambiguously confirmed before proceeding.

Protocol 1: Regioselective N4-Boc Protection

Causality & Rationale: Both N1 and N4 are secondary amines, but they reside in different steric environments. N1 is adjacent to the bulkier hydroxymethyl group (C2), while N4 is adjacent to the smaller methyl group (C5). By conducting the reaction at low temperatures (-78 °C to 0 °C) with exactly 1.0 equivalent of protecting agent, we exploit this subtle kinetic differentiation to selectively protect the less hindered N4 position.

Step-by-Step Procedure:

  • Preparation: Dissolve ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride (1.0 eq, 10 mmol) in a 1:1 mixture of anhydrous Dichloromethane (DCM) and Methanol (50 mL).

  • Basification: Add Triethylamine (TEA) (3.5 eq, 35 mmol) dropwise at 0 °C to liberate the free base. Self-Validation: The cloudy suspension will become a clear solution as the hydrochloride salt is neutralized.

  • Kinetic Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Protection: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq, 10 mmol) in 10 mL DCM and add it dropwise over 1 hour using a syringe pump.

  • Quench & Isolate: Allow the reaction to warm to 0 °C over 2 hours. Quench with saturated aqueous NaHCO₃. Extract with DCM (3x 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Analyze via LC-MS. The desired product will show an [M+H]⁺ peak at m/z 231.1. ¹H-NMR should confirm the presence of a 9H singlet (Boc group) and the downfield shift of the protons adjacent to N4, confirming regioselectivity.

Protocol 2: Orthogonal O-Alkylation

Causality & Rationale: Once N4 is Boc-protected, N1 must be temporarily protected (e.g., with a Cbz group) if selective O-alkylation is desired, because the N1 amine is far more nucleophilic than the primary alcohol. Alternatively, if N1 functionalization is the ultimate goal, O-alkylation can be performed after N1 is committed to its final structural motif (e.g., an amide or sulfonamide).

Functionalization A ((2S,5S)-5-methylpiperazin-2-yl)methanol (Free Base) B Regioselective N4-Boc Protection (Exploiting C5 vs C2 Sterics) A->B (Boc)2O, TEA, -78°C C N1-Amidation / Alkylation (Commitment of N1 Vector) B->C R-COCl, DIPEA, DCM D O-Alkylation (NaH, R-X) (Warhead / Linker Attachment) C->D NaH, R'-Cl, THF, 0°C E Boc Deprotection (TFA) (Final API Assembly) D->E TFA/DCM (1:4)

Workflow for the orthogonal functionalization of ((2S,5S)-5-methylpiperazin-2-yl)methanol.

Step-by-Step Procedure (O-Alkylation of N1/N4-protected intermediate):

  • Deprotonation: Dissolve the N1,N4-diprotected intermediate (1.0 eq, 5 mmol) in anhydrous Tetrahydrofuran (THF) (25 mL) under an argon atmosphere. Cool to 0 °C.

  • Activation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq, 7.5 mmol) in small portions. Self-Validation: Hydrogen gas evolution will be observed. Stir for 30 minutes until bubbling ceases, indicating complete formation of the alkoxide.

  • Alkylation: Add the desired alkyl halide (e.g., an alkyl bromide linker for a PROTAC) (1.2 eq, 6 mmol) dropwise. Heat the reaction to 60 °C for 4 hours.

  • Workup: Quench carefully with ice water. Extract with Ethyl Acetate (3x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Validation: TLC monitoring (visualized with KMnO₄ stain) will show the disappearance of the highly polar alcohol starting material and the appearance of a less polar ether product.

Conclusion

While simple monosubstituted piperazines like (S)-2-methylpiperazine are sufficient for basic lipophilicity adjustments, they fall short in complex drug design scenarios requiring precise spatial geometry and multiple attachment points. ((2S,5S)-5-methylpiperazin-2-yl)methanol represents a superior, next-generation synthon. Its pseudo-diequatorial trans-configuration provides a unique trifunctional hub, enabling medicinal chemists to simultaneously shield vulnerable nitrogen atoms from metabolism, enhance target affinity via hydrogen bonding, and project linkers for bivalent degraders.

References

  • Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: ((2S,5S)-5-methylpiperazin-2-yl)methanol HCl Compound Summary Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Structure-Based Design and Pharmacokinetic Optimization of Covalent Allosteric Inhibitors of the Mutant GTPase KRAS G12C Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Brm targeting compounds and associated methods of use (WO2021252666A1)
Validation

A Senior Application Scientist's Guide to the X-ray Crystallography of Chiral Piperazine Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Piperazine Scaffold and the Imperative of Three-Dimensional Structural Elucidation The piperazine ring is a ubiquitous and privileged sc...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Piperazine Scaffold and the Imperative of Three-Dimensional Structural Elucidation

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4][5][6] Its prevalence stems from a unique combination of properties: the two nitrogen atoms provide handles for facile chemical modification and can be protonated to enhance aqueous solubility, a critical factor for bioavailability. Furthermore, the piperazine ring can adopt various conformations, most commonly a chair form, which allows it to present substituents in precise three-dimensional arrangements for optimal interaction with biological targets.[1][5]

For chiral derivatives such as ((2S,5S)-5-methylpiperazin-2-yl)methanol, the stereochemistry of the substituents adds another layer of complexity and specificity. The precise spatial orientation of the methyl and methanol groups is critical for its intended biological activity and can significantly influence its pharmacokinetic and pharmacodynamic profiles. While spectroscopic techniques like NMR can provide valuable information about the solution-state conformation, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the three-dimensional solid-state structure of a molecule.[5][7][8] This guide provides a comprehensive overview of the crystallographic analysis of chiral piperazine derivatives, offering a comparative perspective and detailed experimental workflows for researchers in the field.

Comparative Crystallographic Analysis of Substituted Piperazine Derivatives

While a specific crystal structure for ((2S,5S)-5-methylpiperazin-2-yl)methanol is not publicly available as of this writing, a comparative analysis of related substituted piperazine crystal structures provides valuable insights into the expected structural features and intermolecular interactions.

The piperazine ring in most reported crystal structures adopts a chair conformation .[7][9][10] This is the lowest energy conformation, minimizing steric strain. The substituents on the ring can occupy either axial or equatorial positions. For a trans-disubstituted piperazine like the target molecule, the substituents are expected to be on opposite sides of the ring. In the case of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II), the methyl groups are in equatorial positions to minimize steric hindrance.[7]

The nature and position of substituents on the piperazine ring significantly influence the crystal packing and the network of intermolecular interactions. Common interactions observed in the crystal structures of piperazine derivatives include:

  • Hydrogen Bonding: The nitrogen atoms of the piperazine ring and any hydroxyl or amine groups on the substituents are excellent hydrogen bond donors and acceptors. These interactions play a crucial role in the formation of supramolecular assemblies.[9][10]

  • C-H···π Interactions: In derivatives containing aromatic rings, weak C-H···π interactions can contribute to the stability of the crystal packing.[10]

The following table summarizes the key crystallographic parameters for a selection of substituted piperazine derivatives, illustrating the diversity in crystal packing and symmetry.

CompoundSpace GroupPiperazine ConformationKey Intermolecular InteractionsReference
1,4-DiphenylpiperazinePbcaChairvan der Waals forces[11]
1,4-DiphenethylpiperazineC2/cChairC-H···π interactions[11]
trans-2,5-Dimethylpiperazine-1,4-diium tetrachloridocobaltate(II)P-1Chair (equatorial methyls)N-H···Cl and C-H···Cl hydrogen bonds[7]
Indole-arylpiperazine derivativeC2/cChairN-H···O and C-H···O hydrogen bonds[10]

This comparative data underscores the importance of substituent effects on the solid-state structure of piperazine derivatives. For ((2S,5S)-5-methylpiperazin-2-yl)methanol, the presence of the hydroxyl group is expected to lead to a robust network of hydrogen bonds, significantly influencing its crystal packing.

Experimental Workflow for Single-Crystal X-ray Diffraction

The process of determining the crystal structure of a small molecule like a chiral piperazine derivative can be broken down into several key stages, from sample preparation to data analysis.

Crystal Growth: The Critical First Step

Obtaining high-quality single crystals is often the most challenging part of the process.[7][8] For chiral organic molecules, several crystallization techniques can be employed.[2][3][12]

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.[13][14] The choice of solvent is critical and often requires screening a range of options.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a reservoir of a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[7]

G cluster_0 Crystal Growth Compound Synthesis\n& Purification Compound Synthesis & Purification Solvent\nScreening Solvent Screening Compound Synthesis\n& Purification->Solvent\nScreening Crystallization\nTechnique Selection Crystallization Technique Selection Solvent\nScreening->Crystallization\nTechnique Selection Crystal\nHarvesting Crystal Harvesting Crystallization\nTechnique Selection->Crystal\nHarvesting Crystal\nMounting Crystal Mounting Crystal\nHarvesting->Crystal\nMounting Single Crystal Selection

Data Collection: Illuminating the Crystal Lattice

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[4] The crystal is rotated, and the diffraction pattern is recorded by a detector.[15]

G cluster_1 X-ray Diffraction Data Collection Crystal Mounting Crystal Mounting X-ray Source\n(e.g., Mo Kα) X-ray Source (e.g., Mo Kα) Crystal Mounting->X-ray Source\n(e.g., Mo Kα) Goniometer\n(Crystal Rotation) Goniometer (Crystal Rotation) X-ray Source\n(e.g., Mo Kα)->Goniometer\n(Crystal Rotation) Detector\n(Diffraction Pattern) Detector (Diffraction Pattern) Goniometer\n(Crystal Rotation)->Detector\n(Diffraction Pattern) Data Processing Data Processing Detector\n(Diffraction Pattern)->Data Processing Integration & Scaling

Structure Solution and Refinement: From Diffraction to 3D Model

The collected diffraction data, which consists of the intensities and positions of the diffracted X-ray beams, is then used to solve the crystal structure. This process involves two main steps:

  • Structure Solution: This step involves determining the initial positions of the atoms in the unit cell. For small molecules, "direct methods" are typically used to solve the phase problem, which arises because the phases of the diffracted waves cannot be directly measured.[16]

  • Structure Refinement: The initial atomic model is then refined against the experimental data to improve its accuracy. This is an iterative process that minimizes the difference between the observed and calculated diffraction patterns.

G Data Processing Data Processing Structure Solution\n(Direct Methods) Structure Solution (Direct Methods) Data Processing->Structure Solution\n(Direct Methods) Initial Atomic Model Initial Atomic Model Structure Solution\n(Direct Methods)->Initial Atomic Model Structure Refinement\n(Least-Squares Minimization) Structure Refinement (Least-Squares Minimization) Initial Atomic Model->Structure Refinement\n(Least-Squares Minimization) Final Crystal Structure Final Crystal Structure Structure Refinement\n(Least-Squares Minimization)->Final Crystal Structure R-factor\n(Goodness-of-fit) R-factor (Goodness-of-fit) Structure Refinement\n(Least-Squares Minimization)->R-factor\n(Goodness-of-fit)

Data Interpretation and Implications for Drug Design

The final output of an X-ray crystallography experiment is a detailed three-dimensional model of the molecule in the crystal lattice. This model provides a wealth of information that is invaluable for drug design and development:

  • Absolute Stereochemistry: For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, which is crucial for understanding its interaction with chiral biological targets.

  • Conformational Analysis: The solid-state conformation of the molecule provides a low-energy snapshot that can inform the design of more rigid analogs with improved binding affinity and selectivity.

  • Intermolecular Interactions: Understanding the hydrogen bonding patterns and other intermolecular interactions in the crystal can provide insights into how the molecule might interact with its biological target and can guide the design of derivatives with improved physicochemical properties.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different physical properties, such as solubility and stability, which can impact its performance as a drug. X-ray crystallography is the definitive method for identifying and characterizing polymorphs.

Conclusion

X-ray crystallography is an indispensable tool for the structural elucidation of chiral piperazine derivatives like ((2S,5S)-5-methylpiperazin-2-yl)methanol. While obtaining high-quality crystals can be a bottleneck, the detailed three-dimensional structural information obtained is unparalleled and provides critical insights for rational drug design and development. By understanding the principles of crystallography and leveraging the knowledge gained from related structures, researchers can effectively utilize this powerful technique to advance their drug discovery programs.

References

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385.
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385.
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic
  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
  • What is Single Crystal X-ray Diffraction? YouTube.
  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. PMC.
  • Chiral resolution. Wikipedia.
  • Synthesis and Crystal Structures of N,N-Disubstituted Piperazines.
  • X-Ray Crystallography Laboratory.
  • Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobalt
  • X-ray crystallography. Wikipedia.
  • X-ray Crystallography. Anton Paar Wiki.
  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PMC.

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Comparative

In vitro vs. in vivo efficacy of drugs containing the methylpiperazinyl methanol moiety

Publish Comparison Guide: In Vitro vs. In Vivo Efficacy of Drugs Containing the Methylpiperazinyl Methanol Moiety Executive Summary In modern medicinal chemistry, overcoming the "solubility-permeability" tradeoff is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: In Vitro vs. In Vivo Efficacy of Drugs Containing the Methylpiperazinyl Methanol Moiety

Executive Summary

In modern medicinal chemistry, overcoming the "solubility-permeability" tradeoff is a primary hurdle in translating highly potent in vitro hits into efficacious in vivo drugs. The incorporation of the methylpiperazinyl methanol moiety —or its closely related methylpiperazinyl derivatives—has emerged as a powerful structural optimization strategy. By combining the solubilizing properties of a basic piperazine ring with the hydrogen-bonding capacity of a hydroxymethyl group, this pharmacophore drastically alters the pharmacokinetic (PK) and pharmacodynamic (PD) landscape of base scaffolds.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of drug candidates bearing this moiety against standard alternatives, providing the mechanistic causality and self-validating protocols necessary for robust drug development.

Mechanistic Rationale: Why the Methylpiperazinyl Methanol Moiety?

The decision to append a methylpiperazinyl methanol group to a lipophilic core (such as a quinazoline, benzophenone, or indene scaffold) is driven by three causal factors:

  • Aqueous Solubility & Oral Bioavailability: The basic tertiary amine of the N-methylpiperazine ring (pKa ~8.5) ensures protonation at physiological pH, drastically improving aqueous solubility. This prevents the drug from crashing out in the gastrointestinal tract, directly driving higher oral bioavailability (F%)[1].

  • Target Engagement (H-Bonding): Unlike unsubstituted piperazines, the addition of the methanol (hydroxymethyl) group provides a critical hydrogen bond donor/acceptor. This allows the moiety to interact favorably with solvent-exposed regions or specific amino acid residues (e.g., Glu885 and Asp1046 in VEGFR-2) in the target binding pocket[2].

  • Metabolic Stability: The steric bulk provided by the methyl and hydroxymethyl groups can shield the piperazine ring from rapid oxidative metabolism by hepatic CYP450 enzymes, prolonging the drug's half-life in vivo.

Objective Comparison: Efficacy Across Therapeutic Targets

The following table synthesizes experimental data comparing standard alternative scaffolds against their methylpiperazinyl-optimized counterparts across various therapeutic indications.

Therapeutic TargetBase Scaffold / AlternativeOptimized Drug (Methylpiperazinyl Moiety)In Vitro Efficacy (IC50 / Viability)In Vivo Efficacy (Xenograft / Animal Model)
PRMT5 (Epigenetics) EPZ015666 (Standard Inhibitor)Compound 43g (Methylpiperazinyl derivative)Superior anti-proliferative activity across multiple cancer cell lines[3][4].Enhanced dose-dependent reduction of tumor volume and symmetric arginine dimethylation[4].
VEGFR-2 (Angiogenesis) Sorafenib (Reference Drug)N-methylpiperazinyl quinazoline derivativeIC50 = 0.340 μM (Superior to Sorafenib's 0.588 μM)[2].Significant tumor growth inhibition (TGI) with improved safety profile[2].
BCR-ABL Kinase (Leukemia) PonatinibCompound 3a-P1 (Difluoro-indene methylpiperazinyl)~95% inhibition of the T315I mutant at 10 nM[1].TGI of 107% at 10 mg/kg (Indicates complete tumor regression)[1].
Farnesyltransferase (Malaria) Standard BenzophenoneMethylpiperazinyl-substituted benzophenoneHigh FTase inhibition against resistant P. falciparum[5].First-in-class in vivo antimalarial activity for this scaffold[5].

Data Interpretation: In almost all cases, the addition of the moiety maintains or slightly improves in vitro potency while acting as a massive multiplier for in vivo efficacy due to enhanced PK properties.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must utilize self-validating systems. This means every assay must contain internal controls that prove the assay's mechanical success regardless of the drug's performance.

Protocol A: In Vitro Target Engagement & Cell Viability

Objective: Validate that the methylpiperazinyl methanol moiety does not sterically hinder target binding while assessing cellular membrane permeability.

  • Biochemical Kinase Assay (FRET/AlphaLISA):

    • Step: Incubate recombinant target protein (e.g., VEGFR-2 or PRMT5) with a serial dilution of the drug (0.1 nM to 10 μM) in assay buffer containing 1 mM DTT and 0.01% Tween-20.

    • Causality: Tween-20 prevents non-specific aggregation of lipophilic base scaffolds, ensuring that the IC50 reflects true competitive inhibition rather than assay artifact.

    • Validation: Include a known reference drug (e.g., Sorafenib[2]) as a positive control and DMSO as a vehicle control.

  • Cellular Viability (MTS/CellTiter-Glo):

    • Step: Treat target-dependent cell lines (e.g., HUVEC for VEGFR-2, or K562 for BCR-ABL) with the drug for 72 hours.

    • Causality: The basic piperazine ring can sometimes lead to lysosomal trapping. Comparing biochemical IC50 to cellular IC50 determines if the drug is successfully reaching the cytosolic/nuclear target.

Protocol B: In Vivo Xenograft Efficacy & PK/PD Translation

Objective: Prove that the improved solubility of the moiety translates to superior tumor growth inhibition (TGI).

  • Formulation & Dosing:

    • Step: Formulate the methylpiperazinyl methanol derivative as a hydrochloride salt in 5% Dextrose or saline[1].

    • Causality: The basic moiety readily forms stable, highly soluble salts, eliminating the need for toxic excipients like Cremophor EL, which are often required for the base scaffolds.

  • Efficacy Measurement:

    • Step: Dose tumor-bearing mice (e.g., 5 mg/kg daily, oral gavage). Measure tumor volume via calipers bi-weekly and calculate TGI.

    • Validation: Weigh the mice simultaneously. Causality: A body weight loss of >10% invalidates the TGI data, as tumor shrinkage may be due to systemic maximum tolerated dose (MTD) toxicity rather than targeted efficacy.

  • Pharmacodynamic (PD) Biomarker Analysis:

    • Step: Excise tumors post-euthanasia and perform Western blotting for downstream targets (e.g., symmetric arginine dimethylation for PRMT5[4]).

    • Causality: This proves the mechanism of action in vivo. If the tumor shrinks but the biomarker is unchanged, the drug is acting via an off-target mechanism.

Workflow Visualization

The following diagram illustrates the logical progression of structural optimization using the methylpiperazinyl methanol moiety, highlighting the transition from in vitro screening to in vivo validation.

G cluster_0 Phase 1: Structural Optimization cluster_1 Phase 2: Efficacy Translation Base Lipophilic Base Scaffold (Poor Aqueous Solubility) Moiety Append Methylpiperazinyl Methanol Moiety Base->Moiety Optimized Optimized Lead Compound (Enhanced H-Bonding & pKa) Moiety->Optimized InVitro In Vitro Validation Maintained/Improved IC50 Optimized->InVitro Screening PK Pharmacokinetics Increased Oral Bioavailability (F%) InVitro->PK InVivo In Vivo Efficacy Superior Tumor Growth Inhibition PK->InVivo

Figure 1: Structural optimization workflow and its translation to in vivo efficacy.

References

  • Discovery of Novel PRMT5 Inhibitors Bearing a Methylpiperazinyl Moiety - Taylor & Francis - 4

  • Discovery of Novel PRMT5 Inhibitors by Virtual Screening and Biological Evaluations - ResearchGate - 3

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC - 2

  • Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase - ACS Publications - 1

  • Antimalarial activity of methylpiperazinyl-substituted benzophenone-based farnesyltransferase inhibitors - IMR Press - 5

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Validation

A Senior Application Scientist's Guide to Catalytic Asymmetric Piperazine Synthesis: A Comparative Study

Introduction: The Quest for Chiral Piperazines The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, from the anticancer agent Imatinib to the antibiotic Cip...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Chiral Piperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, from the anticancer agent Imatinib to the antibiotic Ciprofloxacin.[1][2][3] Despite its prevalence, the structural diversity of piperazine-containing pharmaceuticals is surprisingly limited. A vast majority—over 80%—feature substitution only at the nitrogen atoms, leaving the carbon framework largely unexplored.[3][4][5] This untapped chemical space represents a significant opportunity for drug discovery, but accessing it requires robust and efficient methods for the asymmetric synthesis of carbon-substituted piperazines.

Historically, the synthesis of chiral piperazines has relied on chiral pool starting materials, such as amino acids, or classical resolution, methods that are often lengthy and limited in substrate scope.[2][6] To truly unlock the potential of this scaffold, the development of general, catalytic enantioselective methods is paramount.[5] This guide provides a comparative analysis of the leading catalytic systems for asymmetric piperazine synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of the performance, protocols, and mechanistic underpinnings of each approach. We will delve into the causality behind experimental choices, present detailed protocols, and compare the strengths and limitations of each catalytic strategy to empower rational catalyst selection in your research.

Catalytic Strategies: A Comparative Overview

The asymmetric construction of the piperazine core can be broadly categorized into several key catalytic approaches. Each strategy offers a unique set of advantages and is suited to different synthetic challenges.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

This has emerged as a powerful and versatile method, particularly for the synthesis of α-substituted piperazin-2-ones, which are valuable precursors to the corresponding piperazines. The Stoltz group, in particular, has pioneered the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones to generate highly enantioenriched products.[1][2][7]

  • Mechanism & Causality: The reaction typically employs a palladium precursor like [Pd₂(pmdba)₃] and a chiral phosphine-oxazoline (PHOX) ligand. The electron-deficient nature of ligands such as (S)-(CF₃)₃-tBuPHOX has proven critical for achieving high yields and enantioselectivities.[1][2] The catalytic cycle involves the formation of a π-allyl palladium intermediate, followed by enantioselective nucleophilic attack by the piperazin-2-one enolate. The choice of N-protecting groups on the piperazinone substrate is crucial; benzoyl groups on N1 have been shown to provide excellent results, while electronic changes on this group do not strongly influence selectivity.[1] This strategy allows for the creation of challenging α-tertiary and even α,α-disubstituted (gem-disubstituted) stereocenters.[7][8]

  • Performance: This method consistently delivers good to excellent yields and high enantioselectivities (often >90% ee) for a variety of substrates.[1][2][8] The resulting chiral piperazin-2-ones can be readily reduced to the desired piperazines.[1][7]

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of pyrazine or dihydropyrazine precursors offers one of the most direct and atom-economical routes to chiral piperazines. Ruthenium, Iridium, and Palladium catalysts featuring chiral ligands have all been successfully employed.

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): A notable example involves a tandem one-pot reaction combining titanium-catalyzed hydroamination of an aminoalkyne to form a cyclic imine, which is then reduced via ATH using a Noyori-Ikariya catalyst (e.g., RuCl).[9][10]

    • Mechanism & Causality: Mechanistic studies reveal that hydrogen-bonding interactions between a heteroatom (like nitrogen or oxygen) in the substrate backbone and the Ts-DPEN ligand of the ruthenium catalyst are crucial for achieving high enantioselectivity.[9][10] This insight allows for the rational design of substrates to maximize stereoinduction.

  • Iridium-Catalyzed Asymmetric Hydrogenation: A highly efficient method involves the Ir-catalyzed hydrogenation of pyrazines that have been "activated" by alkyl halides to form pyrazinium salts.[6] This activation overcomes the inherent high aromaticity and catalyst-poisoning nature of the pyrazine ring. This approach provides access to a wide range of 3-substituted and 2,3-disubstituted chiral piperazines with excellent enantioselectivity.[6]

  • Palladium-Catalyzed Asymmetric Hydrogenation: This strategy has been successfully applied to the hydrogenation of pyrazin-2-ols, which exist in tautomeric equilibrium. This provides facile access to chiral disubstituted piperazin-2-ones with excellent diastereo- and enantioselectivities.[11]

Organocatalysis

The use of small, chiral organic molecules as catalysts provides a metal-free alternative for asymmetric piperazine synthesis. This approach often involves multi-step, one-pot procedures starting from simple achiral precursors.

  • Mechanism & Causality: One prominent strategy employs a proline-derived organocatalyst for an enantioselective α-chlorination of a commercial aldehyde.[12] This is followed by a reductive amination with an appropriately functionalized diamine and subsequent base-induced cyclization. The stereochemistry of the final product is controlled by the choice of the (R)- or (S)-enantiomer of the organocatalyst.[12] Chiral phosphoric acids, a versatile class of Brønsted acid catalysts, have also been employed in multicomponent reactions to construct chiral piperidine and other nitrogenous heterocycles, showcasing their potential for piperazine synthesis as well.[13][14]

  • Performance: While yields can be moderate (e.g., 15-50% overall for a three-step one-pot synthesis), the enantiomeric excesses achieved are often good to excellent (up to 96% ee).[12] A key advantage is the ability to generate either product enantiomer simply by switching the catalyst chirality.[12]

N-Heterocyclic Carbene (NHC) Catalysis

NHCs have emerged as powerful catalysts for various cycloaddition strategies, enabling the rapid construction of complex heterocyclic systems, including polycyclic piperazin-2-ones.

  • Mechanism & Causality: NHCs can activate substrates in unique ways. For example, in a [12+2] cycloaddition, the NHC catalyst reacts with a carbaldehyde to form a key acyl azolium intermediate, which then undergoes the cycloaddition with a cyclic sulfonic imine.[15] The chiral environment of the NHC catalyst dictates the stereochemical outcome of the reaction.

  • Performance: This approach is particularly effective for building complex, fused ring systems containing a piperazinone core in a highly enantioselective manner.[15]

Quantitative Performance Comparison

To facilitate catalyst selection, the following table summarizes the performance of the discussed catalytic systems.

Catalyst SystemReaction TypeTypical SubstratesTypical YieldsTypical % eeKey AdvantagesKey Limitations
Palladium/PHOX Decarboxylative Allylic AlkylationN-protected piperazin-2-ones80-95%90-99%Excellent enantioselectivity; access to α-tertiary and gem-disubstituted centers.[1][8]Requires pre-functionalized piperazinone substrates.
Ruthenium/Ts-DPEN Asymmetric Transfer HydrogenationCyclic imines from aminoalkynes70-90%>81% (>95% for morpholines)One-pot tandem reaction; atom-economical.[9][10]Substrate requires a hydrogen-bond accepting group for high ee.[9]
Iridium/Chiral Ligand Asymmetric HydrogenationPyrazines (activated)75-95%90-96%Direct hydrogenation of aromatic precursors; broad substrate scope.[6]Requires activation of the pyrazine ring with alkyl halides.
Organocatalyst (Proline-based) Multi-step one-pot synthesisAldehydes, functionalized diamines15-50% (overall)55-96%Metal-free; access to either enantiomer; uses simple starting materials.[12]Moderate overall yields due to multi-step nature.
NHC Catalyst [12+2] CycloadditionCarbaldehydes, sulfonic imines60-90%90-99%Rapid construction of complex polycyclic systems.[15]Primarily demonstrated for specific complex scaffolds.

Detailed Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of scientific progress. Below are representative, detailed methodologies for two of the most effective catalytic systems.

Protocol 1: Palladium-Catalyzed Enantioselective Synthesis of α-Tertiary Piperazin-2-ones

(Adapted from Stoltz, B. M., et al., Angew. Chem. Int. Ed. 2014)[1]

This protocol describes the asymmetric decarboxylative allylic alkylation to form an α-tertiary piperazin-2-one.

Materials:

  • N-Benzoyl-N'-benzyl-piperazin-2-one substrate (1.0 equiv)

  • [Pd₂(pmdba)₃] (tris(dibenzylideneacetone)dipalladium(0)) (5 mol%)

  • (S)-(CF₃)₃-tBuPHOX ligand (12.5 mol%)

  • Anhydrous Toluene (to make a 0.014 M solution)

  • Inert atmosphere glovebox or Schlenk line equipment

Procedure:

  • Catalyst Pre-formation (Rationale): In a glovebox, to a flame-dried vial, add [Pd₂(pmdba)₃] (5 mol%) and the (S)-(CF₃)₃-tBuPHOX ligand (12.5 mol%). The excess ligand ensures full coordination to the palladium centers, generating the active chiral catalyst and preventing the formation of achiral or less active palladium species.

  • Add a portion of the anhydrous toluene and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: In a separate flame-dried vial, dissolve the N-protected piperazin-2-one substrate (1.0 equiv) in the remaining anhydrous toluene.

  • Transfer the substrate solution to the vial containing the pre-formed catalyst.

  • Reaction Execution: Seal the vial and heat the reaction mixture to 40 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction typically runs for 12-48 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the highly enantioenriched α-tertiary piperazin-2-one.

  • Characterization: Determine the enantiomeric excess (% ee) of the product by supercritical fluid chromatography (SFC) or HPLC using a chiral stationary phase.

Protocol 2: One-Pot Tandem Hydroamination/Asymmetric Transfer Hydrogenation

(Adapted from Schafer, L. L., et al., J. Org. Chem. 2016)[9][10]

This protocol describes the synthesis of a 3-substituted piperazine from an aminoalkyne.

Materials:

  • N-protected aminoalkyne substrate (1.0 equiv)

  • Titanium hydroamination catalyst (e.g., Ti(NMe₂)₂(dpma)) (5 mol%)

  • RuCl (2.5 mol%)

  • Formic acid/triethylamine (5:2 azeotropic mixture) as the hydrogen source

  • Anhydrous Toluene

  • Inert atmosphere glovebox or Schlenk line equipment

Procedure:

  • Part 1: Hydroamination (Cyclic Imine Formation)

    • In a glovebox, dissolve the aminoalkyne substrate (1.0 equiv) and the titanium catalyst (5 mol%) in anhydrous toluene.

    • Seal the reaction vessel and heat to 110 °C. The high temperature is necessary to drive the intramolecular hydroamination to completion.

    • Monitor the reaction for full consumption of the starting material (typically 12-24 hours).

    • Cool the reaction mixture to room temperature. The resulting solution containing the cyclic imine intermediate is used directly in the next step.

  • Part 2: Asymmetric Transfer Hydrogenation (ATH)

    • To the crude reaction mixture from Part 1, add the RuCl catalyst (2.5 mol%).

    • Add the formic acid/triethylamine azeotrope (2.0 equiv) as the hydrogen source. The use of this azeotrope is a practical and efficient way to deliver the hydride for the reduction.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the chiral piperazine.

  • Characterization: Determine the enantiomeric excess (% ee) by HPLC or SFC on a chiral stationary phase.

Visualization of Key Methodologies

To better illustrate the logic and flow of these catalytic processes, the following diagrams are provided.

G cluster_0 Catalytic Cycle: Pd-Catalyzed Decarboxylative AAA Pd0 Pd(0)L* Starting Allylic Ester Piperazinone PiAllyl π-allyl-Pd(II)L* Product Chiral Piperazin-2-one PiAllyl->Product Enantioselective Alkylation Enolate Piperazinone Enolate Enolate->PiAllyl Product->Pd0 Reductive Elimination Starting->PiAllyl Oxidative Addition

Caption: Catalytic cycle for Palladium-catalyzed asymmetric allylic alkylation.

G cluster_1 Workflow: One-Pot Tandem Synthesis Start Aminoalkyne Substrate Step1 Step 1: Ti-Catalyzed Hydroamination (110 °C) Start->Step1 Intermediate Cyclic Imine Intermediate (in situ) Step1->Intermediate Step2 Step 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation (RT) Intermediate->Step2 End Chiral Piperazine Product Step2->End

Caption: Workflow for the one-pot synthesis of chiral piperazines.

Conclusion and Future Outlook

The field of asymmetric piperazine synthesis has made remarkable strides, moving from a reliance on the chiral pool to the development of sophisticated and highly efficient catalytic methods. Palladium-catalyzed allylic alkylation and transition metal-catalyzed asymmetric hydrogenation currently stand out as particularly robust and versatile strategies, consistently delivering high enantioselectivities across a broad range of substrates. Organocatalysis and NHC catalysis provide valuable metal-free alternatives and routes to novel, complex scaffolds.

Despite this progress, the development of a truly general method for the enantioselective construction of any carbon-substituted piperazine core has yet to be achieved.[5] Future efforts will likely focus on expanding the substrate scope of existing methods, developing catalysts that can overcome current limitations, and exploring novel reaction pathways such as asymmetric C-H functionalization.[3] As synthetic chemists continue to innovate, the "unexplored chemical space" of carbon-substituted piperazines will become increasingly accessible, providing a rich new territory for the discovery of next-generation therapeutics.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. [Link]

  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]

  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie (International ed. in English), 54(1), 179–183. [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 744–758. [Link]

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  • Frankowski, K. J., et al. (2011). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N'-protected piperazines via organocatalysis. Tetrahedron letters, 52(33), 4286–4288. [Link]

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  • Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6293-6298. [Link]

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  • Wang, Z., et al. (2023). Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. Organic Letters, 25(1), 169–174. [Link]

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  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. [Link]

  • Meninno, S., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

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  • Gong, L.-Z., et al. (2011). Brønsted-acid-catalyzed asymmetric multicomponent reactions for the facile synthesis of highly enantioenriched structurally diverse nitrogenous heterocycles. Accounts of chemical research, 44(11), 1157–1171. [Link]

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2007). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES, 75(4), 757. [Link]

  • Ojima, I. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12. [Link]

  • Anonymous. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Anonymous. (2024). Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. RSC Advances, 14(14), 9871–9881. [Link]

  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659. [Link]

  • Anonymous. (2024). Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. RSC Publishing. [Link]

  • Anonymous. (n.d.). Six-Membered N-Heterocyclic Carbine-Based Catalysts for Asymmetric Reactions. Florida State University Office of Research. [Link]

  • Díez-González, S. (2011). 2.4 N-Heterocyclic Carbenes in Asymmetric Transition-Metal Catalysis. ResearchGate. [Link]

  • Zhang, Y., et al. (2020). Recent advances of N-heterocyclic carbenes in the applications of constructing carbo- and hetero-cycles. Journal of heterocyclic chemistry, 57(7), 2685–2707. [Link]

  • Costabile, C., & Grisi, F. (2022). C2-Symmetric N-Heterocyclic Carbenes in Asymmetric Transition-Metal Catalysis. Molecules, 27(15), 5013. [Link]

Sources

Comparative

Confirming Absolute Configuration of Substituted Piperazines: A Comparative Guide

The piperazine scaffold is one of the most ubiquitous structural motifs in modern drug discovery, frequently appearing in central nervous system (CNS) agents, antivirals, and targeted oncology therapeutics. When a pipera...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperazine scaffold is one of the most ubiquitous structural motifs in modern drug discovery, frequently appearing in central nervous system (CNS) agents, antivirals, and targeted oncology therapeutics. When a piperazine ring is asymmetrically substituted, determining its absolute configuration becomes a non-negotiable prerequisite for pharmacological profiling, as enantiomers often exhibit drastically different therapeutic indices and off-target toxicities[1].

However, assigning the absolute stereochemistry of substituted piperazines presents unique challenges. Unlike rigid cyclic systems, piperazines exhibit significant conformational flexibility, rapidly interconverting between chair, boat, and twisted-boat puckering states with low energy barriers (approximately 3–5 kcal/mol for chair-to-boat transitions)[2]. This dynamic behavior complicates solution-state analytical methods, necessitating rigorous methodological selection.

This guide provides an objective, data-backed comparison of the leading techniques for validating the absolute configuration of substituted piperazines, detailing the causality behind experimental choices and providing self-validating protocols.

Methodological Comparison: Strengths, Limitations, and Causality

X-Ray Crystallography (Anomalous Dispersion)

Single-crystal X-ray diffraction remains the definitive "gold standard" for absolute configuration. By analyzing the anomalous scattering of X-rays by heavy atoms (e.g., halogens, sulfur) present in the molecule or introduced via a counterion (like hydrobromide), the exact 3D spatial arrangement is locked and visualized[1].

  • Causality in Choice: X-ray is chosen when the piperazine can form high-quality crystals. It bypasses the complications of solution-state conformational averaging. The absolute configuration is mathematically validated using the Flack parameter; a value refining to ~0 indicates the correct enantiomer, while ~1 indicates the inverted structure[1].

  • Field Application: Successfully used to determine the S-configuration of the dual 5-HT1A/5-HT7A receptor ligand SYA0340, allowing researchers to link specific receptor antagonism to the R-enantiomer[3].

Vibrational and Electronic Circular Dichroism (VCD / ECD)

Chiroptical methods like VCD (infrared region) and ECD (UV-Vis region) measure the differential absorption of left and right circularly polarized light[1]. Because piperazines are highly flexible, the experimental spectrum represents a Boltzmann-weighted average of all populated conformers.

  • Causality in Choice: VCD is ideal for liquid or non-crystalline piperazines. However, it must be coupled with high-level Density Functional Theory (DFT) calculations. Without accurately modeling the chair/boat/twisted-boat populations (often using functionals like M06-2X/cc-pVDZ which balance accuracy and efficiency for piperazines), the calculated spectrum will not match the experimental reality[2].

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

While Mosher's acid derivatization is common for amines, covalent modification can sometimes induce kinetic resolution or unintended racemization[4]. Alternatively, Chiral Solvating Agents (CSAs) like (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid form non-covalent diastereomeric host-guest complexes directly in the NMR tube.

  • Causality in Choice: CSAs are chosen for rapid, non-destructive analysis. The crown ether's carboxylic acids protonate the piperazine nitrogen, forming an ion pair and two hydrogen bonds. This rigidifies the complex, amplifying the chemical shift differences ( Δδ ) between enantiomers in 1 H and 13 C NMR spectra without altering the molecule's fundamental covalent structure[4].

Decision Matrix for Method Selection

DecisionTree Start Substituted Piperazine Enantiomer IsCrystalline Is it highly crystalline? Start->IsCrystalline XRay X-Ray Crystallography (Anomalous Dispersion) IsCrystalline->XRay Yes (Heavy atom present) HasChromophore Does it have a UV-Vis chromophore? IsCrystalline->HasChromophore No / Liquid ECD Electronic Circular Dichroism (ECD) + DFT HasChromophore->ECD Yes VCD Vibrational Circular Dichroism (VCD) + DFT HasChromophore->VCD No (IR active) NMR NMR with Chiral Solvating Agents HasChromophore->NMR Alternative / Orthogonal

Decision matrix for determining piperazine absolute configuration.

Quantitative Comparison of Analytical Methods

The following table summarizes the operational parameters and performance metrics of each technique to guide experimental design[5],[1].

FeatureX-Ray CrystallographyVCD + DFTECD + DFTNMR (Chiral Solvating Agents)
Sample Requirement High-quality single crystal (µg to mg)5–15 mg, high enantiopurity< 1 mg, high enantiopurity1–5 mg
State of Matter Solid state onlySolution state (IR transparent solvent)Solution state (UV transparent solvent)Solution state (Deuterated solvent)
Throughput Low (Crystallization is the bottleneck)Medium (DFT calculations take time)Medium (Requires chromophore)High (Immediate acquisition)
Self-Validation Metric Flack parameter 0Mirror-image spectral matchMirror-image spectral match Δδ correlation models
Limitation Polymorphism; arduous crystallizationHighly dependent on accurate DFT conformer samplingBroad overlapping transitions; requires chromophoreRequires empirical models for absolute assignment

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. An experimental result is only trusted if internal controls (e.g., analyzing both enantiomers, or computational convergence) align perfectly.

Protocol A: VCD Coupled with DFT Conformational Analysis

Because piperazines undergo rapid ring-flipping, a static 3D model will fail to predict the VCD spectrum. This protocol uses a Boltzmann-weighted ensemble approach[2],[1].

Step 1: Experimental Data Acquisition

  • Dissolve 10 mg of the highly enantiopure substituted piperazine in 0.5 mL of an IR-transparent solvent (e.g., CDCl3​ or CD2​Cl2​ ).

  • Acquire the IR and VCD spectra using a specialized FT-VCD spectrometer (resolution of 4 cm−1 , accumulation of 4-8 hours to ensure a high signal-to-noise ratio).

  • Self-Validation: Repeat the acquisition with the opposite enantiomer (if available) or the racemic mixture. The racemate must yield a flat VCD baseline, and the opposite enantiomer must yield a perfect mirror-image spectrum.

Step 2: Computational Conformational Search (DFT)

  • Perform a molecular mechanics (e.g., OPLS4) conformational search to identify all possible chair, boat, and twisted-boat conformers within a 10 kcal/mol window.

  • Optimize the geometry of all identified conformers using DFT at the M06-2X/cc-pVDZ level of theory, which provides an optimal balance of accuracy for piperazine intramolecular energetics[2].

  • Calculate the harmonic vibrational frequencies, IR absorption intensities, and VCD rotational strengths for each optimized conformer.

Step 3: Spectral Reconstruction and Assignment

  • Calculate the Boltzmann population of each conformer based on their relative Gibbs free energies ( ΔG ) at 298.15 K.

  • Generate the final theoretical VCD spectrum by summing the individual conformer spectra weighted by their Boltzmann populations.

  • Compare the theoretical spectrum of the assumed configuration (e.g., R) with the experimental spectrum. A positive match confirms the R-configuration; an inverse match confirms the S-configuration[1].

VCDWorkflow Prep Sample Preparation (Optically pure, IR solvent) ExpVCD Acquire Experimental VCD & IR Spectra Prep->ExpVCD Compare Spectral Comparison (Match = Config, Mirror = Opposite) ExpVCD->Compare DFT DFT Conformational Search (Chair/Boat/Twisted-Boat) CalcVCD Calculate VCD/IR for Boltzmann-weighted conformers DFT->CalcVCD CalcVCD->Compare

Self-validating VCD and DFT computational workflow.

Protocol B: Non-Covalent NMR Discrimination using Chiral Solvating Agents

This protocol avoids the risk of racemization associated with covalent derivatizing agents by utilizing non-covalent host-guest complexation[4].

Step 1: Sample Preparation

  • Prepare a 0.05 M solution of the substituted piperazine in CD3​OD or CDCl3​ .

  • Add 1.0 to 2.0 equivalents of the chiral solvating agent, (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, directly into the NMR tube.

Step 2: NMR Acquisition and Analysis

  • Acquire high-resolution 1D 1 H and 13 C NMR spectra, as well as 2D NOESY/ROESY spectra to observe intermolecular contacts.

  • Causality of Shift: The chiral crown ether protonates the piperazine, forming a rigid ion-paired complex. The spatial proximity of the piperazine substituents to the chiral environment of the crown ether induces distinct chemical shift differences ( Δδ ) between the R and S enantiomers.

  • Self-Validation: Compare the Δδ values of the α

    • and β -protons relative to the piperazine nitrogen against structurally analogous, configurationally known reference standards to assign the absolute stereocenter.

References

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.[Link]

  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry.[Link]

  • Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. PubMed Central (PMC).[Link]

  • Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents. NSF Public Access Repository.[Link]

Sources

Validation

Cross-validation of analytical results for enantiomeric excess

Title: Comprehensive Guide to Cross-Validation of Enantiomeric Excess (ee): Chiral SFC vs. HPLC and NMR Target Audience: Researchers, analytical scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Guide to Cross-Validation of Enantiomeric Excess (ee): Chiral SFC vs. HPLC and NMR

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

In asymmetric synthesis and pharmaceutical development, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. Relying on a single analytical method introduces significant vulnerabilities, such as undetected co-eluting impurities in chromatography or overlapping signals in spectroscopy. As a Senior Application Scientist, I advocate for a self-validating analytical ecosystem. This guide objectively compares the performance of Chiral Supercritical Fluid Chromatography (SFC) as a primary high-throughput platform against traditional alternatives—Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Solvating Agents (CSAs)—and provides a robust framework for cross-validation.

Mechanistic Foundations & Causality of Method Selection

To design a self-validating system, one must understand the physical causality behind how each technique differentiates enantiomers.

1. Chiral SFC (The Advanced Primary Platform) SFC utilizes supercritical carbon dioxide (sCO2) mixed with polar modifiers (e.g., methanol) as the mobile phase. The causality behind choosing SFC lies in the unique fluid dynamics of sCO2: its gas-like diffusivity and liquid-like density facilitate rapid mass transfer across the chiral stationary phase (CSP). This results in sharper peaks, higher resolution, and analysis times up to 3–5 times faster than HPLC, while simultaneously reducing hazardous organic solvent consumption by 60–80%[1].

2. Chiral HPLC (The Traditional Standard) HPLC relies on the differential partitioning of enantiomers between a liquid mobile phase and a solid CSP. While it is the historical gold standard and universally applicable due to its high resolution and specificity[2], the higher viscosity of liquid eluents fundamentally limits flow rates. This prolongs analysis times and increases organic waste, making it less ideal for high-throughput screening but excellent as a secondary comparative method.

3. NMR with Chiral Solvating Agents (The Orthogonal Validator) Because enantiomers possess identical NMR spectra in achiral environments, a Chiral Solvating Agent (CSA) or Prochiral Solvating Agent (pro-CSA) must be introduced[3]. The causality of this method is the formation of transient, non-covalent diastereomeric complexes in solution[4]. These complexes exhibit distinct chemical environments, leading to observable chemical shift differences (Δδ) in active nuclei such as 1H, 19F, or 31P[5]. NMR serves as the perfect orthogonal validator because it is a spectroscopic technique, rendering it completely immune to the chromatographic co-elution artifacts that can plague SFC and HPLC.

Comparative Performance Analysis

To facilitate objective method selection, the quantitative and operational metrics of each platform are summarized below.

Table 1: Quantitative Comparison of Analytical Methods for ee Determination

ParameterChiral SFCChiral HPLCNMR with CSA
Separation Principle Partitioning in sCO2 / ModifierPartitioning in Liquid Mobile PhaseDiastereomeric Complexation
Typical Analysis Time 2 – 5 minutes10 – 30 minutes5 – 15 minutes (plus prep time)
Resolution (Rs) Very High (Sharper peaks)HighModerate to High (Depends on Δδ)
Solvent Consumption Low (Mostly recyclable CO2)High (Hexane, IPA, etc.)Very Low (Deuterated solvents)
Sample Recovery Excellent (CO2 evaporates rapidly)Moderate (Requires solvent evaporation)Excellent (Non-destructive)
Role in Workflow Primary High-Throughput MethodSecondary/Complementary MethodOrthogonal Validator
Typical ee Accuracy ± 0.1 - 0.5%± 0.1 - 0.5%± 1.0 - 2.0%

Experimental Methodologies: A Self-Validating Workflow

A self-validating system requires analyzing the exact same batch of a chiral intermediate (e.g., a pharmaceutical building block) across orthogonal platforms. The following step-by-step protocols ensure data integrity and reproducibility.

Protocol 1: Primary Analysis via Chiral SFC
  • Sample Preparation: Dissolve 1.0 mg of the chiral analyte in 1.0 mL of HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Testing (SST): Inject a racemic standard (50:50 mixture) onto an immobilized polysaccharide CSP column (e.g., Chiralpak IA). Adjust the modifier percentage (e.g., 10% MeOH in CO2) and backpressure (120 bar) until baseline resolution ( Rs​>1.5 ) is achieved.

  • Data Acquisition: Inject 5 µL of the enriched sample. Maintain the column temperature at 35°C to optimize sCO2 density.

  • Quantification: Integrate the UV or FID peak areas. Calculate enantiomeric excess: ee(%)=[(Area1​−Area2​)/(Area1​+Area2​)]×100 .

Protocol 2: Comparative Analysis via Chiral HPLC
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Hexane/Isopropanol (90:10 v/v).

  • SST: Inject the racemic standard onto a matched coated polysaccharide CSP column (e.g., Chiralcel OD-H). Run isocratically at 1.0 mL/min.

  • Data Acquisition: Inject 10 µL of the sample. Monitor via UV detection at the analyte's λmax​ .

  • Validation Check: Calculate the ee . A deviation of >1% compared to the SFC result suggests the potential co-elution of an achiral impurity in one of the chromatographic methods.

Protocol 3: Orthogonal Validation via NMR with CSA
  • Sample Preparation: Dissolve 10 mg of the analyte and 1.5 to 2.0 equivalents of the chosen CSA (e.g., Pirkle's alcohol or a modified amide) in 0.5 mL of a non-competing deuterated solvent like CDCl3​ [5].

  • Acquisition: Acquire a 1H or 19F NMR spectrum. Critical Step: Ensure appropriate relaxation delays ( d1>5×T1 ) to allow for quantitative integration of the nuclei.

  • Data Analysis: Identify the split signals corresponding to the diastereomeric complexes. Integrate the distinct peaks.

  • Cross-Validation: Calculate ee from the integral ratios. If this non-chromatographic result aligns with the SFC/HPLC data ( Δee<1% ), the stereochemical purity is definitively validated.

Workflow Visualization

The following diagram maps the logical data convergence required to achieve absolute confidence in enantiomeric excess reporting.

G cluster_SFC Primary Platform: Chiral SFC cluster_HPLC Alternative: Chiral HPLC cluster_NMR Orthogonal: NMR + CSA Sample Chiral Analyte (Enriched Mixture) SFC_Prep Dissolve in MeOH Sample->SFC_Prep HPLC_Prep Dissolve in Hexane/IPA Sample->HPLC_Prep NMR_Prep Add Chiral Solvating Agent Sample->NMR_Prep SFC_Run sCO2 + Polysaccharide CSP SFC_Prep->SFC_Run SFC_Data Integrate Peaks SFC_Run->SFC_Data CrossVal Data Convergence & Cross-Validation Confirm Δee < 1% SFC_Data->CrossVal HPLC_Run Liquid Phase + CSP HPLC_Prep->HPLC_Run HPLC_Data Integrate Peaks HPLC_Run->HPLC_Data HPLC_Data->CrossVal NMR_Run Acquire 1H/19F Spectra NMR_Prep->NMR_Run NMR_Data Integrate Shifts (Δδ) NMR_Run->NMR_Data NMR_Data->CrossVal

Workflow for cross-validating enantiomeric excess across orthogonal analytical platforms.

Conclusion

While Chiral SFC provides superior speed, resolution, and environmental benefits compared to traditional HPLC, relying solely on one chromatographic method can introduce analytical blind spots. By integrating NMR spectroscopy with Chiral Solvating Agents as an orthogonal validator, researchers create a self-validating analytical ecosystem. This comprehensive cross-validation strategy ensures the highest level of scientific integrity and trustworthiness when reporting enantiomeric excess for critical pharmaceutical applications.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of ((2S,5S)-5-methylpiperazin-2-yl)methano...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride, a piperazine derivative commonly used in pharmaceutical research and development. Adherence to these procedures is critical for protecting laboratory personnel, ensuring regulatory compliance, and minimizing environmental impact. The information presented herein is synthesized from established safety data, regulatory guidelines, and field-proven best practices.

Hazard Identification and Risk Assessment: Understanding the Compound

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride may not be readily available, data from structurally similar piperazine derivatives and available GHS classifications provide a strong basis for a comprehensive risk assessment. Piperazine compounds are known to be irritants and can be corrosive.[1][2][3] The dihydrochloride salt form may also contribute to the corrosive nature of the compound in the presence of moisture.

Table 1: GHS Hazard Classifications for Related Piperazine Derivatives | Hazard Class | Description | GHS Pictogram | Precautionary Measures | | :--- | :--- | :--- | :--- | | Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | alt text | Avoid all routes of exposure. Use in a well-ventilated area or with local exhaust ventilation.[4][5] | | Skin Irritation/Corrosion | Causes skin irritation, and potentially severe burns with some derivatives.[4] | alt text | Wear chemically resistant gloves and protective clothing.[6] | | Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[7][4] | alt text | Wear chemical safety goggles or a face shield.[6] | | Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[7][4] | alt text | Avoid breathing dust or vapors. |

Personal Protective Equipment (PPE): The First Line of Defense

A robust PPE protocol is non-negotiable when handling ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride for disposal. The following PPE is mandatory to prevent accidental exposure:

  • Hand Protection: Nitrile or other chemically resistant gloves are required to prevent skin contact.[3] Always inspect gloves for any signs of degradation or perforation before use.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[1]

  • Respiratory Protection: If handling the solid compound where dust generation is possible, or if working with solutions in a poorly ventilated area, a NIOSH/MSHA approved respirator with an appropriate cartridge is necessary.[8] All respiratory protection programs must comply with OSHA standard 1910.134.[8][9]

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The disposal of ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride must follow a systematic and compliant workflow. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10][11][12] The primary disposal route is through your institution's designated hazardous waste management program.[3][13]

Step 1: Waste Collection and Segregation
  • Solid Waste: Carefully collect any solid ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride. Use non-sparking tools and avoid generating dust.[1][3]

  • Liquid Waste: For solutions containing the compound, absorb the liquid with an inert, non-combustible material such as vermiculite, sand, or earth.[3][4] Do not use combustible materials like sawdust.[8]

  • Contaminated Materials: All items that have come into contact with the chemical, including gloves, weighing papers, pipette tips, and spill cleanup materials, must be treated as hazardous waste.[3][13][14]

Step 2: Containerization and Labeling

Proper containerization is crucial to prevent leaks and ensure the safety of waste handlers.

  • Container Selection: Use a chemically compatible container with a secure, leak-proof lid.[10][15] The container must be in good condition, free from damage or deterioration.[10] Acids should never be placed in metal containers.[14][15]

  • Labeling: All hazardous waste containers must be clearly labeled.[16] The label must include:

    • The words "Hazardous Waste".[16]

    • The full chemical name: "((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride".

    • The accumulation start date (the date the first drop of waste enters the container).[17]

    • An indication of the hazards (e.g., "Irritant," "Toxic").[16]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[15][16] This area should be at or near the point of generation and under the control of laboratory personnel.[14]

  • Segregation: Store the waste away from incompatible materials, particularly strong oxidizing agents and strong acids.[1][18][19]

  • Containment: It is best practice to use secondary containment, such as a tray or bin, to capture any potential leaks.[10]

  • Inspections: The SAA must be inspected weekly for any signs of leakage or container degradation.[10]

Step 4: Arranging for Final Disposal
  • Contact EHS: Follow your institution's specific procedures for chemical waste disposal, which typically involves contacting the Environmental Health and Safety (EHS) office to arrange for a pickup.[3][13]

  • Provide Information: Be prepared to provide the EHS office with a complete and accurate description of the waste.[3]

  • Regulatory Compliance: The entire process, from generation to disposal, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][20] Your EHS department will ensure that the waste is transported and disposed of at a licensed treatment, storage, and disposal facility (TSDF).[21][22]

Spill Management: A Plan for Contingencies

In the event of a spill, a prompt and safe response is critical. All materials used for spill cleanup must be disposed of as hazardous waste.[13]

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, contain the spill.

    • For solid spills, carefully sweep up the material to avoid creating dust.[3]

    • For liquid spills, absorb with an inert material (vermiculite, sand).[3][4]

    • Collect all contaminated materials into a properly labeled hazardous waste container.[1]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS office.[1]

    • Prevent entry into the affected area.

    • Only trained personnel should attempt to clean up a major spill.[20][21]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride.

G start Waste Generation ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect_waste Collect Waste (Solid, Liquid, Contaminated Materials) ppe->collect_waste containerize Place in Labeled, Compatible Hazardous Waste Container collect_waste->containerize collect_waste->spill store Store in Designated Satellite Accumulation Area (SAA) containerize->store segregate Segregate from Incompatible Materials store->segregate contact_ehs Contact EHS for Pickup and Final Disposal segregate->contact_ehs spill_cleanup Follow Spill Management Protocol spill->spill_cleanup spill_cleanup->containerize end_disposal Compliant Disposal contact_ehs->end_disposal

Caption: Disposal workflow for ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to a systematic collection, storage, and disposal protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety department for specific guidance and to remain in compliance with all local, state, and federal regulations.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Vertex AI Search.
  • AK Scientific, Inc. Safety Data Sheet (United States). 2-Piperazinemethanol, 1-methyl-, (2S)-. AK Scientific, Inc.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • Piperazine Safety D
  • Material Safety D
  • Recycling and waste management. Roche.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • SAFETY DATA SHEET: 2-Methylpiperazine. Fisher Scientific.
  • Hazardous Waste - Standards.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • SAFETY DATA SHEET: (R)-1-BOC-3-methylpiperazine. Fisher Scientific.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Labor
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Hazardous Waste and Disposal Consider
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Hazardous Materials & Waste Management. University of California, San Francisco Safety Office.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Clinical Chemical Waste. Weill Cornell Medicine Environmental Health and Safety.
  • Chemical Waste Management. UConn Health Office of the Vice President for Research.
  • SAFETY DATA SHEET: Moisture in Methanol. (2015, March 13). National Institute of Standards and Technology.
  • ((2S,5S)-5-methylpiperazin-2-yl)methanol HCl.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
  • (2-methylpiperazin-2-yl)
  • SAFETY DATA SHEET: Piperazine. (2018, January 18). Fisher Scientific.
  • N-Methylpiperazine Safety Data Sheet. (2020, October 16). Bond Chemicals Ltd.

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Handling

A Researcher's Guide to the Safe Handling of ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride (CAS No: 2407907-33-7...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride (CAS No: 2407907-33-7). As a substituted piperazine derivative, this compound requires careful handling to mitigate potential health risks and ensure a safe laboratory environment. This guide is designed to provide a comprehensive framework for its use, from initial receipt to final disposal, grounded in established safety protocols and scientific best practices.

Understanding the Hazard Profile

((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride is a solid compound that presents several health hazards. According to available safety data, it is classified as:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

These classifications necessitate the consistent use of appropriate personal protective equipment (PPE) and adherence to strict handling procedures to prevent accidental exposure.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the recommended equipment, with the rationale for each selection.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles which can cause serious eye irritation.[1][2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, which can lead to irritation and potential absorption.[1][2] Gloves should be inspected before each use.
Body Protection A laboratory coat is mandatory. An apron or coveralls may be necessary for larger quantities.Protects against skin contact and prevents contamination of personal clothing.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If dust generation is unavoidable or ventilation is inadequate, a NIOSH-approved respirator is required.[1][2]Prevents the inhalation of dust or aerosols, which can cause respiratory tract irritation.
Step-by-Step Handling Protocol

Adherence to a systematic workflow is paramount for minimizing exposure risk. The following protocol outlines the key stages of handling ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride.

3.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

3.2. Weighing and Aliquoting:

  • All weighing and transfer operations should be performed within a chemical fume hood to control airborne particles.

  • Use anti-static weighing paper or a suitable container to prevent dispersal of the solid.

  • Handle the compound gently to minimize dust generation.

  • Clean any spills immediately using appropriate procedures (see Section 5).

3.3. Dissolution and Use:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Ensure the chosen solvent is compatible with the compound.

  • Clearly label all solutions with the compound name, concentration, date, and appropriate hazard symbols.

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride, from procurement to disposal.

Safe Handling Workflow for ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride cluster_prep Preparation & Handling cluster_disposal Waste Management Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weighing Weighing Work in Fume Hood->Weighing Dissolution Dissolution Weighing->Dissolution Experiment Experiment Dissolution->Experiment Contaminated PPE Contaminated PPE Segregated Waste Segregated Waste Contaminated PPE->Segregated Waste Excess Compound Excess Compound Excess Compound->Segregated Waste Liquid Waste Liquid Waste Liquid Waste->Segregated Waste EHS Pickup EHS Pickup Segregated Waste->EHS Pickup Receiving & Storage Receiving & Storage Receiving & Storage->Don PPE Experiment->Contaminated PPE Experiment->Excess Compound Experiment->Liquid Waste

Caption: Workflow for handling ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride.

Spill Management and Disposal Plan

In the event of a spill, prompt and appropriate action is crucial.

5.1. Spill Cleanup:

  • Evacuate the immediate area and ensure adequate ventilation.

  • Wearing the appropriate PPE, carefully contain the spill.

  • For solid spills, gently sweep up the material and place it in a labeled, sealed container for disposal. Avoid generating dust.[4]

  • For liquid spills, absorb the material with an inert substance like vermiculite or sand, then place it in a sealed container for disposal.[1]

  • Thoroughly decontaminate the spill area.

5.2. Waste Disposal:

  • All waste materials, including the compound itself, contaminated PPE, and cleaning materials, must be treated as hazardous waste.[5]

  • Collect all waste in clearly labeled, sealed containers.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]

  • Follow your institution's specific procedures for chemical waste disposal, which typically involves arranging for pickup by the EHS office.[1]

By adhering to these guidelines, researchers can safely handle ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride, protecting themselves and their colleagues while maintaining the integrity of their research.

References

  • Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Labor
  • ((2S,5S)-5-Methylpiperazin-2-yl)methanol dihydrochloride. Sigma-Aldrich.
  • Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Safe Disposal of 1-(2,3-Dichlorophenyl)
  • What are the Health and Safety Guidelines for Using Amines?. Unknown Source.
  • MATERIAL SAFETY D
  • Piperazine. Santa Cruz Biotechnology.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Unknown Source.
  • SAFETY D
  • Piperazine. Apollo Scientific.
  • ((2S,5S)-5-methylpiperazin-2-yl)methanol HCl. PubChem.

Sources

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